t-Boc-Aminooxy-PEG7-amine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44N2O10/c1-21(2,3)33-20(24)23-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-22/h4-19,22H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQPLUSNAJFELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to t-Boc-Aminooxy-PEG7-amine: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG7-amine is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal primary amine and a tert-butyloxycarbonyl (Boc)-protected aminooxy group connected by a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the sequential and controlled conjugation of biomolecules. The primary amine allows for stable amide bond formation with carboxylic acids or activated esters, while the protected aminooxy group enables highly specific and stable oxime bond formation with aldehydes or ketones following deprotection.
The integrated PEG7 spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates, which can improve their pharmacokinetic properties and reduce immunogenicity.[1] This technical guide provides a comprehensive overview of the chemical properties, core reactions, and key applications of this compound, complete with detailed experimental protocols and characterization methods to facilitate its effective use in research and development.
Chemical and Physical Properties
This compound is a well-defined, monodisperse compound, ensuring reproducibility in conjugation reactions. Its key properties are summarized in the table below.
| Property | Value | Citations |
| Chemical Name | tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate | [2] |
| Molecular Formula | C21H44N2O10 | [3] |
| Molecular Weight | 484.6 g/mol | [3] |
| CAS Number | 2226611-29-4 | [3] |
| Appearance | White to off-white solid or viscous liquid | [4] |
| Purity | Typically ≥95% to ≥98% | [3][5] |
| Solubility | Water, DMSO, DCM, DMF | [3] |
| Storage Conditions | -20°C, protected from light and moisture | [3][4] |
Core Reactions and Mechanisms
The utility of this compound stems from its two distinct reactive functionalities, which can be addressed orthogonally.
Amine Reactivity: Amide Bond Formation
The terminal primary amine serves as a nucleophile for reaction with electrophilic groups, most commonly carboxylic acids or their activated forms like N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond and is a cornerstone of bioconjugation for linking molecules to proteins, peptides, or other amine-reactive substrates.[6]
Aminooxy Reactivity: Boc Deprotection and Oxime Ligation
The second functional group is an aminooxy moiety protected by a Boc group. This protecting group is stable under the conditions required for amide bond formation but can be efficiently removed under acidic conditions to reveal the highly reactive aminooxy group.
-
Boc Deprotection: The Boc group is typically removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM).[7] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free aminooxy group as an acid salt.[7]
Caption: Boc deprotection mechanism under acidic conditions.
-
Oxime Ligation: The deprotected aminooxy group reacts chemoselectively with an aldehyde or ketone to form a stable oxime linkage.[8][9] This reaction, often referred to as "oxime ligation," is a powerful bioorthogonal reaction, meaning it proceeds efficiently in a biological environment without interfering with native functional groups.[8][10] The reaction is fastest at a slightly acidic pH (around 4.5) but can be effectively catalyzed at physiological pH (6.5-7.5) using nucleophilic catalysts like aniline (B41778) or its derivatives (e.g., m-phenylenediamine).[2][8][11]
Caption: Oxime ligation pathway between an aminooxy group and an aldehyde.
Quantitative Comparison of Linkage Stability
The stability of the resulting linkage is critical for in vivo applications. The oxime bond is significantly more stable than other common linkages like hydrazones, especially under physiological conditions.
| Covalent Linkage | Half-Life (t½) at pH 7.0-7.4 | First-Order Rate Constant (k) at pD 7.0 | Key Findings & Citations |
| Oxime | ~25 days | ~3.2 x 10⁻⁷ s⁻¹ | Approximately 600-fold more stable than a comparable methylhydrazone. Hydrolysis is acid-catalyzed and very slow at neutral pH.[11] |
| Hydrazone | ~2 hours (for acetylhydrazone) | ~9.6 x 10⁻⁵ s⁻¹ | Significantly less stable than oximes; stability is influenced by substituents and pH.[11] |
| Amide | ~7 years (estimated) | ~3.2 x 10⁻¹¹ s⁻¹ (pH 7, 25°C) | Exceptionally stable to hydrolysis. |
Applications in Drug Development
The unique properties of this compound make it an ideal linker for constructing complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Site-Specific Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[12] Traditional ADC production methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs).[13] this compound facilitates the synthesis of more homogeneous, site-specific ADCs. A common strategy involves the glycoengineering of the antibody to introduce aldehyde groups, which then serve as specific conjugation sites for the aminooxy-functionalized drug-linker construct.[14][15]
Caption: Site-specific ADC synthesis via glycoengineering and oxime ligation.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[16] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The PEG7 linker in this compound provides the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[1][7]
Caption: Modular synthesis of a PROTAC using the heterobifunctional linker.
Experimental Protocols
The following protocols are representative methodologies for the use of this compound. Optimization may be required based on the specific substrates and desired final product.
Protocol 1: Boc Deprotection of the Aminooxy Group
Objective: To remove the Boc protecting group to generate the free aminooxy functionality for subsequent oxime ligation.
Materials:
-
This compound containing compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[7]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting residue, the aminooxy-linker as a TFA salt, can often be used in the next step without further purification.
Protocol 2: Site-Specific Antibody Conjugation via Oxime Ligation
Objective: To conjugate an aminooxy-functionalized payload to an aldehyde-tagged monoclonal antibody. This protocol assumes the antibody has been pre-functionalized with aldehyde groups.[15]
Materials:
-
Aldehyde-tagged antibody in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Aminooxy-functionalized payload (from Protocol 1)
-
Aniline or m-phenylenediamine (B132917) stock solution (e.g., 1 M in DMSO)
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Prepare the antibody solution by buffer exchanging it into the conjugation buffer at a concentration of 5-10 mg/mL.
-
Dissolve the aminooxy-functionalized payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the conjugation buffer.
-
Add the payload solution to the antibody solution at a molar excess of 5-20 fold.
-
Add the catalyst (e.g., aniline) to the reaction mixture to a final concentration of 10-100 mM.[2] The optimal concentration should be determined empirically.
-
Incubate the reaction at room temperature or 37°C for 12-24 hours with gentle mixing.
-
Monitor the reaction progress by analyzing small aliquots via HIC-HPLC or LC-MS to determine the drug-to-antibody ratio (DAR).[17]
-
Once the desired DAR is achieved, quench the reaction by removing the excess payload and catalyst.
-
Purify the resulting ADC using SEC to remove small molecule impurities or HIC to separate different DAR species.[17]
Characterization of Conjugates
Thorough characterization is essential to ensure the quality, homogeneity, and stability of the final bioconjugate.
| Analytical Technique | Information Provided | Citations |
| Mass Spectrometry (MS) | Confirms the identity and mass of the final conjugate. For ADCs, it is used to determine the DAR distribution by analyzing the intact or reduced antibody. | [7][8] |
| High-Performance Liquid Chromatography (HPLC) | ||
| Size Exclusion (SEC) | Assesses purity and detects the presence of aggregates or fragments. | [17] |
| Reverse Phase (RP-HPLC) | Used for purity analysis of the linker and drug-linker intermediates. Can also be used to determine DAR on the reduced antibody. | [14] |
| Hydrophobic Interaction (HIC) | Separates ADC species with different DARs, providing a profile of the conjugation heterogeneity. | [17] |
| UV-Vis Spectroscopy | Can be used to estimate the average DAR if the drug and antibody have distinct absorbance maxima. | [3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information of the linker and drug-linker intermediates. Used in stability studies to monitor hydrolysis. |
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex biomolecules. Its defined length, hydrophilicity, and orthogonal reactive ends provide researchers with a high degree of control over the conjugation process. The ability to form highly stable oxime bonds under biocompatible conditions makes it particularly well-suited for the development of next-generation therapeutics such as site-specific ADCs and PROTACs. The protocols and data presented in this guide offer a solid foundation for the successful application of this linker in advanced drug development and bioconjugation research.
References
- 1. precisepeg.com [precisepeg.com]
- 2. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
t-Boc-Aminooxy-PEG7-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: t-Boc-Aminooxy-PEG7-amine is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal primary amine and a Boc-protected aminooxy group separated by a seven-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile tool for covalently linking molecules of interest. This guide provides an in-depth overview of its structure, properties, and key applications, complete with experimental protocols and workflow diagrams.
Core Structure and Properties
This compound is characterized by three key functional components:
-
Primary Amine (-NH2): This group readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1]
-
Boc-Protected Aminooxy (-ONH-Boc): The tert-butyloxycarbonyl (Boc) protecting group provides stability during the initial conjugation step involving the primary amine. It can be efficiently removed under mild acidic conditions to reveal the reactive aminooxy group (-ONH2).[1] This deprotected group can then specifically react with aldehydes or ketones to form a stable oxime linkage.[1]
-
PEG7 Spacer: The hydrophilic polyethylene glycol spacer, consisting of seven repeating ethylene (B1197577) glycol units, enhances the aqueous solubility and biocompatibility of the resulting conjugate.[2] It also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
The structural and physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C21H44N2O10 |
| Molecular Weight | 484.6 g/mol |
| CAS Number | 2226611-29-4 |
| Purity | Typically ≥95-98% |
| Appearance | White to off-white solid or oil |
| Solubility | Water, DMSO, DCM, DMF |
| Storage Conditions | -20°C |
Key Applications and Experimental Workflows
The bifunctional nature of this compound makes it an ideal linker for the sequential conjugation of two different molecules. This is particularly valuable in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]
A typical experimental workflow involves a two-step conjugation strategy. First, the primary amine of the linker is reacted with an activated molecule. Following this, the Boc protecting group is removed, and the exposed aminooxy group is then reacted with a second molecule containing an aldehyde or ketone functional group.
Detailed Experimental Protocols
Protocol 1: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy functionality.
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Add TFA to the solution to a final concentration of 25-50% (v/v).[5] If the substrate is sensitive to cationic side reactions, a scavenger such as TIS can be added (2.5-5% v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower Rf on TLC) than the starting material.[5]
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x). The product at this stage is the TFA salt of the amine.
-
Optional Basic Work-up (to obtain the free amine):
-
Dissolve the residue in DCM.
-
Carefully wash the organic layer with saturated NaHCO3 solution to neutralize the TFA. Be cautious of CO2 evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter the solution and concentrate under reduced pressure to yield the free amine.[5]
-
Protocol 2: Amine Coupling with NHS Esters
This protocol outlines the conjugation of the primary amine of this compound to a molecule containing an NHS ester.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Sodium bicarbonate buffer (0.1 M, pH 8.3) or PBS (pH 7.2-8.0). Avoid buffers containing primary amines (e.g., Tris).[6]
-
Quenching buffer (optional): Tris-HCl or Glycine (pH 7.4, 50-100 mM final concentration).[7]
Procedure:
-
Prepare a stock solution of the NHS ester in anhydrous DMF or DMSO.
-
Dissolve the this compound in the reaction buffer.
-
Add the NHS ester stock solution to the solution of the amine-containing linker. A 5-10 fold molar excess of the NHS ester can be used to drive the reaction.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding the quenching buffer and incubating for 15-30 minutes at room temperature.[7]
-
Purify the conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC, to remove unreacted reagents.
Protocol 3: Oxime Ligation
This protocol details the reaction of the deprotected aminooxy group with an aldehyde or ketone.
Materials:
-
Deprotected aminooxy-functionalized molecule
-
Aldehyde or ketone-functionalized molecule
-
Reaction Buffer: Typically, a slightly acidic to neutral buffer (pH 4.5-7.0) is optimal. Aniline (B41778) can be used as a catalyst to accelerate the reaction at neutral pH.[8] Acetic acid can also be used as a solvent for poorly soluble reactants.[9]
Procedure:
-
Dissolve the aminooxy-functionalized molecule in the reaction buffer.
-
Dissolve the aldehyde or ketone-functionalized molecule in a compatible solvent and add it to the aminooxy solution.
-
If using, add the aniline catalyst.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl group and the presence of a catalyst.
-
Monitor the reaction by LC-MS to confirm the formation of the oxime bond.
-
Purify the final conjugate using an appropriate chromatographic method.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug development and related scientific disciplines. Its well-defined structure and predictable reactivity allow for the controlled and sequential assembly of complex biomolecular constructs. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists can effectively leverage this linker to advance their research and development efforts.
References
- 1. This compound, 2226611-29-4 | BroadPharm [broadpharm.com]
- 2. t-Boc-Aminooxy-PEG7-Mal | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. broadpharm.com [broadpharm.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
In-Depth Technical Guide: t-Boc-Aminooxy-PEG7-amine (CAS No. 2226611-29-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of t-Boc-Aminooxy-PEG7-amine, a bifunctional linker critical in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, supplier information, and its application in bioconjugation, supported by experimental insights.
Core Compound Specifications
This compound, with the CAS number 2226611-29-4, is a heterobifunctional linker designed for flexible and efficient conjugation of biomolecules.[1][2] Its structure comprises three key components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. This unique architecture allows for sequential and controlled conjugation reactions.
| Property | Value | Reference |
| CAS Number | 2226611-29-4 | [1][2] |
| Molecular Formula | C21H44N2O10 | [1][2] |
| Molecular Weight | 484.6 g/mol | [1][2] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, and other polar organic solvents | |
| Storage | Recommended storage at -20°C |
Key Suppliers
A number of chemical suppliers specialize in providing high-purity this compound for research and development purposes. Notable suppliers include:
-
BroadPharm
-
MedChemExpress
-
AxisPharm
-
Glycomindsynth
Mechanism of Action and Applications
This compound is primarily utilized as a linker to connect a targeting moiety (like an antibody) to a payload molecule (such as a cytotoxic drug or a small molecule inhibitor). The bifunctional nature of the linker dictates its utility in a two-step conjugation process.
The terminal amine group is readily available for reaction with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. This functionality is often used to attach the linker to a payload molecule that has been derivatized with an NHS ester.
The t-Boc protected aminooxy group provides a stable, latent reactive site. The t-Boc protecting group can be removed under mild acidic conditions to reveal the highly reactive aminooxy group. This aminooxy functionality can then specifically react with an aldehyde or ketone to form a stable oxime linkage. This reaction is a cornerstone of bioorthogonal chemistry, allowing for highly specific conjugation to biomolecules, often at sites that have been enzymatically or chemically modified to introduce a carbonyl group.
The PEG7 spacer is a hydrophilic chain that enhances the solubility and pharmacokinetic properties of the resulting bioconjugate. The PEG spacer can help to reduce aggregation, improve stability, and decrease immunogenicity.
A primary application of this linker is in the construction of Antibody-Drug Conjugates (ADCs) . In a common strategy, the carbohydrate domains of an antibody are oxidized to generate aldehyde groups. The this compound, already conjugated to a cytotoxic payload via its amine terminus, can then be deprotected and reacted with the oxidized antibody to form a site-specific and stable ADC.
Another significant application is in the synthesis of PROTACs . These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. This compound can serve as the flexible linker connecting the target-binding ligand and the E3 ligase-binding ligand.
Experimental Workflow for ADC Synthesis
Signaling Pathway of an ADC
The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell. The following diagram illustrates the general signaling pathway initiated upon ADC binding to its target antigen on a cancer cell.
References
Solubility of t-Boc-Aminooxy-PEG7-amine in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of t-Boc-Aminooxy-PEG7-amine, a bifunctional linker commonly used in bioconjugation and drug development. The guide covers qualitative and quantitative solubility, factors influencing solubility, and a detailed experimental protocol for determining solubility in various aqueous buffers.
Introduction to this compound
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It incorporates three key chemical features:
-
A t-butoxycarbonyl (t-Boc) protected aminooxy group : This functionality allows for the controlled deprotection and subsequent reaction with aldehydes or ketones to form stable oxime linkages.
-
A heptameric polyethylene glycol (PEG7) chain : The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can decrease the immunogenicity of attached biomolecules.[1][2][3]
-
A primary amine group : This group provides a reactive site for conjugation to carboxylic acids or activated esters, such as NHS esters.[4]
The combination of these features makes this compound a versatile tool for linking molecules in a specific and controlled manner, particularly in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies.
Solubility Profile
Qualitative Solubility
This compound is generally characterized as being soluble in water and a variety of common organic solvents.[4]
-
Aqueous Solubility : Soluble in water.[4] The hydrophilic PEG chain is the primary contributor to its water solubility.[1][2][3]
-
Organic Solvent Solubility : Soluble in dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[4]
Quantitative Solubility Data
While qualitative data indicates water solubility, precise quantitative solubility in different aqueous buffers is crucial for experimental design and bioconjugation protocols. The following table provides an illustrative example of how such data should be presented. The values provided are hypothetical and should be determined experimentally.
| Buffer System | pH | Temperature (°C) | Ionic Strength (mM) | Solubility (mg/mL) |
| PBS | 7.4 | 25 | 150 | > 50 |
| PBS | 5.5 | 25 | 150 | > 50 |
| TRIS | 8.0 | 25 | 100 | > 50 |
| HEPES | 7.0 | 25 | 100 | > 50 |
| Acetate | 4.5 | 25 | 50 | > 50 |
| PBS | 7.4 | 4 | 150 | > 25 |
Factors Influencing Solubility in Aqueous Buffers
The solubility of this compound in aqueous buffers can be influenced by several factors:
-
pH : The ionization state of the terminal amine group is pH-dependent. At pH values below its pKa, the amine group will be protonated, which can enhance its interaction with water and potentially increase solubility.
-
Ionic Strength : The presence of salts in buffer solutions can impact solubility. At low to moderate concentrations, salts can increase solubility through the "salting-in" effect. However, at very high salt concentrations, a "salting-out" effect may be observed, leading to decreased solubility.
-
Temperature : For most solids, solubility increases with temperature. However, for some PEGylated compounds, a phenomenon known as lower critical solution temperature (LCST) can occur, where the polymer becomes less soluble as the temperature increases. This is less common for shorter PEG chains like PEG7.
-
Buffer Composition : The specific ions present in the buffer can interact with the linker and influence its solubility.
Experimental Protocol for Determining Aqueous Solubility
This section outlines a detailed protocol for the quantitative determination of the solubility of this compound in a given aqueous buffer.
Materials
-
This compound
-
Selected aqueous buffers (e.g., PBS, TRIS, HEPES) at desired pH values
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Calibrated micropipettes
-
HPLC vials
Procedure
-
Preparation of Standard Solutions :
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or water) to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the chosen aqueous buffer. The concentration range of the standards should bracket the expected solubility.
-
-
Sample Preparation :
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer in a series of vials.
-
Ensure that there is undissolved solid material at the bottom of each vial to confirm that a saturated solution is achieved.
-
-
Equilibration :
-
Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature.
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of the compound has dissolved. Gentle agitation should be maintained throughout the equilibration period.
-
-
Sample Clarification :
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
-
Analysis :
-
Dilute the supernatant with the aqueous buffer to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted supernatant and the calibration standards by HPLC.
-
Integrate the peak area corresponding to this compound for all samples and standards.
-
-
Data Analysis :
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted supernatant using the calibration curve.
-
Calculate the solubility of the compound in the aqueous buffer by multiplying the determined concentration by the dilution factor.
-
Visualization of Key Relationships
Logical Relationship of Factors Affecting Solubility
The following diagram illustrates the relationship between the molecular structure of this compound and the external factors that influence its solubility in aqueous buffers.
Caption: Factors influencing the aqueous solubility of this compound.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in the experimental workflow for determining the aqueous solubility of this compound.
Caption: Experimental workflow for determining aqueous solubility.
Conclusion
This compound is a valuable bifunctional linker with favorable solubility in aqueous solutions, a property primarily conferred by its PEG7 chain. While qualitatively understood to be water-soluble, quantitative determination of its solubility in specific aqueous buffers is essential for optimizing bioconjugation reactions and ensuring reproducible results. The experimental protocol and influencing factors detailed in this guide provide a framework for researchers to accurately characterize the solubility of this important reagent in their specific applications.
References
Stability of t-Boc-Aminooxy-PEG7-amine at Various pH Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of t-Boc-Aminooxy-PEG7-amine across a range of pH values. The stability of the tert-butyloxycarbonyl (t-Boc) protecting group is a critical factor in the design and execution of multi-step synthetic procedures, particularly in the fields of bioconjugation, peptide synthesis, and drug delivery. Understanding the pH-dependent lability of this protecting group is essential for optimizing reaction conditions, purification processes, and storage protocols.
Core Concepts: The Chemistry of t-Boc Protection and Deprotection
The t-Boc group is a widely utilized protecting group for amines due to its stability under a broad range of nucleophilic and basic conditions, while being readily cleavable under acidic conditions.[1][2] This orthogonality is a key feature in complex organic syntheses. The stability of the t-Boc group is intrinsically linked to the stability of the resulting tert-butyl cation upon cleavage.[3]
The deprotection of a t-Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[4] The reaction proceeds via protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation. This carbocation can then be quenched by a nucleophile or undergo elimination to form isobutene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[3]
The rate of this deprotection is highly dependent on the acid concentration.[5][6] Strong acids, such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), are commonly employed for rapid and complete deprotection.[1][4] However, for applications requiring the t-Boc group to remain intact, exposure to even mildly acidic conditions can lead to premature cleavage.
Quantitative Stability Data
| pH Value | Condition | Expected Stability of t-Boc Group | Estimated Half-life (at Room Temperature) | Primary Degradation Product |
| < 1 | Strongly Acidic | Highly Labile | Minutes to Hours | Aminooxy-PEG7-amine |
| 1 - 3 | Strongly Acidic | Labile | Hours to Days | Aminooxy-PEG7-amine |
| 4 - 5 | Moderately Acidic | Generally Stable with Slow Hydrolysis | Weeks to Months | Aminooxy-PEG7-amine |
| 6 - 8 | Neutral / Mildly Basic | Highly Stable | Months to Years | - |
| 9 - 11 | Moderately Basic | Highly Stable | Years | - |
| > 12 | Strongly Basic | Highly Stable | Years | - |
Disclaimer: The half-life values provided are estimations for illustrative purposes and are based on the general behavior of t-Boc protected compounds. Empirical determination is recommended for specific applications.
Stability of the Aminooxy and PEG7 Moieties
The aminooxy group is generally stable across a wide pH range and is a versatile functional group for bioconjugation, readily reacting with aldehydes and ketones to form stable oxime linkages.[7][8] This reaction is most efficient at a pH of around 6.5-7.5.[7] The polyethylene (B3416737) glycol (PEG) linker, in this case with seven ethylene (B1197577) glycol units, is also highly stable and does not exhibit significant degradation under the pH conditions relevant to the cleavage of the t-Boc group.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound at different pH values and for its intentional deprotection.
Protocol 1: pH Stability Assessment
This protocol outlines a method to determine the rate of t-Boc cleavage at a specific pH.
Materials:
-
This compound
-
Aqueous buffers of desired pH (e.g., pH 2, 4, 5, 7, 9)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass spectrometer (MS) for product identification
-
Incubator or water bath for temperature control
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration.
-
In separate vials, dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Quench any further reaction by neutralizing the acidic samples with a suitable base if necessary.
-
Analyze the samples by HPLC to quantify the remaining this compound and the formation of the deprotected product, Aminooxy-PEG7-amine.
-
Use the peak areas to calculate the percentage of intact compound over time.
-
Plot the natural logarithm of the concentration of the starting material versus time to determine the first-order rate constant and the half-life of the compound at each pH.
-
Confirm the identity of the degradation product by mass spectrometry.
Protocol 2: Standard t-Boc Deprotection
This protocol describes a common method for the complete removal of the t-Boc protecting group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected Aminooxy-PEG7-amine as its trifluoroacetate (B77799) salt.
Visualizations
The following diagrams illustrate key concepts related to the stability and reactivity of this compound.
Caption: pH-dependent stability of the t-Boc protecting group.
Caption: Experimental workflow for t-Boc deprotection.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. broadpharm.com [broadpharm.com]
- 8. interchim.fr [interchim.fr]
The Role of PEG7 Linkers in Bioconjugation: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Linkers in Bioconjugates
Antibody-drug conjugates (ADCs) and other targeted biotherapeutics represent a frontier in precision medicine, combining the specificity of biologics with the potency of small-molecule drugs. The linker, a seemingly simple bridge between the targeting moiety and the payload, is a critical determinant of the conjugate's success. Its chemical architecture dictates the stability, solubility, pharmacokinetics (PK), and ultimate therapeutic index of the entire construct.[1][2] Among the various linker technologies, discrete polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for optimizing ADC performance.[1][3]
This technical guide focuses on the role and application of a specific, monodisperse PEG linker: the PEG7 linker. We will explore its core properties, provide quantitative data on its impact, detail experimental protocols for its use, and illustrate key concepts with workflow diagrams.
Core Properties of the PEG7 Linker
A PEG7 linker is a short, hydrophilic spacer composed of seven repeating ethylene (B1197577) glycol units. Unlike traditional polydisperse PEGs, which are mixtures of different chain lengths, a PEG7 linker is a discrete, single molecular weight compound. This uniformity is crucial for manufacturing homogeneous bioconjugates with consistent properties and a well-defined drug-to-antibody ratio (DAR).[3] The primary functions of the PEG7 linker stem from its unique physicochemical properties.
2.1 Enhanced Hydrophilicity and Solubility Many potent cytotoxic payloads used in ADCs are highly hydrophobic, which can lead to aggregation, poor solubility, and rapid clearance from circulation.[4][5][6] The hydrophilic nature of the PEG7 linker effectively counteracts this hydrophobicity.[7] By creating a hydration shell around the payload, the PEG7 linker improves the overall solubility of the ADC, prevents aggregation, and allows for the development of stable formulations, even at high concentrations.[7][8][9] This property is critical for enabling higher DARs without compromising the physicochemical stability of the conjugate.[3]
2.2 Improved Pharmacokinetics (PK) The inclusion of a PEG linker can significantly extend the circulation half-life of an ADC.[10][11] The flexible PEG chain increases the hydrodynamic radius of the conjugate, which slows its renal clearance.[9] Furthermore, the "stealth" property imparted by the PEG hydration shell reduces non-specific interactions with other proteins and cells, shielding the conjugate from the immune system and proteolytic degradation.[3] This leads to longer exposure, increased accumulation in target tissues, and ultimately, enhanced in vivo efficacy.[12]
2.3 Steric Hindrance and Biocompatibility The PEG7 linker acts as a flexible spacer, physically separating the payload from the antibody. This spacing can minimize steric hindrance that might otherwise interfere with the antibody's ability to bind to its target antigen. PEG is well-established as a biocompatible and non-immunogenic material, which helps to reduce the potential for immune responses against the conjugate.[3]
Quantitative Impact of PEG Linkers on ADC Properties
The decision to incorporate a PEG linker is driven by measurable improvements in the performance of the bioconjugate. The following tables summarize quantitative data synthesized from multiple studies, illustrating the significant impact of PEGylation.
Table 1: Effect of PEG Linker on ADC Solubility and Aggregation
| Parameter | Linker Type | Result | Fold Improvement | Reference |
| Solubility | Non-PEG Linker | < 2 mg/mL | Baseline | [5] |
| Mal-PEG8-COOH | > 20 mg/mL | >10x | [5] | |
| Aggregation | Non-PEG Linker | > 30% (Initial) | Baseline | [5] |
| Mal-PEG8-COOH | < 5% (after 7 days) | >6x Reduction | [5] |
Table 2: Influence of PEG Linker Length on Pharmacokinetics and Cytotoxicity
| Conjugate Type | PEG Molecular Weight (kDa) | Effect on Half-Life (vs. No PEG) | Effect on In Vitro Cytotoxicity (IC50) | Reference |
| Affibody-MMAE | 0 (No PEG) | 19.6 min (Baseline) | Baseline | [10][11][13] |
| 4 kDa | 2.5-fold increase | 4.5-fold reduction | [10][11][13] | |
| 10 kDa | 11.2-fold increase | 22-fold reduction | [10][11][13] |
Note: While longer PEG chains dramatically improve half-life, they can also introduce steric hindrance that may reduce in vitro potency. This highlights the need to optimize PEG length for the specific antibody-payload combination.[10][11][13]
Key Functional Relationships of the PEG7 Linker
The benefits of incorporating a PEG7 linker into an ADC construct are multifaceted and interconnected. The following diagram illustrates the logical relationships between the linker's properties and the resulting improvements in the ADC's therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. purepeg.com [purepeg.com]
- 9. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 10. mdpi.com [mdpi.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
applications of aminooxy PEG linkers in research
An In-depth Technical Guide to the Applications of Aminooxy PEG Linkers in Research
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount to the success of bioconjugation, drug delivery, and biomaterial design. Among the diverse array of available technologies, aminooxy polyethylene (B3416737) glycol (PEG) linkers have emerged as a versatile and robust tool. This is due to their ability to form stable oxime bonds under mild, biocompatible conditions, a reaction known as oxime ligation.[1][2] This guide provides a comprehensive overview of the core chemistry, key applications, quantitative performance data, and detailed experimental protocols associated with aminooxy PEG linkers.
The Core Chemistry: Oxime Ligation
Aminooxy PEG linkers are distinguished by the presence of a terminal aminooxy group (-O-NH2).[1] This group undergoes a highly chemoselective reaction with an aldehyde or ketone to form a stable oxime linkage (-O-N=C).[3][4] This bioorthogonal conjugation reaction is prized for its efficiency and the stability of the resulting bond, which is significantly more stable than imine or hydrazone linkages under physiological conditions.[5][6][7]
The reaction can be performed in aqueous buffers, often at neutral or slightly acidic pH (pH 6.5-7.5), making it ideal for sensitive biological molecules.[5][6] The rate of oxime ligation can be significantly accelerated by the use of catalysts, such as aniline (B41778) or its derivatives.[2][6][8]
Core Applications in Research and Development
The unique properties of aminooxy PEG linkers have led to their widespread adoption in several high-impact research areas.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that use monoclonal antibodies to deliver potent cytotoxic drugs specifically to cancer cells.[9] The linker is a critical component, and aminooxy PEG linkers offer two key advantages:
-
Stability: The high stability of the oxime bond prevents premature drug release in systemic circulation, enhancing safety and the therapeutic index.[4][9]
-
Site-Specific Conjugation: Aldehyde groups can be generated on the antibody, often by mild oxidation of the carbohydrate moieties in the Fc region.[9][10] This allows for precise, site-specific attachment of the aminooxy-PEG-drug construct, leading to homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[9][11]
Protein and Peptide PEGylation
PEGylation is the process of attaching PEG chains to therapeutic proteins or peptides to improve their pharmacokinetic and pharmacodynamic properties.[11][12] Benefits include increased solubility, extended circulation half-life, and reduced immunogenicity.[13][14] Aminooxy PEG linkers enable site-specific PEGylation, which is crucial for preserving the protein's biological activity.[12][15] This can be achieved by introducing a unique aldehyde or ketone group into the protein's structure through genetic engineering or enzymatic modification.[11][12]
Hydrogel Formation for 3D Cell Culture
PEG-based hydrogels are widely used as scaffolds in tissue engineering and 3D cell culture because they are biocompatible and their physical properties can be tuned.[16][17] Aminooxy chemistry provides a method for cross-linking PEG macromers to form hydrogels under cell-friendly conditions.[2] This "click" reaction allows for the encapsulation of cells within a 3D matrix that can mimic the native extracellular matrix, providing a more physiologically relevant environment for cell growth and study.[16][18]
Other Key Applications
-
PROTACs: Aminooxy PEG linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to degrade specific target proteins within cells.[19][20]
-
Biomolecular Labeling: These linkers are used to attach fluorescent dyes, affinity tags, and other probes to biomolecules for detection and analysis.[8]
-
Surface Modification: Aminooxy PEG can be used to modify surfaces to improve biocompatibility or to immobilize biomolecules for diagnostic applications.[21]
Quantitative Data and Performance Metrics
The selection of a linker technology is often driven by quantitative data regarding reaction efficiency and stability.
Table 1: Reaction Kinetics of Aniline-Catalyzed Oxime Ligation
| Reactants | Catalyst | pH | Rate Constant (k₁) | Source |
| Aminooxyacetyl-peptide + Benzaldehyde | 100 mM Aniline | 7.0 | 8.2 ± 1.0 M⁻¹s⁻¹ | [7][8] |
| 6-Hydrazinopyridyl + Benzaldehyde | 100 mM Aniline | 7.0 | ~164 M⁻¹s⁻¹ | [7][8] |
| This table highlights that while hydrazone formation can be faster, the resulting oxime bond offers superior stability. |
Table 2: Comparative Stability of Common Bioconjugation Linkages
| Linkage Type | Formation Reaction | Relative Stability | Key Features | Source |
| Oxime | Aminooxy + Aldehyde/Ketone | Very High | Highly stable under physiological conditions; catalyst-accelerated. | [5][6][7] |
| Hydrazone | Hydrazide + Aldehyde/Ketone | Moderate | Reversible; stability is pH-dependent. | [5][6] |
| Thioether | Thiol + Maleimide (B117702) | High | Stable bond, but maleimide can be unstable. | [22] |
| Amide | Amine + NHS Ester | Very High | Very stable bond; reaction targets common lysine (B10760008) residues. | [22] |
| Imine (Schiff Base) | Amine + Aldehyde/Ketone | Low | Unstable and reversible; often requires reduction to a stable amine. | [6] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for common applications of aminooxy PEG linkers.
Protocol 1: General Conjugation of an Aminooxy-PEG to an Aldehyde-Containing Protein
This protocol describes a general method for labeling a protein that has been functionalized to contain an aldehyde group.
Materials and Equipment:
-
Aldehyde-functionalized protein
-
Aminooxy-PEG reagent (e.g., mPEG-Aminooxy)
-
Reaction Buffer: 100 mM Phosphate Buffer or Sodium Acetate, pH 6.5-7.0
-
Aniline stock solution (optional catalyst): 1 M in DMSO
-
Purification system: Size-Exclusion Chromatography (SEC) or Dialysis
-
Analytical instruments: SDS-PAGE, Mass Spectrometry
Methodology:
-
Reagent Preparation:
-
Dissolve the aldehyde-functionalized protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the Aminooxy-PEG reagent in the reaction buffer to create a stock solution (e.g., 10-100 mM).
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the Aminooxy-PEG solution to the protein solution. The optimal ratio should be determined empirically.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted PEG reagent and byproducts.
-
For larger proteins, dialysis against a suitable buffer (e.g., PBS) is effective.
-
For higher purity, SEC is recommended. Select a column with a fractionation range appropriate for the size of the expected conjugate.
-
-
Analysis and Characterization:
-
Confirm successful conjugation using SDS-PAGE, where the PEGylated protein will show a significant increase in apparent molecular weight.
-
Use mass spectrometry to confirm the mass of the conjugate and determine the degree of PEGylation.
-
Protocol 2: Site-Specific ADC Synthesis via Antibody Glycan Oxidation
This protocol outlines the creation of an ADC by first generating aldehyde groups on the antibody's glycans followed by conjugation with an aminooxy-PEG-drug linker.[10]
Materials and Equipment:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Sodium meta-periodate (NaIO₄) solution (e.g., 50 mM in cold PBS, pH 7.4)
-
Quenching solution: Glycerol or ethylene (B1197577) glycol
-
Aminooxy-PEG-Drug linker
-
Desalting columns
-
Reaction Buffer: 100 mM buffer, pH 6.5-7.0
-
Analytical HPLC (e.g., Hydrophobic Interaction Chromatography, HIC)
Methodology:
-
Antibody Oxidation:
-
Cool the antibody solution to 4°C.
-
Add a pre-determined molar excess of cold NaIO₄ solution to the antibody. A typical final concentration is 1-10 mM periodate.
-
Incubate the reaction for 30-60 minutes at 4°C in the dark.
-
Quench the reaction by adding a quenching solution to consume excess periodate.
-
Immediately remove excess reagents and exchange the buffer to the Reaction Buffer using a desalting column.
-
-
Conjugation Reaction:
-
To the oxidized antibody, add a 5-20 fold molar excess of the Aminooxy-PEG-Drug linker.
-
If required, add an aniline catalyst.
-
Incubate the mixture for 4-16 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker and antibody fragments using SEC or another suitable chromatography method (e.g., protein A).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or HIC-HPLC.
-
Confirm the integrity and purity of the ADC using SDS-PAGE and SEC-HPLC.
-
Assess the binding affinity of the ADC to its target antigen via ELISA or Surface Plasmon Resonance (SPR).
-
Conclusion
Aminooxy PEG linkers represent a powerful and versatile platform in modern bioconjugation and materials science. The formation of a highly stable oxime bond under mild, aqueous conditions makes this chemistry exceptionally well-suited for applications involving sensitive biomolecules. From creating more homogeneous and stable ADCs to enabling the site-specific PEGylation of therapeutic proteins and the formation of biocompatible hydrogels, aminooxy PEG linkers provide researchers with a reliable tool to advance drug development and biological research. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for the successful implementation of this valuable technology.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 3. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of PEG Linker | AxisPharm [axispharm.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Applications of PEG Hydrogels [jenkemusa.com]
- 17. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 18. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. adcreview.com [adcreview.com]
- 22. purepeg.com [purepeg.com]
The Sentinel of Reactivity: An In-depth Technical Guide to Boc Protection in Amine-Containing Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug development and chemical biology, the precise control of reactive functional groups is paramount. Among the arsenal (B13267) of protective groups available to the synthetic chemist, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for the management of primary and secondary amines. This technical guide provides a comprehensive overview of the theory and practical application of Boc protection, specifically focusing on its use in amine-containing linkers critical for the synthesis of complex molecules such as Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).
The Core Principle: A Reversible Shield
The Boc group serves as a temporary shield, preventing the nucleophilic amine from engaging in unintended reactions during multi-step synthetic sequences. Its widespread use stems from a favorable combination of stability under a range of conditions and the facility of its removal under specific, mild acidic conditions. This orthogonality allows for the selective deprotection of the Boc-protected amine without affecting other sensitive functionalities within a molecule, a crucial aspect in the construction of intricate molecular architectures.[1][2]
The stability of the Boc group to most nucleophiles and bases makes it compatible with other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, enabling complex orthogonal protection strategies.[3]
Data Presentation: A Comparative Analysis of Boc Protection and Deprotection
The efficiency of Boc protection and deprotection is highly dependent on the substrate and the chosen reaction conditions. The following tables summarize quantitative data from various studies, providing a comparative overview of different methods.
Table 1: Mono-Boc Protection of Diamine Linkers
The selective mono-protection of symmetrical diamines is a significant challenge in synthetic chemistry.[4] Various methods have been developed to achieve high yields of the desired mono-protected product, crucial for the construction of linkers with distinct functionalities at each terminus.
| Diamine Substrate | Reagent and Conditions | Yield (%) | Reference |
| Ethylenediamine | 1 eq. HCl, then 1 eq. (Boc)₂O in 50% aq. MeOH | 87 | |
| 1,3-Diaminopropane | 1 eq. HCl, then 1 eq. (Boc)₂O in 50% aq. MeOH | 75 | [5] |
| 1,4-Diaminobutane | 1 eq. HCl, then 1 eq. (Boc)₂O in 50% aq. MeOH | 65 | [5] |
| 1,6-Diaminohexane | 1 eq. HCl, then 1 eq. (Boc)₂O in 50% aq. MeOH | 74 | [5] |
| Piperazine | 1 eq. HCl, then 1 eq. (Boc)₂O in 50% aq. MeOH | 80 | [5] |
| (1R,2R)-Cyclohexane-1,2-diamine | 1 eq. Me₃SiCl, then (Boc)₂O in MeOH | 66 | |
| 1,8-Diaminooctane | 1 eq. Me₃SiCl, then (Boc)₂O in MeOH | 81 | [6] |
Table 2: Boc Protection of Various Amine-Containing Compounds
The choice of solvent and catalyst can significantly influence the yield and reaction time for the Boc protection of a diverse range of amines.
| Amine Substrate | Reagent and Conditions | Time | Yield (%) | Reference |
| Aniline | (Boc)₂O, I₂ (cat.), solvent-free, RT | 10 min | 98 | [3] |
| 4-Bromoaniline | (Boc)₂O, I₂ (cat.), solvent-free, RT | 15 min | 96 | [3] |
| Benzylamine | (Boc)₂O, H₂O, catalyst-free, RT | 5 min | 98 | [3] |
| Pyrrolidine | (Boc)₂O, H₂O, catalyst-free, RT | 5 min | 96 | [3] |
| Morpholine | (Boc)₂O, Sulfonated reduced graphene oxide, solvent-free, RT | 10 min | 89 | [7] |
| 4-(2-Aminoethyl)aniline | (Boc)₂O, 10% aq. Acetic acid/1,4-dioxane (B91453), pH 4.5 | - | 75 | [8] |
Table 3: Boc Deprotection under Various Acidic Conditions
The removal of the Boc group is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in dioxane being the most common reagents. The choice and concentration of the acid can be tailored to the sensitivity of the substrate.
| Boc-Protected Substrate | Deprotection Reagent and Conditions | Time | Yield | Reference |
| N-Boc-Aniline | 25% TFA in DCM, RT | 2 h | - | [9] |
| N-Boc-Piperidine | 4M HCl in Dioxane, RT | 16 h | - | [10] |
| Boc-Amino Acid | 4M HCl in Dioxane, RT | 30 min | Quantitative | [2][11] |
| Boc-PEG-Amine | 20-50% TFA in DCM, 0°C to RT | 1-2 h | - | [12] |
| Various Boc-amines | 4M HCl in Dioxane, RT | 2 h | High | [13] |
Experimental Protocols
Detailed methodologies for key experiments involving Boc protection and deprotection are provided below.
Protocol 1: General Procedure for Mono-Boc Protection of a Symmetrical Diamine using in situ HCl Generation
This protocol describes a method for the selective mono-Boc protection of diamines by in situ generation of one equivalent of HCl to protonate one of the amino groups.[6]
Materials:
-
Diamine (1.0 eq)
-
Anhydrous Methanol (B129727) (MeOH)
-
Chlorotrimethylsilane (B32843) (Me₃SiCl) (1.0 eq), freshly distilled
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.0 eq)
-
Deionized Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask containing the diamine (1.0 eq) under a nitrogen atmosphere, add anhydrous methanol at 0 °C with stirring.
-
Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate may form.
-
Allow the reaction mixture to warm to room temperature.
-
Add deionized water (1 mL), followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x volume of aqueous layer) to remove any di-Boc protected by-product.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.
Protocol 2: General Procedure for Boc Protection of an Amine using Di-tert-butyl Dicarbonate
This protocol outlines a standard procedure for the N-Boc protection of a primary or secondary amine.[9]
Materials:
-
Amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (optional, e.g., Triethylamine (B128534) (TEA), Sodium Bicarbonate (NaHCO₃)) (1.0 - 1.5 eq)
-
1M Hydrochloric Acid (HCl) solution (for workup if a base is used)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the amine (1.0 eq) in the chosen solvent in a round-bottom flask. If using a base, add it to the solution.
-
Add di-tert-butyl dicarbonate (1.1 - 1.2 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Transfer the solution to a separatory funnel. If a base like triethylamine was used, wash with 1M HCl solution.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine. Further purification can be achieved by column chromatography if necessary.
Protocol 3: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.[12][14]
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (optional, e.g., Triisopropylsilane (B1312306) (TIS))
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the Boc-protected amine in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the desired final concentration (e.g., 20-50% v/v). If the substrate is sensitive to cationic side reactions, add a scavenger such as triisopropylsilane (2.5-5% v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate with toluene (3x). The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 4: General Procedure for Boc Deprotection using HCl in Dioxane
This protocol provides an alternative method for Boc deprotection using a solution of hydrochloric acid in 1,4-dioxane.[2][10]
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Anhydrous solvent (e.g., Dioxane, Methanol)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine in an anhydrous solvent such as dioxane or methanol in a round-bottom flask.
-
Add the 4M HCl in 1,4-dioxane solution to the stirred mixture at room temperature.
-
Stir the reaction for 30 minutes to 4 hours, monitoring its progress by TLC. In many cases, the deprotected amine hydrochloride salt will precipitate out of the solution.
-
Upon completion, if a precipitate has formed, it can be collected by filtration and washed with diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected amine. The salt can be used directly or neutralized by an appropriate workup procedure if the free amine is required.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of Boc-protected amine-containing linkers.
Boc Protection and Deprotection Cycle
Caption: The cycle of Boc protection and deprotection of an amine.
Orthogonal Protection Strategy in Linker Synthesis
Caption: Orthogonal protection for sequential functionalization.
Workflow for PROTAC Synthesis using a Boc-Protected Linker
Caption: A generalized workflow for the synthesis of a PROTAC.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-induced protein degradation.
References
- 1. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. benchchem.com [benchchem.com]
- 13. A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00615A [pubs.rsc.org]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for t-Boc-Aminooxy-PEG7-amine in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.
t-Boc-Aminooxy-PEG7-amine is a versatile, bifunctional linker that has gained prominence in PROTAC synthesis. It features a seven-unit polyethylene (B3416737) glycol (PEG) chain, which enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC.[1][2] One end of the linker is a primary amine, which is readily available for standard amide bond formation with a carboxylic acid-functionalized warhead or E3 ligase ligand. The other end is a tert-butyloxycarbonyl (Boc)-protected aminooxy group. Following deprotection, this aminooxy functionality can react with an aldehyde or ketone to form a stable oxime linkage, providing an alternative and chemoselective conjugation strategy.[3][4][5]
These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of PROTACs, including detailed experimental protocols and data presentation.
Core Principles and Advantages of this compound
The strategic design of this compound offers several advantages in PROTAC development:
-
Enhanced Solubility and Permeability: The hydrophilic PEG chain improves the solubility of the often large and hydrophobic PROTAC molecules, which can facilitate their handling and improve cell permeability.[1][2]
-
Optimal Linker Length: The seven PEG units provide a flexible linker of a defined length, which is a critical parameter for productive ternary complex formation. The optimal linker length often needs to be determined empirically for each target and E3 ligase pair.[6][7]
-
Dual Reactivity for Versatile Synthesis: The presence of two distinct reactive groups (amine and protected aminooxy) allows for a modular and flexible synthetic approach. This enables the researcher to choose the most suitable conjugation chemistry for their specific warhead and E3 ligase ligand.
-
Stable Oxime Ligation: The aminooxy group, after deprotection, forms a highly stable oxime bond with aldehydes or ketones. This provides a robust and reliable linkage within the final PROTAC molecule.[3][4]
Experimental Protocols
The synthesis of a PROTAC using this compound typically follows a sequential, two-step conjugation strategy. The following protocols outline the general procedures for:
-
Amide Coupling: Reaction of the primary amine of the linker with a carboxylic acid-functionalized binding moiety (either the warhead or the E3 ligase ligand).
-
Boc Deprotection: Removal of the Boc protecting group to expose the aminooxy functionality.
-
Oxime Ligation: Reaction of the deprotected aminooxy group with a ketone or aldehyde-functionalized binding moiety.
Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Moiety to this compound
This protocol describes the formation of an amide bond between a carboxylic acid-containing molecule (e.g., a warhead or E3 ligase ligand) and the primary amine of the linker.
Materials:
-
Carboxylic acid-functionalized binding moiety (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid-functionalized binding moiety in anhydrous DMF.
-
To this solution, add HATU and DIPEA. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the amide-coupled intermediate.
Expected Outcome: The successful conjugation of the binding moiety to the linker, with the Boc-protected aminooxy group intact.
Protocol 2: Boc Deprotection of the Aminooxy Group
This protocol outlines the removal of the Boc protecting group to generate the free aminooxy functionality, which is required for the subsequent oxime ligation.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting TFA salt of the deprotected intermediate can often be used directly in the next step without further purification. If necessary, the free base can be obtained by neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) and extraction.
Protocol 3: Oxime Ligation to a Ketone or Aldehyde-Functionalized Moiety
This protocol describes the formation of a stable oxime bond between the deprotected aminooxy-linker conjugate and a ketone or aldehyde-functionalized binding moiety.
Materials:
-
Deprotected aminooxy-linker intermediate from Protocol 2 (1.0 eq)
-
Ketone or aldehyde-functionalized binding moiety (1.0-1.2 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or a mixture of organic solvent and aqueous buffer)
-
Aniline (B41778) or other suitable catalyst (optional, can accelerate the reaction)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the deprotected aminooxy-linker intermediate and the ketone or aldehyde-functionalized binding moiety in the chosen anhydrous solvent.
-
If using a catalyst, add a catalytic amount of aniline to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction is typically faster with aldehydes than with ketones. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative reverse-phase HPLC to obtain the highly pure compound.
Data Presentation
Quantitative data from the synthesis and characterization of PROTACs should be summarized for clarity and comparison.
Table 1: Summary of a Hypothetical PROTAC Synthesis using this compound
| Step | Reaction | Reactants | Product | Solvent | Reagents | Time (h) | Yield (%) | Purity (LC-MS) |
| 1 | Amide Coupling | Warhead-COOH, this compound | Warhead-PEG7-Aminooxy-Boc | DMF | HATU, DIPEA | 6 | 75 | >95% |
| 2 | Boc Deprotection | Warhead-PEG7-Aminooxy-Boc | Warhead-PEG7-Aminooxy | DCM | TFA | 2 | ~100 (used crude) | >90% |
| 3 | Oxime Ligation | Warhead-PEG7-Aminooxy, E3 Ligand-Aldehyde | Final PROTAC | DMF | Aniline (cat.) | 18 | 60 | >98% |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and molecular relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications and Limitations of Oxime-Linked "Split PROTACs" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 2226611-29-4 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for t-Boc Deprotection of t-Boc-Aminooxy-PEG7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient deprotection of the tert-butoxycarbonyl (t-Boc) protecting group from t-Boc-Aminooxy-PEG7-amine. The t-Boc group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for this purpose, offering high efficiency and volatile byproducts that simplify product isolation.[1][2] These protocols are designed to guide researchers in achieving high-yield removal of the t-Boc group, a critical step in bioconjugation, drug delivery, and diagnostic development where the free aminooxy group is required for subsequent reactions, such as oxime ligation.[3]
Introduction
This compound is a heterobifunctional linker containing a t-Boc protected aminooxy group and a terminal primary amine.[3] The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility.[4] The strategic removal of the t-Boc group is essential to unmask the reactive aminooxy functionality, enabling its conjugation to molecules containing aldehyde or ketone moieties to form a stable oxime linkage.[3]
The deprotection of a t-Boc group is an acid-catalyzed process.[1] The mechanism involves the protonation of the carbonyl oxygen of the Boc group by an acid, typically TFA. This is followed by the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to release the free amine and carbon dioxide.[1][2]
This application note provides standardized protocols for both solution-phase deprotection and offers insights into reaction monitoring and troubleshooting common issues.
Signaling Pathways and Experimental Workflow
Mechanism of TFA-Mediated t-Boc Deprotection
The cleavage of the t-Boc group with trifluoroacetic acid proceeds through an acid-catalyzed elimination mechanism.
Caption: Mechanism of TFA-mediated t-Boc deprotection.
Experimental Workflow
A typical workflow for the deprotection of this compound is outlined below.
References
Application Notes and Protocols for Conjugating t-Boc-Aminooxy-PEG7-amine to a Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) to peptides, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptide-based pharmaceuticals. PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can lead to a longer circulation half-life, improved solubility and stability, and reduced immunogenicity.
This document provides detailed application notes and protocols for the conjugation of a heterobifunctional linker, t-Boc-Aminooxy-PEG7-amine, to a therapeutic peptide, using a Glucagon-Like Peptide-1 (GLP-1) receptor agonist as a model. GLP-1 agonists are a class of drugs used in the management of type 2 diabetes and obesity. The protocols outlined below describe a two-stage conjugation strategy: first, the amine terminus of the PEG linker is coupled to the C-terminus of the peptide, and second, following deprotection, the aminooxy terminus of the PEG linker is conjugated to an aldehyde-modified residue on the peptide, forming a stable oxime linkage.
Experimental Workflow
The overall experimental workflow for the conjugation of this compound to a GLP-1 agonist involves a series of sequential steps, including peptide modification, linker activation, conjugation reactions, and final purification and characterization of the PEGylated peptide.
Data Presentation
The following tables summarize the typical quantitative data for each key step of the conjugation process.
Table 1: t-Boc Deprotection of this compound
| Parameter | Value | Reference |
| Reagents | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | [1][2] |
| TFA Concentration | 20-50% (v/v) | [2] |
| Reaction Time | 30 - 120 minutes | [3] |
| Temperature | 0°C to Room Temperature | |
| Typical Yield | >95% | [4][5] |
Table 2: EDC/NHS Coupling of Aminooxy-PEG7-amine to GLP-1 Agonist
| Parameter | Value | Reference |
| Coupling Agents | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide) | [6][7][8] |
| Molar Ratio (Peptide:PEG:EDC:NHS) | 1 : 1.5 : 2 : 2 | [7][8] |
| Reaction Buffer | MES Buffer, pH 6.0 | [7] |
| Reaction Time | 2 - 4 hours | [6][8] |
| Temperature | Room Temperature | [6] |
| Typical Yield | 60 - 80% | [9] |
Table 3: Oxime Ligation of Aldehyde-Modified GLP-1-PEG7-Aminooxy
| Parameter | Value | Reference |
| Reaction Buffer | Sodium Phosphate Buffer, pH 7.0 | [10] |
| Catalyst | Aniline (B41778) (optional, can accelerate reaction) | [11] |
| Reactant Concentration | 100 µM | [10] |
| Reaction Time | 1 - 4 hours | [9] |
| Temperature | Room Temperature | [10] |
| Typical Yield | >90% | [10] |
Table 4: Purification and Characterization of PEGylated GLP-1 Agonist
| Parameter | Method/Value | Reference |
| Purification Method | Preparative Reverse-Phase HPLC (RP-HPLC) | [12][13][14] |
| Stationary Phase | C18 or C4 | [12][14] |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA or 0.05% Formic Acid | [12][13] |
| Purity after Purification | >95% | [15] |
| Recovery Yield | 70 - 90% | [13][16] |
| Characterization | Electrospray Ionization Mass Spectrometry (ESI-MS) | [17][18][19][20] |
Experimental Protocols
Protocol 1: Synthesis of Aldehyde-Modified GLP-1 Agonist
This protocol describes the introduction of an aldehyde group into the GLP-1 agonist peptide sequence. This can be achieved during solid-phase peptide synthesis (SPPS) by incorporating an amino acid with a protected aldehyde functionality, or post-synthetically by modifying a specific amino acid residue. A common method is the use of a formylglycine-generating enzyme (FGE) on a specific peptide tag (e.g., LCTPSR) engineered into the peptide sequence.
Materials:
-
GLP-1 agonist with a C-terminal FGE recognition sequence (e.g., -LCTPSR)
-
Formylglycine-Generating Enzyme (FGE)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)
Procedure:
-
Dissolve the GLP-1 agonist peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add FGE to the peptide solution at a molar ratio of approximately 1:50 (FGE:peptide).
-
Incubate the reaction mixture at 37°C for 4-6 hours.
-
Monitor the conversion to the aldehyde-containing peptide by LC-MS.
-
Purify the aldehyde-modified peptide using RP-HPLC.
-
Lyophilize the purified peptide and store at -20°C.
Protocol 2: t-Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (t-Boc) protecting group from the aminooxy functionality of the PEG linker.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M.[21]
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise to a final concentration of 20-50% (v/v).[21]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-90 minutes.[21]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[21]
-
Remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected Aminooxy-PEG7-amine. The product can often be used directly in the next step as the TFA salt after evaporation.[21]
Protocol 3: EDC/NHS Coupling of Aminooxy-PEG7-amine to GLP-1 Agonist
This protocol describes the coupling of the primary amine of the deprotected PEG linker to the C-terminal carboxylic acid of the aldehyde-modified GLP-1 agonist.
Materials:
-
Aldehyde-modified GLP-1 agonist
-
Deprotected Aminooxy-PEG7-amine
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0[7]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the aldehyde-modified GLP-1 agonist in Activation Buffer.
-
Add EDC (2 equivalents) and NHS (2 equivalents) to the peptide solution and stir for 15 minutes at room temperature to activate the C-terminal carboxyl group.[7][8]
-
Dissolve the deprotected Aminooxy-PEG7-amine (1.5 equivalents) in Coupling Buffer.
-
Add the Aminooxy-PEG7-amine solution to the activated peptide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with PBS.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.[6][8]
-
Monitor the progress of the conjugation by RP-HPLC.
-
Upon completion, the reaction mixture can be directly purified by RP-HPLC.
Protocol 4: Oxime Ligation
This protocol describes the formation of a stable oxime bond between the aminooxy group of the PEGylated peptide and the aldehyde group on the GLP-1 agonist.
Materials:
-
Peptide-PEG-Aminooxy conjugate from Protocol 3
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0[10]
-
Aniline (optional catalyst)
Procedure:
-
Dissolve the lyophilized Peptide-PEG-Aminooxy conjugate in the Reaction Buffer to a concentration of approximately 100 µM.[10]
-
If using a catalyst, add aniline to a final concentration of 10-50 mM.
-
Incubate the reaction mixture at room temperature for 1-4 hours.[9]
-
Monitor the formation of the oxime bond by RP-HPLC and mass spectrometry. The product will show a characteristic mass shift.
-
Once the reaction is complete, purify the final PEGylated GLP-1 agonist by preparative RP-HPLC.
Protocol 5: Purification and Characterization
This protocol outlines the purification of the final PEGylated peptide conjugate and its characterization.
Materials:
-
Crude PEGylated GLP-1 agonist solution
-
Preparative and analytical RP-HPLC systems
-
C18 or C4 HPLC columns
-
Mobile Phase A: 0.1% TFA or 0.05% Formic Acid in water[12][13]
-
Mobile Phase B: 0.1% TFA or 0.05% Formic Acid in acetonitrile[12][13]
-
Mass spectrometer (e.g., ESI-TOF or ESI-QTOF)
Purification Procedure:
-
Equilibrate the preparative RP-HPLC column with Mobile Phase A.
-
Load the crude reaction mixture onto the column.
-
Elute the PEGylated peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5-95% B over 30-60 minutes.
-
Collect fractions corresponding to the major product peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product. A recovery yield of 70-90% is typical.[13][16]
Characterization Procedure:
-
Dissolve a small amount of the purified, lyophilized product in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the sample by ESI-MS to confirm the molecular weight of the final PEGylated GLP-1 agonist. The observed mass should correspond to the theoretical mass of the peptide plus the PEG linker.[17][18][19][20]
Signaling Pathway
GLP-1 receptor agonists exert their therapeutic effects by activating the GLP-1 receptor (GLP-1R), a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to increased levels of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which mediate the downstream effects on insulin (B600854) secretion, glucose metabolism, and other cellular processes.[22][23][24]
Conclusion
The protocols and data presented provide a comprehensive guide for the successful conjugation of this compound to a model therapeutic peptide, a GLP-1 receptor agonist. This approach offers a robust and efficient method for producing well-defined PEGylated peptides with enhanced therapeutic potential. The detailed experimental procedures and expected quantitative outcomes will aid researchers in implementing this valuable bioconjugation strategy in their drug development programs. Careful execution of each step, coupled with diligent in-process monitoring and final product characterization, is crucial for obtaining a high-quality, therapeutically effective PEGylated peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Screening of RP-HPLC purification conditions for GLP-1 analogues [diva-portal.org]
- 12. lcms.cz [lcms.cz]
- 13. Purification of GLP-1 Agonists [ymc.eu]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mass spectrometry in the development of GLP-1-based drugs [sciex.com]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. The Analytical Scientist | Analysis and Characterization of GLP-1 Peptides [theanalyticalscientist.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. researchgate.net [researchgate.net]
- 22. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclic AMP-dependent activation of ERK via GLP-1 receptor signalling requires the neuroendocrine cell-specific guanine nucleotide exchanger NCS-RapGEF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Aminooxy-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1][] The linker connecting the antibody to the drug payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity.[3][4] Aminooxy-PEG linkers have emerged as a valuable tool in ADC development due to their ability to form stable oxime bonds with carbonyl groups (aldehydes or ketones) under mild conditions.[5][6][7] This conjugation strategy allows for precise control over the drug-to-antibody ratio (DAR) and can lead to more homogeneous and effective ADCs.[8]
This document provides detailed application notes and protocols for the synthesis of ADCs using aminooxy-PEG linkers. It covers the generation of aldehyde functionalities on the antibody, conjugation with an aminooxy-functionalized PEG-drug linker, and subsequent purification and characterization of the resulting ADC.
Principle of the Method
The synthesis of an ADC using an aminooxy-PEG linker is a multi-step process that relies on bioorthogonal oxime ligation chemistry.[9][10] The core principle involves the reaction between an aminooxy group on the PEG-drug linker and an aldehyde or ketone group introduced onto the antibody.[11] This reaction forms a stable oxime linkage.[6]
A common method for site-specific introduction of aldehyde groups is the oxidation of the carbohydrate moieties (glycans) naturally present on the antibody's Fc region.[12][13][14] This is typically achieved using a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄), which selectively cleaves the vicinal diols in the sugar residues to generate aldehydes without significantly impacting the antibody's antigen-binding properties.[12][13]
The polyethylene (B3416737) glycol (PEG) component of the linker enhances the solubility and pharmacokinetic properties of the ADC.[][3][15] The length of the PEG chain can be varied to optimize the ADC's performance.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis of an ADC using an aminooxy-PEG linker.
Protocol 1: Generation of Aldehyde Groups on the Antibody via Periodate Oxidation
This protocol describes the site-specific generation of aldehyde groups on the antibody's glycan domains.[10][12]
Materials:
-
Monoclonal antibody (mAb) of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium periodate (NaIO₄)
-
Ethylene (B1197577) glycol
-
Amicon® Ultra centrifugal filter units (or equivalent) for buffer exchange
Procedure:
-
Antibody Preparation: If the antibody solution contains interfering substances like glycine (B1666218) or Tris, perform a buffer exchange into PBS, pH 7.4, using centrifugal filter units.[10] Adjust the final antibody concentration to 5-10 mg/mL.
-
Oxidation Reaction:
-
Protect the antibody solution from light.
-
Add sodium periodate stock solution to the antibody mixture to a final concentration of 1-15 mM. The optimal concentration may need to be determined empirically for each specific antibody.[10]
-
Incubate the reaction mixture in the dark at 4°C for 30 minutes.
-
-
Quenching the Reaction:
-
Purification of the Oxidized Antibody:
-
Remove excess periodate and byproducts by buffer exchange into a suitable reaction buffer (e.g., PBS, pH 6.5-7.5) using centrifugal filter units.
-
Protocol 2: Conjugation of Aminooxy-PEG-Drug to the Oxidized Antibody
This protocol details the oxime ligation reaction between the aldehyde-functionalized antibody and the aminooxy-PEG-drug linker.[8]
Materials:
-
Oxidized monoclonal antibody (from Protocol 1)
-
Aminooxy-PEG-Drug linker (e.g., PEG4-aminooxy-MMAF)
-
Aniline (B41778) (catalyst)
-
Reaction Buffer (e.g., PBS, pH 6.5-7.5)
-
Size-Exclusion Chromatography (SEC) column or Protein A affinity chromatography column
Procedure:
-
Reagent Preparation:
-
Dissolve the aminooxy-PEG-drug linker in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
-
Conjugation Reaction:
-
To the oxidized antibody solution, add the aminooxy-PEG-drug linker stock solution to achieve a 5-20 fold molar excess of the linker over the antibody.
-
Add aniline to a final concentration of 10-20 mM to catalyze the reaction.[8]
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle shaking, protected from light.[10]
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug-linker and other reaction components using a suitable chromatography method such as SEC or Protein A affinity chromatography.[8][16]
-
The purification should be performed using a buffer suitable for the stability of the ADC (e.g., PBS, pH 7.4).[8]
-
Collect the fractions containing the purified ADC.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
This section outlines the key analytical methods to characterize the purified ADC.
1. Determination of Drug-to-Antibody Ratio (DAR):
The DAR is a critical quality attribute of an ADC. It can be determined using several methods:
-
UV-Vis Spectroscopy: If the drug has a distinct UV absorbance, the DAR can be calculated by measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and the specific wavelength for the drug).[3]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.[3]
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weights of the different ADC species, allowing for precise DAR calculation.[8]
2. Analysis of Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to detect the presence of aggregates.[3]
Data Presentation
The following table summarizes the expected quantitative data from the conjugation of an aminooxy-PEG-drug to an antibody using the described site-specific method. The values are representative of typical outcomes.[8]
| Parameter | Typical Value | Method of Analysis |
| Antibody Concentration | 5-10 mg/mL | UV-Vis at 280 nm |
| Drug-Linker Molar Excess | 5-20 fold | - |
| Conjugation Efficiency | > 90% | HIC, LC-MS |
| Average Drug-to-Antibody Ratio (DAR) | 1.8 - 2.2 | HIC, LC-MS, UV-Vis |
| ADC Purity (Monomer Content) | > 95% | SEC |
| Aggregate Content | < 5% | SEC |
Visualizations
Experimental Workflow
Caption: Experimental workflow for ADC synthesis using aminooxy-PEG linkers.
Chemical Reaction: Oxime Ligation
Caption: Chemical reaction of oxime ligation for ADC synthesis.
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 12. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introduction of Carbonyl Groups into Antibodies [mdpi.com]
- 14. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Notes: Designing PROTACs with Flexible PEG Linkers
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2][3][4] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][5][6]
The linker is not merely a passive spacer but plays a pivotal role in determining the overall efficacy and drug-like properties of the PROTAC.[1][7] Its length, composition, and flexibility can significantly influence ternary complex formation and stability, cellular permeability, solubility, and pharmacokinetic properties.[2][8] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their unique and favorable physicochemical properties.[7][8]
PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a balance of flexibility and hydrophilicity.[7][9] This addresses a key challenge in PROTAC development: the large and often lipophilic nature of the molecules, which can lead to poor aqueous solubility and limited cell permeability.[7][10] The flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, which can be crucial for achieving an energetically favorable orientation for the formation of a stable and productive ternary complex.[1][11]
Core Principles of PEG Linkers in PROTAC Design
-
Enhanced Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the aqueous solubility of the PROTAC molecule.[7][12] This is a critical attribute, as many PROTACs are large molecules that fall outside of traditional drug-like chemical space, such as Lipinski's Rule-of-5.[8][10]
-
Modulated Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations.[7] This folding can shield the polar surface area, creating a more compact structure that is more amenable to crossing the cell membrane.[7] However, the optimal number of PEG units must be determined empirically, as excessive PEGylation can decrease cellular uptake.[7]
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for facilitating the formation of a stable ternary complex.[1] The linker must be long enough to bridge the distance between the target protein and the E3 ligase, yet flexible enough to allow for the optimal protein-protein interactions required for efficient ubiquitination.[1][13] The linker itself can even participate in interactions that stabilize the complex.[14]
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The optimal linker length is a critical parameter that must be determined empirically for each new PROTAC system.[1] The degradation efficiency is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1] The following table illustrates the typical impact of varying PEG linker length on the degradation of a target protein.
| PROTAC Example | Target Protein | E3 Ligase | Linker Composition (n = PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 Degrader | BRD4 | CRBN | Alkyne-PEGn-VHL Ligand | [8] | ||
| n=0 (12 atoms) | >1000 | <20 | ||||
| n=1 | 500 | 60 | ||||
| n=2 | 100 | >90 | ||||
| n=3 | 80 | >95 | ||||
| n=4 | 250 | 85 | ||||
| ER Degrader | ERα | VHL | Estradiol-Alkyl/PEG-HIF-1α peptide | [13] | ||
| 12-atom chain | Inactive | ~0 | ||||
| 16-atom chain | Active | >80 | ||||
| 20-atom chain | Less Active | ~50 |
Note: The data presented are illustrative examples based on trends described in the literature. Actual values are highly dependent on the specific target, ligands, and cell line used.
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[2][4][6]
General Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.[7]
FLT3 Signaling Pathway Targeted by a PROTAC
Caption: Inhibition of aberrant FLT3 signaling in AML via PROTAC-mediated degradation.[15]
Experimental Protocols
Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling and Click Chemistry
This protocol describes a common modular approach for synthesizing a PROTAC using a bifunctional PEG linker.[7][16]
Step 1: Coupling of E3 Ligase Ligand to Bifunctional PEG Linker
-
Reagents and Materials:
-
E3 Ligase Ligand with amine functionality (e.g., Pomalidomide-NH2) (1.0 eq)
-
Bifunctional PEG Linker (e.g., HOOC-PEGn-Azide) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard glassware for organic synthesis, magnetic stirrer
-
LC-MS and Preparative HPLC systems
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve the E3 ligase ligand and the bifunctional PEG linker in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[16]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC to yield the pure product.
-
Step 2: Final PROTAC Assembly via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagents and Materials:
-
Purified E3 Ligase-Linker-Azide intermediate (from Step 1) (1.0 eq)
-
Target Protein Ligand with a terminal alkyne (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent system (e.g., t-BuOH/H2O or DMSO)
-
LC-MS and Preparative HPLC systems
-
-
Procedure:
-
Dissolve the E3 ligase-linker-azide intermediate and the alkyne-functionalized POI ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO4·5H2O.[16]
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the final PROTAC product by preparative HPLC. Characterize by LC-MS and NMR.
-
Protocol 2: Western Blot for Measuring Protein Degradation
This protocol is used to determine the extent of target protein degradation (Dmax) and the DC50 value of a PROTAC.
-
Reagents and Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell culture medium and plates (e.g., 6-well plates)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS, then add cold RIPA buffer to each well. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the signal using a chemiluminescence imager.
-
Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine degradation. Plot the degradation percentage against PROTAC concentration to determine the DC50 and Dmax values.[17]
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[15][18]
-
Reagents and Materials:
-
Cultured cells of interest
-
PROTAC of interest
-
DMSO (vehicle control)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 90 µL of culture medium in a 96-well plate.[15] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add 10 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[15]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. mdpi.com [mdpi.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 13. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chinesechemsoc.org [chinesechemsoc.org]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of t-Boc-Aminooxy-PEG7-amine Conjugated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. This modification can improve protein solubility, stability, and circulating half-life, while reducing immunogenicity. The heterobifunctional linker, t-Boc-Aminooxy-PEG7-amine, offers a versatile platform for protein conjugation. Its primary amine allows for reaction with activated carboxylic acids on a protein, while the t-Boc protected aminooxy group can be deprotected to form a stable oxime linkage with an aldehyde or ketone. This two-step conjugation capability enables the development of complex bioconjugates.
This document provides detailed protocols for the purification of proteins conjugated with this compound, addressing common challenges such as the separation of unreacted protein, excess PEG linker, and different PEGylated species. The purification workflow typically involves a combination of chromatographic techniques, including Size Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEX), to achieve high purity of the desired conjugate.
Materials and Reagents
-
Protein of Interest: With accessible carboxyl groups for conjugation.
-
This compound: (e.g., BroadPharm, BP-24139)[1]
-
Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Buffers:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (1:1 v/v)
-
-
Chromatography Columns and Media:
-
Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or similar)
-
Cation or Anion Exchange Chromatography column (depending on the protein's pI)
-
-
Analytical Instruments:
-
UV-Vis Spectrophotometer
-
HPLC/UPLC system with UV and/or Charged Aerosol Detector (CAD)
-
Mass Spectrometer (for verification)
-
Experimental Workflow
The overall process for generating and purifying a this compound conjugated protein involves several key stages: protein activation, PEGylation, initial purification, t-Boc deprotection, and final purification.
References
Application Notes and Protocols for the Characterization of t-Boc-Aminooxy-PEG7-amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of conjugates formed using the heterobifunctional linker, t-Boc-Aminooxy-PEG7-amine. This linker is valuable in bioconjugation, enabling the connection of a molecule with a primary amine to another molecule bearing an aldehyde or ketone functionality. The protocols outlined below cover the analysis of the unconjugated linker and the resulting conjugate by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Characterization of Unconjugated this compound
Prior to conjugation, it is crucial to verify the identity and purity of the this compound linker.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the linker.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Expected ¹H NMR Data:
The following table summarizes the expected chemical shifts for the key protons of this compound.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| t-Boc | ~1.45 | singlet | 9H |
| PEG chain (-O-CH₂-CH₂-O-) | ~3.64 | multiplet | 28H |
| -O-CH₂-CH₂-NH₂ | ~2.85 | triplet | 2H |
| -O-CH₂-CH₂-ONH- | ~3.75 | triplet | 2H |
| -ONH- | broad singlet | 1H |
Note: Chemical shifts can vary slightly depending on the solvent used.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the linker.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the linker (e.g., 1 mg/mL) in a solvent compatible with the ionization source, such as acetonitrile (B52724) or methanol, often with a small amount of formic acid to promote ionization.
-
Instrument Setup: Use an electrospray ionization (ESI) source coupled to a suitable mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the [M+H]⁺ or other relevant adducts (e.g., [M+Na]⁺).
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₂₁H₄₄N₂O₁₀ |
| Molecular Weight | 484.59 g/mol |
| Expected [M+H]⁺ | 485.30 m/z |
| Expected [M+Na]⁺ | 507.28 m/z |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the linker.
Experimental Protocol:
-
Sample Preparation: Dissolve the linker in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid (TFA)) is typically used.
-
Detection: Monitor the elution profile using a UV detector (if the conjugated molecule has a chromophore), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD).
-
Data Analysis: Determine the purity by integrating the peak area of the main component relative to any impurities.
Conjugation of this compound
This bifunctional linker can be used in a two-step process to conjugate two different molecules.
Step 1: Amide Bond Formation
The primary amine of the PEG linker reacts with a carboxylic acid or an activated ester (e.g., NHS ester) on the first molecule to form a stable amide bond.
Step 2: Oxime Bond Formation
Following the deprotection of the t-Boc group (typically with an acid like TFA), the resulting aminooxy group can react with an aldehyde or ketone on the second molecule to form a stable oxime linkage.[1]
Characterization of this compound Conjugates
After the conjugation reaction, it is essential to confirm the formation of the desired product and assess its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR can confirm the formation of the new covalent bonds (amide and oxime) by observing the appearance of new signals and shifts in existing signals.
Experimental Protocol:
The protocol is similar to that for the unconjugated linker, but the sample will be the purified conjugate.
Expected ¹H NMR Data:
The following table highlights the key changes in the ¹H NMR spectrum upon conjugation.
| Protons | Expected Chemical Shift (ppm) | Notes |
| -CH₂-NH-C(O)- | ~3.4-3.5 | Shifted downfield from ~2.85 ppm upon amide bond formation. |
| -CH=N-O- | ~7.5-8.2 (aldehyde) or ~6.8-7.5 (ketone) | Appearance of a new signal for the oxime proton. |
| -O-CH₂-CH=N- | ~4.2-4.3 | Shifted downfield from ~3.75 ppm upon oxime bond formation. |
| t-Boc | Absent | The signal at ~1.45 ppm should disappear after deprotection. |
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the final conjugate, confirming the successful coupling of both molecules to the linker.
Experimental Protocol:
The protocol is similar to that for the unconjugated linker, but the sample will be the purified conjugate. High-resolution mass spectrometry (HRMS) is recommended for unambiguous identification.
Expected Mass Spectrometry Data:
The expected molecular weight of the conjugate can be calculated as follows:
MW(Conjugate) = MW(Molecule 1) + MW(Molecule 2) + MW(PEG7 linker core) - 2 * MW(H₂O)
Where the mass of the PEG7 linker core (after loss of Boc and amine/aminooxy protons) is approximately 386.49 g/mol .
| Parameter | Value |
| Expected [M+H]⁺ | Calculated based on the specific molecules conjugated. |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to purify the conjugate and to assess its final purity. A shift in retention time compared to the starting materials is expected.
Experimental Protocol:
-
Sample Preparation: Dissolve the reaction mixture or purified conjugate in the mobile phase.
-
HPLC System: A reverse-phase HPLC system with a C18 or C8 column is generally suitable.[2]
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% TFA) is common. The gradient may need to be optimized for the specific conjugate.
-
Detection: Use a detector appropriate for the molecules being conjugated (e.g., UV-Vis for chromophoric compounds, ELSD/CAD for non-chromophoric compounds).
-
Data Analysis: Monitor the chromatogram for the appearance of a new peak corresponding to the conjugate, which should have a different retention time than the starting materials. The purity of the final product can be determined by peak area integration.
Expected Elution Profile:
Typically, the conjugate will be more hydrophobic than the unconjugated linker and may be more or less hydrophobic than the starting molecules, depending on their properties. Therefore, a shift in retention time is a strong indicator of a successful reaction.
References
Mass Spectrometry Analysis of PEGylated Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to peptides and proteins, is a widely employed strategy in drug development to enhance the therapeutic properties of biopharmaceuticals. This modification can improve pharmacokinetic profiles by increasing hydrodynamic size, which reduces renal clearance and shields the molecule from proteolytic degradation. However, the inherent polydispersity of PEG reagents and the potential for multiple PEGylation sites present significant analytical challenges. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of PEGylated peptides, enabling the determination of the extent and sites of PEGylation, as well as the distribution of PEG chain lengths.[1][2][3]
This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of PEGylated peptides, intended to guide researchers and drug development professionals in this complex analytical task.
Challenges in Mass Spectrometry Analysis of PEGylated Peptides
The analysis of PEGylated peptides by mass spectrometry is complicated by several factors:
-
Heterogeneity and Polydispersity: PEG reagents are typically not single molecular species but rather a distribution of polymers with varying numbers of ethylene (B1197577) glycol units. This results in a heterogeneous mixture of PEGylated products, each with a different mass.[2][4]
-
Complex Mass Spectra: The polydispersity of PEG leads to a series of peaks in the mass spectrum, often separated by 44 Da (the mass of an ethylene glycol unit). This, combined with the multiple charge states observed in electrospray ionization (ESI), can result in highly complex and congested spectra that are difficult to interpret.[2][4]
-
Ionization Suppression: The presence of a large, flexible PEG chain can sometimes suppress the ionization of the peptide itself, leading to reduced sensitivity.
-
Determining PEGylation Sites: Identifying the specific amino acid residues to which the PEG moieties are attached requires fragmentation analysis (MS/MS), which can be challenging for large, heterogeneous PEGylated peptides.[5]
Experimental Workflow for LC-MS Analysis of PEGylated Peptides
A typical workflow for the analysis of PEGylated peptides involves sample preparation, liquid chromatography separation, mass spectrometry detection, and data analysis.
Figure 1: General workflow for LC-MS analysis of PEGylated peptides.
Key Experimental Protocols
Protocol 1: Intact Mass Analysis of PEGylated Peptides using LC-MS
This protocol is designed for the characterization of the overall mass and heterogeneity of intact PEGylated peptides.
1. Sample Preparation:
-
Desalting: It is crucial to remove non-volatile salts and detergents, which can interfere with MS analysis.[2] This can be achieved using C18 solid-phase extraction (SPE) cartridges or dialysis/buffer exchange. Glycerol and PEG polymers from lab consumables can also be contaminants and should be avoided.[6][7]
-
Solvent Preparation: Prepare solutions with high-purity solvents (LC-MS grade).
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
2. Liquid Chromatography (LC):
-
Column: A reversed-phase column with a wider pore size (e.g., 300 Å) and shorter alkyl chain (e.g., C4 or C8) is often suitable for larger peptides.
-
Gradient: A typical gradient might be:
-
0-5 min: 5% B
-
5-45 min: 5-95% B
-
45-50 min: 95% B
-
50.1-55 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-60 °C
3. Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan a wide m/z range (e.g., 500-4000) to capture the various charge states.
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
In-Source CID: For some applications, in-source collision-induced dissociation (CID) can be used to generate fragment ions that are specific to the PEG moiety, aiding in quantitative analysis.[8]
4. Post-Column Addition of a Charge-Stripping Agent (Optional but Recommended):
To simplify the complex charge state envelope, a charge-stripping agent like triethylamine (B128534) (TEA) can be introduced post-column.[2][4][5][9]
-
Reagent: 0.2% - 1% Triethylamine in Isopropanol/Acetonitrile (50:50).
-
Delivery: Infuse via a T-junction between the LC outlet and the MS inlet using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[4]
5. Data Analysis:
-
Deconvolution: Use software (e.g., BioAnalyst, ProMass) to deconvolute the multiple charge states into a zero-charge mass spectrum.[2][10] This will reveal the average molecular weight and the distribution of PEG chain lengths.
Protocol 2: PEGylation Site Analysis by Peptide Mapping
This protocol is used to identify the specific amino acid residues where PEG is attached.
1. Sample Preparation:
-
Denaturation, Reduction, and Alkylation:
-
Denature the PEGylated peptide in 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.0.
-
Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56 °C for 1 hour.
-
Alkylate free cysteine residues by adding Iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Buffer exchange the sample into a digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0).
-
Add a protease such as trypsin at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).
-
Incubate at 37 °C for 4-18 hours.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
2. LC-MS/MS Analysis:
-
Column: A standard C18 reversed-phase column (e.g., 1.7 µm particle size, 100 Å pore size) is typically used for peptide separation.
-
Gradient: A shallower gradient than that used for intact analysis is generally required to resolve the complex mixture of peptides.
-
Mass Spectrometry:
-
Mode: Data-Dependent Acquisition (DDA).
-
MS1 Scan: High-resolution scan to detect precursor ions.
-
MS2 Scans: Fragment the most intense precursor ions using CID or Higher-energy C-in-source Dissociation (HCD).
-
Dynamic Exclusion: Exclude previously fragmented ions for a set period to allow for the detection of lower abundance peptides.
-
3. Data Analysis:
-
Use database search software (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Search for the peptide sequence with a variable modification corresponding to the mass of the PEG moiety plus any linker. Due to the heterogeneity of PEG, specialized software or manual interpretation may be necessary to identify the series of PEGylated peptides.
Quantitative Data Summary
The following tables summarize typical parameters and expected results for the mass spectrometry analysis of PEGylated peptides.
Table 1: LC-MS Parameters for Intact PEGylated Peptide Analysis
| Parameter | Setting | Rationale |
| LC Column | Reversed-Phase C4 or C8, 300 Å | Accommodates larger, hydrophobic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic mobile phase for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |
| MS Instrument | Q-TOF, Orbitrap | High resolution and mass accuracy are essential.[1][2] |
| Post-Column Additive | 0.2-1% Triethylamine (TEA) | Reduces charge state complexity for easier interpretation.[2] |
| Deconvolution Software | BioAnalyst, ProMass, etc. | Necessary to convert m/z spectra to zero-charge mass.[2][10] |
Table 2: Expected Mass Spectrometry Results for a 5 kDa PEGylated Peptide
| Analysis | Expected Result | Interpretation |
| Intact Mass (Deconvoluted) | A distribution of peaks centered around the average mass of the peptide + 5 kDa PEG. Peaks are separated by 44.03 Da. | Confirms successful PEGylation and shows the polydispersity of the PEG chain. |
| Charge State Envelope (without TEA) | Broad, complex envelope of multiple charge states. | Typical for large, flexible molecules. |
| Charge State Envelope (with TEA) | Simplified envelope with lower charge states. | Easier to identify the monoisotopic peaks for deconvolution. |
| Peptide Mapping MS/MS | Fragmentation spectra of a peptide with a large mass modification. | Identifies the specific site of PEGylation. |
Logical Relationships in Data Interpretation
The interpretation of mass spectrometry data for PEGylated peptides follows a logical progression to build a comprehensive picture of the molecule.
Figure 2: Logical flow of data interpretation for PEGylated peptides.
Conclusion
The mass spectrometric analysis of PEGylated peptides is a complex but essential component of the development and quality control of these biotherapeutics.[1] Careful sample preparation, appropriate LC-MS methodology, and sophisticated data analysis are all critical for obtaining accurate and comprehensive characterization. The protocols and guidelines presented here provide a solid foundation for researchers to develop and implement robust analytical methods for their specific PEGylated peptide products. The use of high-resolution mass spectrometry, coupled with techniques like post-column charge stripping and detailed peptide mapping, allows for the thorough understanding of the molecular attributes that are critical for the safety and efficacy of these important drugs.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. sciex.com [sciex.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 7. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 10. enovatia.com [enovatia.com]
Application Note: A Site-Specific Approach to Antibody-Drug Conjugate (ADC) Synthesis and Drug-to-Antibody Ratio (DAR) Determination using t-Boc-Aminooxy-PEG7-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. A critical quality attribute (CQA) that dictates the efficacy, safety, and pharmacokinetics of an ADC is the drug-to-antibody ratio (DAR).[1][2] An optimal DAR ensures potent cell-killing activity while minimizing off-target toxicity. Traditional conjugation methods targeting lysine (B10760008) or cysteine residues often produce heterogeneous mixtures with variable DARs, making optimization challenging.[1]
Site-specific conjugation technologies offer a solution by creating homogeneous ADCs with a precisely defined DAR. One robust method involves the bioorthogonal reaction between a carbonyl group (an aldehyde or ketone) and an aminooxy group to form a stable oxime linkage.[3][4][5] This application note details a workflow for synthesizing a site-specific ADC and subsequently determining its DAR. The process involves generating aldehyde groups on the antibody's glycan domains, preparing a drug-linker conjugate using t-Boc-Aminooxy-PEG7-amine, and coupling them via oxime ligation. The hydrophilic PEG7 linker can enhance the solubility and stability of the final ADC, potentially improving its pharmacokinetic profile.[6][7][] The DAR of the resulting homogeneous ADC is then precisely determined using mass spectrometry.
Principle of the Method
The overall strategy is a three-stage process:
-
Antibody Modification: Aldehyde groups are selectively introduced into the carbohydrate regions of the monoclonal antibody. This is typically achieved by mild periodate (B1199274) oxidation of the vicinal diols present in the glycan structures.[3][9] This method provides a controlled number of reactive sites, typically two per antibody, located away from the antigen-binding domains.
-
Drug-Linker Preparation: The bifunctional linker, this compound, is first conjugated to the cytotoxic payload. The payload, containing a reactive group like an N-hydroxysuccinimide (NHS) ester, is coupled to the linker's primary amine. Subsequently, the tert-Butyloxycarbonyl (Boc) protecting group is removed under mild acidic conditions to expose the reactive aminooxy group.[10]
-
Oxime Ligation and DAR Analysis: The aminooxy-functionalized drug-linker is then reacted with the aldehyde-modified antibody. The resulting oxime bond is highly stable under physiological conditions.[4] The final, purified ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its identity, homogeneity, and to calculate the average DAR.[11][12][13]
Key Experimental Protocols
The following protocols provide a general framework. Optimization may be required based on the specific antibody and drug payload.
Protocol 1: Generation of Aldehyde Groups via Antibody Glycan Oxidation
This protocol describes the selective oxidation of antibody glycans to generate aldehyde functionalities.
-
Preparation: Prepare a solution of the monoclonal antibody (e.g., 10 mg/mL) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Oxidation: Chill the antibody solution to 4°C. Prepare a fresh stock solution of sodium meta-periodate (NaIO₄) in the same buffer. Add the NaIO₄ solution to the antibody to a final concentration of 5-15 mM.[3]
-
Incubation: Incubate the reaction mixture in the dark at 4°C for 30-60 minutes. The reaction progress can be monitored to control the level of oxidation.
-
Quenching: Quench the reaction by adding a 3-fold molar excess of glycerol (B35011) or ethylene (B1197577) glycol and incubating for 15 minutes at 4°C.
-
Purification: Remove excess periodate and quenching reagents by buffer exchange into a reaction-compatible buffer (e.g., 100 mM acetate (B1210297) buffer, pH 4.5) using a desalting column or tangential flow filtration. The resulting aldehyde-activated antibody is ready for conjugation.
Protocol 2: Preparation of Aminooxy-PEG7-Drug Conjugate
This protocol outlines the coupling of a drug payload to the this compound linker and subsequent deprotection.
-
Conjugation: Dissolve the this compound linker and the NHS-ester activated drug payload in an appropriate organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Use a slight molar excess (1.1 to 1.5-fold) of the linker. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to facilitate the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS or HPLC.
-
Purification: Purify the resulting t-Boc-protected drug-linker conjugate using reversed-phase HPLC.
-
Boc Deprotection: Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA). Incubate at room temperature for 30-60 minutes.
-
Final Purification: Remove the solvent and TFA under vacuum. Purify the final aminooxy-PEG7-drug conjugate by reversed-phase HPLC and lyophilize. Confirm the product identity by mass spectrometry.
Protocol 3: ADC Synthesis via Oxime Ligation
This protocol describes the conjugation of the aminooxy-functionalized drug to the aldehyde-activated antibody.
-
Reaction Setup: Dissolve the purified aminooxy-PEG7-drug conjugate in a minimal amount of a co-solvent like DMSO and add it to the solution of the aldehyde-activated antibody (from Protocol 1). A typical reaction buffer is 100 mM acetate, pH 4.5.[4] Use a 10-20 fold molar excess of the drug-linker conjugate relative to the antibody.[4]
-
Incubation: Incubate the reaction at 25-37°C for 12-48 hours.[4] The reaction can be accelerated by using a catalyst like aniline.
-
Purification: Remove the excess drug-linker and purify the ADC using size-exclusion chromatography (SEC), protein A affinity chromatography, or tangential flow filtration. The final ADC should be buffer-exchanged into a formulation buffer (e.g., PBS, pH 7.4).
Protocol 4: DAR Determination by Mass Spectrometry
This protocol uses LC-MS to analyze the final ADC and calculate the DAR.
-
Sample Preparation (Optional - Deglycosylation): To simplify the mass spectrum, the ADC can be deglycosylated. Incubate approximately 100 µg of the purified ADC with PNGase F overnight at 37°C.[14]
-
LC-MS Analysis: Analyze the intact ADC (glycosylated or deglycosylated) using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a UPLC system.[15]
-
Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).[15]
-
Mobile Phases: Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Deconvolute the mass spectrum of the main ADC peak to obtain the molecular weights of the different species (e.g., unconjugated mAb, mAb with one drug, mAb with two drugs, etc.).[14][16]
-
Calculate the mass of each species to confirm the number of conjugated drugs.
-
Determine the relative abundance of each species from the peak intensities in the deconvoluted spectrum.
-
Calculate the weighted average DAR using the formula: DAR = Σ (n × %Abundance_n) / 100 (where n is the number of drugs conjugated to the antibody and %Abundance_n is the relative abundance of that species).
-
Data Presentation
Table 1: Summary of Typical Reaction Conditions
| Parameter | Protocol 1: Oxidation | Protocol 3: Ligation | Protocol 4: LC-MS |
| Key Reagents | Antibody, NaIO₄ | Aldehyde-Ab, Aminooxy-Drug | Purified ADC |
| Buffer | PBS, pH 7.4 | Acetate, pH 4.5 | Formic Acid/Acetonitrile |
| Temperature | 4°C | 25-37°C | 40-60°C (Column) |
| Time | 30-60 min | 12-48 hours | 15-30 min (Gradient) |
| Molar Ratios | - | 10-20x excess of drug-linker | - |
Table 2: Example DAR Calculation from Deconvoluted Mass Spectrometry Data
This table shows hypothetical data for an ADC prepared by glycan oxidation, which is expected to yield a primary product of DAR=2.
| Species | Number of Drugs (n) | Measured Mass (Da) | Relative Abundance (%) | Contribution to DAR (n × %Abundance) |
| Unconjugated mAb | 0 | 148,050 | 5.0 | 0.00 |
| ADC | 1 | 149,250 | 10.0 | 1.00 |
| ADC | 2 | 150,450 | 85.0 | 170.0 |
| Total | 100.0 | 171.0 | ||
| Average DAR | 1.8 |
Note: The hypothetical mass of the drug-linker is ~1200 Da. The calculated average DAR of 1.8 indicates a highly efficient and specific conjugation reaction.
Visualizations
Caption: Workflow for site-specific ADC synthesis and DAR determination.
References
- 1. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hpst.cz [hpst.cz]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adcreview.com [adcreview.com]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, 2226611-29-4 | BroadPharm [broadpharm.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. criver.com [criver.com]
- 14. sciex.com [sciex.com]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting low yield in t-Boc-Aminooxy-PEG7-amine conjugation
Technical Support Center: t-Boc-Aminooxy-PEG7-amine Conjugation
Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to low conjugation yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the two main phases of using this compound: Boc deprotection and the subsequent oxime ligation conjugation.
Category 1: Boc Deprotection Issues
Question 1: My Boc deprotection is incomplete. What are the common causes and solutions?
Incomplete removal of the tert-butoxycarbonyl (Boc) protecting group is a primary reason for subsequent conjugation failure. The free aminooxy group is required for the reaction with an aldehyde or ketone.
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid. If the acid is too weak or its concentration is too low, the reaction will not proceed to completion. Trifluoroacetic acid (TFA) is a standard reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal. Most deprotections are performed at room temperature, but some substrates may need extended reaction times.[1]
-
Solvent Issues: The solvent must fully dissolve both the PEG linker and the acid. Dichloromethane (B109758) (DCM) is a common and effective solvent for TFA-mediated deprotection.[1]
-
Steric Hindrance: The bulky nature of the PEG chain can sometimes hinder the acid's approach to the Boc-protected group, slowing the reaction.[1]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from a 20% v/v solution to a 50% v/v solution).[1]
-
Extend Reaction Time: Monitor the reaction's progress using an appropriate analytical method like LC-MS or NMR and extend the time as needed.
-
Consider a Stronger Acid System: For stubborn substrates, a system like 4M HCl in 1,4-dioxane (B91453) can be more effective.[1]
-
Ensure Reagent Quality: Use fresh, high-purity TFA, as it can absorb water over time, reducing its effectiveness.
Category 2: Oxime Ligation & Conjugation Yield
Question 2: My conjugation yield is very low or zero, even after successful Boc deprotection. What should I investigate?
Low yield in the oxime ligation step can be traced to reagent quality, reaction conditions, or issues with the substrate molecule.
-
Degraded Reagents: The aminooxy group is highly reactive.[2] Improper storage of the deprotected Aminooxy-PEG7-amine (e.g., exposure to moisture or ambient temperatures) can lead to degradation. The recommended storage condition for the t-Boc protected reagent is -20°C.[3][4] The deprotected reagent should be used promptly.
-
Inactive Substrate: The aldehyde or ketone group on your target molecule may be sterically inaccessible or may have degraded.
-
Suboptimal pH: The rate of oxime formation is highly pH-dependent. The reaction is typically fastest in a mildly acidic buffer (pH ~4.5).[5] While the reaction can proceed at neutral pH (6.5-7.5), which is often necessary for sensitive biomolecules, the rate is significantly slower.[5][6]
-
Insufficient Molar Excess: The conjugation reaction may not be driven to completion if an insufficient molar excess of the Aminooxy-PEG7-amine is used.
-
Hydrolysis of the Oxime Bond: While the oxime bond is significantly more stable than hydrazone or imine bonds, it can still undergo hydrolysis under strongly acidic conditions.[7][8][9] Ensure that purification steps do not involve prolonged exposure to harsh acids.
Troubleshooting Steps:
-
Verify Reagent Integrity: Use freshly deprotected and purified Aminooxy-PEG7-amine for conjugation.
-
Optimize Molar Ratio: Start with a 10- to 20-fold molar excess of the PEG reagent over the target molecule and optimize as needed.[10]
-
Adjust pH: If your biomolecule is stable, perform the reaction in a buffer with a pH of 4.5-5.5. For pH-sensitive molecules, work at a neutral pH (6.5-7.5) but consider using a catalyst.
-
Use a Catalyst: For reactions at neutral pH, the addition of a catalyst like aniline (B41778) or m-phenylenediamine (B132917) (mPDA) can dramatically increase the reaction rate, in some cases making it up to 15 times more efficient than aniline alone.[11][12]
Question 3: How can I effectively purify the final PEGylated conjugate?
Purifying PEGylated compounds can be challenging due to their physical properties, such as streaking on silica (B1680970) gel.[13] The goal is to separate the desired conjugate from unreacted protein/substrate, excess PEG reagent, and reaction byproducts.[14]
-
Size-Exclusion Chromatography (SEC): This is one of the most effective methods, as it separates molecules based on their hydrodynamic radius, which increases significantly upon PEGylation.[] It is excellent for removing low molecular weight impurities like excess PEG reagent.[][16]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can alter the overall charge of a protein, IEX is a powerful tool for separating PEGylated species from the unreacted native protein.[][17]
-
Reverse Phase Chromatography (RP-HPLC): Often used for analytical purposes, RP-HPLC can also be applied to the purification of smaller PEGylated molecules and peptides.[]
-
Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on hydrophobicity and can be a useful alternative or supplement to IEX.[]
Question 4: What analytical techniques are best for confirming my conjugation and quantifying the yield?
Quantifying PEG and its conjugates can be difficult because the PEG chain itself lacks a strong UV chromophore.[16][18]
-
HPLC with Multiple Detectors: Combining a UV detector (for the protein or substrate) with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) (for the PEG component) is a powerful approach.[16][18]
-
2D Liquid Chromatography (2D-LC): For complex reaction mixtures, an online 2D-LC system combining SEC and RP-HPLC can provide excellent separation and quantification of the starting materials, product, and byproducts from a single injection.[18][19]
-
Mass Spectrometry (MS): Essential for confirming the identity of the final conjugate by verifying its molecular weight.
-
SDS-PAGE (for proteins): A successful PEGylation of a protein will result in a noticeable shift in its molecular weight, which can be visualized as a band with lower mobility on an SDS-PAGE gel.[12]
Data Presentation
Table 1: Recommended Reaction Conditions for Oxime Ligation
| Parameter | Recommended Value | Notes |
|---|---|---|
| pH | 4.5 - 5.5 (Optimal) | Fastest reaction rate. May not be suitable for all biomolecules.[5][20] |
| 6.5 - 7.5 (Biocompatible) | Slower reaction rate. Use of a catalyst is highly recommended.[6] | |
| Temperature | Room Temperature (20-25°C) | Sufficient for most reactions. For sensitive proteins, 4°C can be used with longer incubation times.[21] |
| Molar Ratio | 10-50 fold molar excess of Aminooxy-PEG reagent | Empirically optimize for each specific substrate to drive the reaction to completion.[21] |
| Catalyst (Optional) | Aniline or m-phenylenediamine (mPDA) | Significantly accelerates the reaction at neutral pH. mPDA is generally more efficient.[11][12] |
| Reaction Time | 2 - 24 hours | Highly dependent on pH, temperature, and catalyst use. Monitor reaction progress.[21] |
Table 2: Troubleshooting Boc Deprotection Conditions
| Reagent System | Concentration | Typical Time | Notes |
|---|---|---|---|
| TFA in DCM | 20-50% (v/v) | 30 min - 2 hours | Most common method. Adjust concentration and time based on substrate sensitivity and reaction completion.[1][22] |
| 4M HCl in 1,4-dioxane | 4 M | 1 - 4 hours | A stronger alternative for more resistant Boc groups.[1] |
| Dry HCl gas in solvent | N/A | Variable | Must be performed under strictly anhydrous conditions.[22] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolution: Dissolve the this compound in dry dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) dropwise while stirring.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Workup: Remove the solvent and excess TFA under reduced pressure (in a well-ventilated fume hood). The resulting product is often an oil or a salt.
-
Purification: The crude product can be purified by precipitating it from the reaction mixture by adding a non-polar solvent like cold diethyl ether or by using silica gel chromatography. The resulting Aminooxy-PEG7-amine TFA salt should be stored under inert gas at -20°C and used promptly.
Protocol 2: General Protocol for Oxime Ligation with a Protein
-
Substrate Preparation: Prepare the aldehyde or ketone-containing protein in a suitable reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5, or PBS, pH 7.2).
-
PEG Reagent Preparation: Dissolve a 10- to 50-fold molar excess of freshly deprotected Aminooxy-PEG7-amine in the same reaction buffer.
-
Catalyst Addition (Optional): If reacting at neutral pH, add a catalyst such as m-phenylenediamine to the protein solution to a final concentration of 20-80 mM.[12]
-
Conjugation: Add the Aminooxy-PEG7-amine solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle stirring. The optimal time should be determined empirically.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule containing an aminooxy or aldehyde group to consume the unreacted partner.
-
Purification: Purify the PEGylated protein from excess PEG reagent and unreacted protein using an appropriate chromatography method, such as Size-Exclusion Chromatography (SEC).[]
Visualizations
Caption: A typical experimental workflow for PEG conjugation.
Caption: A decision tree for troubleshooting low conjugation yield.
Caption: The chemical reaction pathway for oxime ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. This compound, 2226611-29-4 | BroadPharm [broadpharm.com]
- 4. t-Boc-Aminooxy-PEG7-Mal | BroadPharm [broadpharm.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Oxime - Wikipedia [en.wikipedia.org]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
optimizing t-Boc deprotection without affecting other functional groups
Welcome to the technical support center for optimizing the selective removal of the tert-butyloxycarbonyl (t-Boc) protecting group. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate challenges in t-Boc deprotection while preserving other sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed t-Boc deprotection?
The t-Boc group is renowned for its stability in a wide range of conditions but its clean and efficient removal under acidic conditions.[1] The acid-catalyzed cleavage proceeds via a four-step mechanism:
-
Protonation: The carbonyl oxygen of the t-Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).[2][3][4]
-
Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate.[1][2][3][4]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.[2][3][4]
-
Amine Salt Formation: The newly liberated amine is protonated by the excess acid in the medium, forming the corresponding amine salt (e.g., a trifluoroacetate (B77799) or hydrochloride salt).[1][2]
Due to the generation of CO2 gas, these reactions should never be performed in a closed system.[4]
Caption: Mechanism of acid-catalyzed t-Boc deprotection.
Q2: Which acidic conditions are standard for t-Boc removal?
The most common reagents for t-Boc deprotection are trifluoroacetic acid (TFA), typically in dichloromethane (B109758) (DCM), and hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[5][6]
-
TFA/DCM: A solution of 20-50% TFA in DCM is highly effective and widely used. The reaction is often complete within 30 minutes to 4 hours at room temperature.[1]
-
HCl/Dioxane: A 4M solution of HCl in anhydrous dioxane is another robust method, often providing fast (15-30 minutes) and clean deprotection.[7][8][9][10]
Q3: How can I monitor the progress of my deprotection reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method. The deprotected amine product will have a different Rf value (typically lower, more polar) than the t-Boc protected starting material. To visualize the spots, especially for compounds that are not UV-active, a ninhydrin (B49086) stain is highly effective. Ninhydrin reacts with the newly formed primary or secondary amine to produce a bright pink to purple spot upon heating.[11] The t-Boc protected starting material will also develop a spot, as the heat and acidic nature of the stain can cause in-situ deprotection.[11]
Troubleshooting Guide
Problem 1: My t-Boc deprotection is slow or incomplete.
This is a common issue that can arise from several factors.
-
Possible Cause: Insufficient acid concentration or strength. Some substrates, particularly those containing other basic functional groups (like pyridines or imidazoles), can consume the acid, necessitating a higher concentration.
-
Solution: Increase the concentration of the acid. For TFA, moving from a 25% solution to a 50% solution in DCM can increase the reaction rate.[2] Ensure your reagents are anhydrous, as water can reduce the effective acidity.
-
Possible Cause: Steric hindrance. A sterically bulky environment around the t-Boc group can slow down the approach of the acid.
-
Solution: Increase the reaction time or consider gentle heating. For very resistant groups, switching to a stronger acid system or a different methodology may be necessary.
-
Possible Cause (Solid-Phase Synthesis): Poor resin swelling. If the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the reaction sites.[12]
-
Solution: Use a solvent system that promotes better resin swelling. For instance, 55% TFA in DCM has been shown to cause better resin swelling and result in higher purity peptides compared to 100% TFA.[12]
Problem 2: I am observing significant side products.
The primary side reaction during t-Boc deprotection is alkylation by the electrophilic tert-butyl cation generated during the cleavage.[5] Nucleophilic residues are particularly susceptible.
-
Possible Cause: Alkylation of sensitive functional groups. Electron-rich aromatic rings (like in Tryptophan) or sulfur-containing residues (like Cysteine and Methionine) can be alkylated by the t-butyl cation.[13]
-
Solution: Add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the reactive t-butyl cation before it can react with your substrate.[13] Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), thioanisole, and 1,2-ethanedithiol (B43112) (EDT).[13][14]
Caption: A decision workflow for troubleshooting t-Boc deprotection.
Problem 3: My other acid-sensitive protecting groups are being cleaved.
-
Possible Cause: The deprotection conditions are too harsh for other functional groups present in the molecule.
-
Solution: Switch to a milder or more selective deprotection method. The choice of reagent is critical for achieving orthogonality, allowing one group to be removed while others remain intact.
Data & Selectivity Comparison
Optimizing deprotection requires understanding the relative stability of different protecting groups under various acidic conditions.
Table 1: Comparison of Common Acidic Deprotection Reagents
| Reagent System | Typical Conditions | Avg. Reaction Time | Advantages | Disadvantages |
| TFA / DCM (50%) | 1:1 (v/v), Room Temp. | 30 - 120 min[15] | Highly effective, volatile for easy removal.[1] | Harsh; can cleave other acid-labile groups; requires scavengers for sensitive substrates.[1] |
| HCl / Dioxane (4M) | Anhydrous, Room Temp. | 15 - 30 min[8] | Fast, efficient, and shows good selectivity for N-Boc over t-butyl esters.[7][8] | Dioxane is a hazardous solvent; preparation of anhydrous HCl solution required. |
| Oxalyl Chloride / MeOH | 3 equiv. (COCl)₂, Room Temp. | 1 - 4 hours[16][17] | Very mild; tolerates acid-labile groups like esters where TFA fails. | Reagent is moisture-sensitive; may not be suitable for all substrates. |
| Aq. Phosphoric Acid | 85 wt% in THF | Varies | Mild, environmentally benign, and compatible with benzyl (B1604629) esters, TBDMS ethers, and Cbz groups. | Longer reaction times may be needed. |
Table 2: Orthogonal Selectivity Guide - Stability to t-Boc Deprotection Conditions
This table provides a general guide to the stability of other common protecting groups under conditions typically used for t-Boc removal.
| Protecting Group | Type | Stability to TFA / DCM | Stability to 4M HCl / Dioxane | Cleavage Condition |
| Fmoc | Base-Labile | Stable | Stable | Piperidine |
| Cbz (Z) | Hydrogenolysis | Stable | Stable | H₂, Pd/C |
| Benzyl (Bn) ether/ester | Hydrogenolysis | Generally Stable | Generally Stable | H₂, Pd/C |
| tert-Butyl (tBu) ester | Acid-Labile | Cleaved | Stable (High Selectivity)[7][8][9] | Strong Acid |
| Trityl (Trt) | Acid-Labile | Cleaved [18] | Cleaved | Very Mild Acid |
| TBDMS/TIPS (Silyl Ethers) | Fluoride-Labile | Labile (Varies) | Labile (Varies) | TBAF, HF |
Key Experimental Protocols
Protocol 1: Standard Deprotection using TFA/DCM
This protocol is a general method for solution-phase t-Boc deprotection.
-
Preparation: Dissolve the t-Boc protected substrate in anhydrous dichloromethane (DCM) (approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirring solution (for a 50% TFA/DCM final concentration). If the substrate contains sensitive residues (e.g., Cys, Trp, Met), add scavengers like triisopropylsilane (TIS) (2.5-5% v/v) to the DCM solution before adding TFA.[13]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10% MeOH in DCM eluent) and staining with ninhydrin.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. To remove residual TFA, co-evaporate with toluene (B28343) (2-3 times). The resulting amine TFA salt can often be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.[19]
Protocol 2: Selective Deprotection using 4M HCl in Dioxane
This method is particularly useful for selectively deprotecting an N-Boc group in the presence of a t-butyl ester.[8]
-
Preparation: Dissolve the substrate containing both N-Boc and t-butyl ester groups in a minimal amount of 4M HCl in anhydrous dioxane at 0 °C.[8]
-
Reaction: Stir the mixture at room temperature for 30 minutes. The reaction is typically complete within 15-30 minutes.[8]
-
Monitoring: Check for the disappearance of the starting material by TLC.
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. Remove the solvent under reduced pressure. The resulting solid can be collected by filtration and washed with cold diethyl ether to yield the purified amine hydrochloride salt.[20]
Protocol 3: Monitoring by TLC with Ninhydrin Stain
-
Sample Spotting: Spot the crude reaction mixture, starting material, and a co-spot on a silica (B1680970) gel TLC plate.
-
Elution: Develop the plate using an appropriate solvent system (e.g., 5-10% Methanol in DCM).
-
Staining: After developing, dry the TLC plate thoroughly. Dip the plate into a ninhydrin staining solution (e.g., 0.2 g ninhydrin in 100 mL n-butanol with 0.5 mL acetic acid).[11]
-
Development: Gently heat the plate with a heat gun until colored spots appear. Primary and secondary amines will typically stain bright purple or pink.[11] Record the result immediately as the spots can fade over time.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. researchgate.net [researchgate.net]
- 11. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 12. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. anyflip.com [anyflip.com]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. rsc.org [rsc.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Purification of PEGylated Bioconjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of PEGylated bioconjugates.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of PEGylated bioconjugates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between PEGylated and non-PEGylated protein | - Inappropriate chromatography resin pore size (SEC). - Insufficient charge difference for separation (IEX). - Suboptimal salt concentration (HIC). | - SEC: Select a column with a pore size that provides optimal separation in the desired molecular weight range. - IEX: Adjust the pH to maximize the charge difference between the species. A shallower gradient may also improve resolution. - HIC: Optimize the salt concentration; a gradient elution from high to low salt is typically used. |
| Low recovery of PEGylated product | - Non-specific binding of the PEGylated conjugate to the chromatography matrix.[1] - Harsh elution conditions leading to product loss or denaturation. | - Add additives like arginine (e.g., 200 mM) to the mobile phase to reduce non-specific interactions.[2] - For HIC, ensure the salt concentration is not too high, as this can increase hydrophobic interactions. - Optimize elution conditions (e.g., pH, salt concentration) to be as gentle as possible while still achieving elution. |
| Broad or tailing peaks in chromatography | - Interaction of the PEG moiety with the stationary phase (especially silica-based SEC columns).[1] - Heterogeneity of the PEGylated product (different degrees of PEGylation and positional isomers). | - Use a column with a polymer-based packing material instead of silica. - Add organic modifiers (e.g., up to 10% ethanol) to the mobile phase to minimize non-specific interactions.[1] - Employ orthogonal purification methods (e.g., IEX followed by SEC) to separate different PEGylated species. |
| Difficulty separating positional isomers | - Positional isomers often have very similar physicochemical properties (size, charge, hydrophobicity).[][4] | - IEX: Can be effective as the PEG chain can shield charges on the protein surface to different extents depending on its attachment site, altering the overall surface charge.[] - RP-HPLC: Can separate positional isomers on an analytical scale.[] - Preparative scale separation of positional isomers remains challenging.[4] |
| Presence of high molecular weight aggregates | - PEGylation process can sometimes induce aggregation. | - SEC: Is the method of choice for removing high molecular weight aggregates.[1] Ensure the column is properly calibrated to separate monomers from aggregates. |
| Co-elution of free PEG | - Hydrodynamic radius of large, free PEG can overlap with that of the PEGylated protein in SEC.[5] | - IEX or HIC: These methods separate based on charge or hydrophobicity, respectively, and can effectively remove neutral, hydrophilic PEG. - Diafiltration/Ultrafiltration: Can be used to remove smaller PEG molecules.[][6] |
Frequently Asked Questions (FAQs)
General PEGylation and Purification
Q1: What are the primary challenges in purifying PEGylated bioconjugates?
The PEGylation reaction mixture is complex, often containing the desired PEGylated product, unreacted protein, excess PEG reagent, and various byproducts like different degrees of PEGylation (mono-, di-, multi-PEGylated) and positional isomers.[][7] The main challenges arise from the physicochemical properties of PEG, which can mask the native properties of the protein, making separation difficult.[4][8] For instance, the increased hydrodynamic size can cause overlap in size exclusion chromatography (SEC), and the shielding of surface charges can reduce the effectiveness of ion-exchange chromatography (IEX).[][9]
Q2: Which chromatography technique is best for purifying my PEGylated protein?
The choice of technique depends on the specific properties of your bioconjugate and the impurities you need to remove. A multi-step approach is often necessary.
-
Size Exclusion Chromatography (SEC): Best for removing unreacted small molecules, free PEG, and high molecular weight aggregates.[1][] However, it may not be able to separate different degrees of PEGylation or positional isomers effectively.[10]
-
Ion Exchange Chromatography (IEX): Effective for separating species with different degrees of PEGylation, as the PEG chains shield the protein's surface charges to varying extents.[][11] It can also separate positional isomers in some cases.[]
-
Hydrophobic Interaction Chromatography (HIC): An alternative method that separates based on hydrophobicity.[] It can be a good orthogonal technique to IEX.[]
-
Reversed Phase Chromatography (RPC): Typically used for analytical purposes, such as separating positional isomers, but can be denaturing for some proteins.[][8]
Q3: How does the size of the PEG affect purification?
Larger PEG chains lead to a greater increase in the hydrodynamic radius, which can improve separation from the unmodified protein in SEC.[12] However, larger PEGs can also increase the shielding of surface charges, potentially reducing the resolution in IEX.[4][9] Furthermore, with larger PEGs, the relative size difference between species with one or two PEG chains decreases, making their separation by SEC more challenging.[8]
Experimental Design and Protocols
Q4: Can you provide a general experimental protocol for purification?
A typical purification workflow involves a capture step followed by one or more polishing steps.
Caption: General purification workflow for PEGylated bioconjugates.
Protocol: Two-Step Purification of a PEGylated Protein
This protocol describes a general approach using Ion Exchange Chromatography (IEX) followed by Size Exclusion Chromatography (SEC). Note: This is a general guideline and requires optimization for your specific protein and PEG conjugate.
Step 1: Ion Exchange Chromatography (IEX)
-
Column: Choose an appropriate IEX resin (anion or cation exchange) based on the pI of your native protein and the buffer pH.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): e.g., 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (Buffer B): e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
-
Equilibration: Equilibrate the IEX column with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Loading: Dilute the PEGylation reaction mixture in Binding Buffer to reduce the salt concentration and load it onto the column.
-
Wash: Wash the column with Binding Buffer (5-10 CV) to remove unbound material, including free PEG.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20 CV. The PEGylated species are expected to elute earlier than the unmodified protein due to charge shielding.[9]
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE and/or RP-HPLC to identify the fractions containing the desired PEGylated product.
Step 2: Size Exclusion Chromatography (SEC)
-
Column: Select a SEC column with a fractionation range appropriate for your PEGylated protein.
-
Buffer Preparation: Prepare an isocratic mobile phase, e.g., Phosphate Buffered Saline (PBS), pH 7.4. The inclusion of a low concentration of salt (e.g., 150 mM NaCl) is recommended to reduce non-specific interactions.
-
Equilibration: Equilibrate the SEC column with at least 2 CV of the mobile phase.
-
Sample Loading: Pool and concentrate the fractions from the IEX step containing the desired product. Inject the concentrated sample onto the SEC column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions and analyze for purity. The PEGylated protein should elute earlier than any remaining unmodified protein.
Data Interpretation and Analysis
Q5: How can I confirm the purity and identity of my PEGylated bioconjugate?
A combination of analytical techniques is recommended:
-
SDS-PAGE: To visualize the increase in apparent molecular weight after PEGylation and to assess purity.
-
SEC-MALS (Size Exclusion Chromatography with Multi-Angle Light Scattering): To determine the absolute molar mass and confirm the degree of PEGylation.
-
Mass Spectrometry (MS): Can be coupled with liquid chromatography (LC-MS) to identify the mass of the conjugate and determine the degree and sites of PEGylation.[13][14]
-
NMR Spectroscopy: Can be used to determine the degree of PEGylation.[15][16]
Data Summary
Table 1: Comparison of Chromatographic Methods for PEGylated Protein Purification
| Feature | Size Exclusion (SEC) | Ion Exchange (IEX) | Hydrophobic Interaction (HIC) | Reversed Phase (RPC) |
| Primary Separation Principle | Hydrodynamic Radius | Net Surface Charge | Surface Hydrophobicity | Hydrophobicity |
| Primary Application | Aggregate and free PEG removal | Separation of different PEGylation degrees | Orthogonal purification step | Analytical separation of isomers |
| Advantages | Robust, predictable | High resolution for charge variants | Can separate species with similar size and charge | High resolution |
| Limitations | Poor resolution of similar-sized species | Charge shielding by PEG can reduce effectiveness | Lower capacity, less predictable | Can be denaturing, not ideal for preparative scale |
Logical Relationships Diagram
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Prediction of the viscosity radius and the size exclusion chromatography behavior of PEGylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enovatia.com [enovatia.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oxime Linkage Stability in Bioconjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the stability of oxime linkages in bioconjugates. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity and efficacy of your bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is an oxime linkage and why is its stability important in bioconjugates?
An oxime linkage is a covalent bond formed between an aminooxy group (-O-NH₂) and a carbonyl group (an aldehyde or a ketone).[1][2] This type of linkage is widely used in bioconjugation to connect molecules, such as proteins, peptides, or drugs, due to its high specificity and the mild conditions under which it forms.[1][3] The stability of the oxime bond is critical, particularly for bioconjugates intended for in vivo applications, as cleavage of the linkage can lead to premature release of a payload or dissociation of the conjugated molecules, compromising the intended therapeutic or diagnostic effect.[1]
Q2: What are the main factors that influence the stability of an oxime linkage?
The stability of an oxime linkage is primarily influenced by two key factors:
-
pH: The hydrolysis of oxime bonds is catalyzed by acid.[4][5] While the formation of oximes is often optimal under mildly acidic conditions (around pH 4.5), these same conditions can also promote their cleavage.[3][6] At physiological pH (around 7.4), oxime linkages are generally more stable compared to more acidic environments.[7][8]
-
Electronic and Steric Factors: The chemical structure of the molecules being conjugated plays a significant role. Electron-withdrawing groups near the C=N bond can decrease the basicity of the imine nitrogen, making it less susceptible to protonation and subsequent hydrolysis.[6] Oximes are generally more stable than hydrazones due to the higher electronegativity of the oxygen atom compared to the nitrogen atom.[5][6] Bioconjugates derived from ketones tend to be more stable than those from aldehydes.[6]
Q3: My oxime-linked bioconjugate appears to be degrading. How can I confirm if the oxime bond is being cleaved?
To confirm the cleavage of an oxime bond, you can employ several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the intact bioconjugate from its degradation products. A decrease in the peak corresponding to the intact conjugate and the appearance of new peaks corresponding to the cleaved components over time would indicate instability.
-
Mass Spectrometry (MS): Mass spectrometry can definitively identify the intact bioconjugate and its cleaved fragments by their mass-to-charge ratios, confirming the site of cleavage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to monitor the hydrolysis of oximes.[4][5] You can track the disappearance of signals corresponding to the oxime linkage and the appearance of signals for the resulting carbonyl and aminooxy compounds.
Q4: How can I improve the stability of my oxime linkage during bioconjugation and subsequent applications?
Several strategies can be employed to enhance the stability of oxime linkages:
-
pH Control: Maintain a pH close to neutral (pH 7.0-7.4) for storage and application of the bioconjugate, as acidic conditions accelerate hydrolysis.[1]
-
Structural Modifications:
-
Use Ketones Instead of Aldehydes: If possible, design your conjugation strategy to use a ketone rather than an aldehyde, as ketone-derived oximes are generally more stable.[6]
-
Incorporate Electron-Withdrawing Groups: Introducing electron-withdrawing groups near the linkage can enhance stability.
-
-
Alternative Ligation Chemistries: For applications requiring very high stability, consider alternative conjugation methods that form even more robust bonds. One such method is the Pictet-Spengler ligation , which is a variation of the oxime formation that results in a more stable tricyclic heterocycle.[6]
-
Reduction of the Oxime Bond: The C=N double bond of the oxime can be reduced to a more stable single bond using reducing agents like sodium cyanoborohydride.[6] However, the selectivity and potential side reactions of this approach must be carefully considered for complex biomolecules.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of bioconjugate | Inefficient oxime bond formation. | Optimize the reaction pH to around 4.5-5.0 to accelerate the initial ligation.[6] Consider using a nucleophilic catalyst like aniline (B41778) or its derivatives (e.g., p-phenylenediamine, m-phenylenediamine) to increase the reaction rate, especially at neutral pH.[9][10][11][12] |
| Bioconjugate is unstable in storage buffer | The buffer is too acidic. | Adjust the pH of the storage buffer to be neutral (pH 7.0-7.4).[1] Avoid buffers with acidic components if possible. |
| Premature cleavage of the conjugate in vivo | The physiological environment (e.g., in acidic endosomes) is promoting hydrolysis. | Consider structural modifications to the linker to enhance stability. For example, use a ketone-based conjugation site.[6] Alternatively, explore more stable linkages like those formed by Pictet-Spengler ligation.[6] |
| Difficulty in purifying the bioconjugate | The catalyst used for ligation is interfering with purification. | Use a lower concentration of the catalyst if possible. Some newer catalysts are effective at low millimolar concentrations.[9][12] Alternatively, choose a catalyst with properties that facilitate its removal during your chosen purification method (e.g., different solubility or charge). |
Quantitative Data on Linkage Stability
The hydrolytic stability of oximes is significantly greater than that of hydrazones. The following table summarizes the relative hydrolysis rates of different C=N linkages.
| Linkage Type | Relative First-Order Rate Constant (k_rel) for Hydrolysis at pD 7.0 |
| Oxime | 1 |
| Semicarbazone | 160 |
| Acetylhydrazone | 300 |
| Methylhydrazone | 600 |
Data adapted from Kalia and Raines, who demonstrated that the rate constant for oxime hydrolysis was approximately 160- to 600-fold lower than for various hydrazones.[4][6]
Experimental Protocols
Protocol 1: Monitoring Oxime Linkage Hydrolysis using ¹H NMR Spectroscopy
This protocol outlines a general procedure to determine the hydrolytic stability of an oxime-linked bioconjugate.
Materials:
-
Oxime-linked bioconjugate
-
Deuterated buffers (e.g., phosphate (B84403) buffer in D₂O) at various pD values (e.g., 5.0, 7.0, 9.0)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare solutions of the oxime-linked bioconjugate in the deuterated buffers at a known concentration.
-
Transfer the solutions to NMR tubes.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a proton unique to the intact oxime conjugate and a proton of one of the hydrolysis products.
-
Plot the fraction of intact conjugate remaining versus time to determine the hydrolysis rate constant.[5]
Protocol 2: Aniline-Catalyzed Oxime Ligation at Neutral pH
This protocol describes a method for forming an oxime linkage at physiological pH using an aniline catalyst.
Materials:
-
Biomolecule containing a carbonyl group (aldehyde or ketone)
-
Aminooxy-functionalized molecule
-
Phosphate buffer (pH 7.0)
-
Aniline or a substituted aniline derivative (e.g., p-phenylenediamine)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve the carbonyl-containing biomolecule and the aminooxy-functionalized molecule in the phosphate buffer.
-
Prepare a stock solution of the aniline catalyst in an appropriate solvent.
-
Add the catalyst to the reaction mixture to the desired final concentration (e.g., 2-10 mM for p-phenylenediamine).[9][12]
-
Incubate the reaction at room temperature or 37°C, monitoring the progress by HPLC or MS.
-
Once the reaction is complete, purify the bioconjugate using a suitable chromatography method to remove unreacted starting materials and the catalyst.
Visualizations
Caption: Mechanism of reversible oxime formation and acid-catalyzed hydrolysis.
References
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. scispace.com [scispace.com]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in t-Boc-Aminooxy-PEG7-amine Reactions
Welcome to the technical support center for t-Boc-Aminooxy-PEG7-amine applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding challenges encountered during bioconjugation reactions, with a particular focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule commonly used in bioconjugation and drug delivery.[1][2] It features a t-Boc (tert-butoxycarbonyl) protected aminooxy group at one end and a primary amine at the other, connected by a hydrophilic 7-unit polyethylene (B3416737) glycol (PEG) spacer. The primary amine can be readily conjugated to carboxylic acids or activated esters.[2] Following deprotection of the t-Boc group under mild acidic conditions, the resulting aminooxy group can react with aldehydes or ketones to form a stable oxime linkage.[2][3] This linker is frequently used in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and for PEGylating proteins and peptides to improve their solubility and pharmacokinetic properties.[1]
Q2: I am observing low or no yield in my oxime ligation reaction. What are the common causes?
Low yields in oxime ligation are often attributed to several factors:
-
Steric Hindrance: This is a primary challenge, especially when reacting with ketones, which are inherently less reactive than aldehydes due to greater steric bulk around the carbonyl group.[3][4]
-
Suboptimal pH: The rate of oxime ligation is highly pH-dependent. Uncatalyzed reactions generally proceed best in a slightly acidic buffer (pH 4-5).[3]
-
Inefficient Catalysis: At neutral pH, the reaction is notoriously slow. The use of a nucleophilic catalyst is often necessary to achieve reasonable reaction rates and yields.[3]
-
Low Reactant Concentration: Oxime ligation kinetics are concentration-dependent. Dilute reaction mixtures will result in slower reaction rates.[3]
-
Reagent Instability: The aminooxy group can be susceptible to degradation. Ensure the purity and proper storage of your this compound.
Q3: How does steric hindrance from my target molecule affect the reaction with this compound?
The bulky t-Boc protecting group on the aminooxy functionality, combined with the PEG chain, can create steric hindrance. When your target molecule also possesses a sterically hindered carbonyl group (e.g., a ketone flanked by bulky residues), the approach of the nucleophilic aminooxy group is impeded. This significantly slows down the reaction rate compared to reactions with less hindered aldehydes.[4]
Q4: What is the role of a catalyst in oxime ligation and which one should I choose?
Catalysts are crucial for accelerating oxime ligation, especially at neutral pH.[3] Aniline has been traditionally used, but more efficient catalysts like m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA) have been shown to significantly increase reaction rates.[4][5][6] These catalysts work by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then attacked by the aminooxy group. For sterically hindered ketones, using a more potent catalyst like mPDA is highly recommended.[5][7]
Q5: My t-Boc deprotection step is incomplete. What can I do?
Incomplete t-Boc deprotection can be due to insufficient acid strength or concentration, inadequate reaction time, or steric hindrance from the PEG chain. To troubleshoot:
-
Increase Acid Concentration: You can increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). A common starting point is 20% TFA, which can be increased to 50%.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it goes to completion.
-
Consider a Stronger Acid System: For particularly stubborn cases, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used.
-
Ensure Proper Solvation: The PEGylated compound must be fully dissolved for the deprotection to be efficient. DCM is a commonly used solvent.[8]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during reactions with this compound.
Problem 1: Low Yield in Oxime Ligation
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | 1. Switch to a more efficient catalyst: Use m-phenylenediamine (mPDA) instead of aniline, especially for ketone conjugations.[4][5] 2. Increase reaction temperature: Cautiously increasing the temperature can help overcome the activation energy barrier. 3. Prolong reaction time: Sterically hindered reactions often require longer incubation periods. Monitor reaction progress to determine the optimal time. |
| Suboptimal pH | 1. For uncatalyzed reactions: Adjust the pH to a range of 4.0-5.0.[3] 2. For catalyzed reactions: With an efficient catalyst like mPDA, the reaction can be performed at or near neutral pH (7.0-7.4).[5] |
| Inefficient Catalyst | 1. Increase catalyst concentration: The reaction rate is dependent on the catalyst concentration. For mPDA, concentrations up to 500 mM have been used effectively.[5] 2. Ensure catalyst purity and freshness: Prepare fresh catalyst solutions. |
| Low Reactant Concentration | 1. Increase the concentration of one or both reactants: This can help drive the reaction forward. |
Problem 2: Incomplete t-Boc Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Strength/Concentration | 1. Increase TFA concentration: Gradually increase the percentage of TFA in DCM from 20% to 50%.[8] 2. Use a stronger acid: Consider using 4M HCl in 1,4-dioxane for difficult deprotections.[8] |
| Inadequate Reaction Time | 1. Monitor the reaction: Use TLC or LC-MS to track the disappearance of the starting material. 2. Extend the reaction time: Allow the reaction to proceed for a longer duration at room temperature. |
| Presence of Water | 1. Use anhydrous solvents: Ensure that the DCM and TFA used are dry, as water can interfere with the reaction. |
Data Presentation
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Concentration | Substrate | pH | Relative Rate Enhancement | Reference |
| None | - | Aldehyde | 7.0 | Very Slow | [3] |
| Aniline | 100 mM | Aldehyde | 7.0 | Up to 40-fold | [3] |
| Aniline | 100 mM | Aldehyde | 4.5 | Up to 400-fold | [3] |
| p-Phenylenediamine | 10 mM | Aldehyde | 7.0 | ~19-fold faster than aniline | [9] |
| m-Phenylenediamine | 100 mM | Aldehyde | 7.0 | ~2.5-fold faster than aniline | [10] |
| m-Phenylenediamine | 500 mM | Aldehyde | 7.0 | >10-fold faster than aniline | [10] |
| m-Phenylenediamine | 750 mM | Aldehyde | 7.0 | ~15-fold faster than aniline | [10] |
Table 2: Reactivity of Aldehydes vs. Ketones in Oxime Ligation
| Carbonyl Substrate | Catalyst (50 mM Aniline) | Relative Reaction Rate | Reference |
| Dodecanal (Aldehyde) | Aniline | ~2-fold faster than Citral | [10] |
| Citral (Aldehyde) | Aniline | 1 | [10] |
| 2-Pentanone (Ketone) | Aniline | >100-fold slower than aldehydes | [10] |
Experimental Protocols
Protocol 1: General Procedure for t-Boc Deprotection
-
Dissolve the this compound conjugate in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (B28343) (3x) to remove residual TFA.
-
The resulting deprotected aminooxy-PEG7 conjugate (as a TFA salt) can be used in the next step without further purification or can be purified by precipitating in cold diethyl ether.[8]
Protocol 2: General Procedure for Oxime Ligation with m-Phenylenediamine (mPDA) Catalyst
-
Dissolve the deprotected aminooxy-PEG7 conjugate and the aldehyde or ketone-containing molecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Prepare a fresh stock solution of mPDA in the same buffer.
-
Add the mPDA stock solution to the reaction mixture to a final concentration of 25-100 mM. For sterically hindered ketones, a higher concentration of mPDA (up to 500 mM) may be beneficial.[4][5]
-
Incubate the reaction at room temperature. For very hindered substrates, gentle heating may be required.
-
Monitor the reaction progress by LC-MS or an appropriate analytical technique.
-
Upon completion, the product can be purified using standard chromatographic methods such as HPLC.
Visualizations
Caption: General experimental workflow for conjugation using this compound.
Caption: Troubleshooting logic for low yield in oxime ligation reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2226611-29-4 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of meta- and para-Phenylenediamine as Enhanced Oxime Ligation Catalysts for Protein Labeling, PEGylation, Immobilization, and Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation in Antibody-Drug Conjugates (ADCs) featuring Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation, particularly when using PEG linkers?
A1: Aggregation of ADCs is a multifaceted issue stemming from the inherent properties of the antibody, the cytotoxic payload, and the linker, as well as the manufacturing and storage conditions.[1] Key contributors include:
-
Hydrophobicity: Many potent cytotoxic payloads are hydrophobic.[2][3] When conjugated to an antibody, they can increase the overall hydrophobicity of the ADC, leading to intermolecular interactions and aggregation to minimize exposure to the aqueous environment.[4][5]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased aggregation, as more hydrophobic payloads are attached to the antibody surface.[6][7] ADCs with very high DARs (over ~6) can clear quickly from circulation due to hydrophobicity.[7][8]
-
Unfavorable Formulation Conditions: Factors such as suboptimal pH, low or high salt concentrations, and the presence of organic co-solvents used to solubilize the payload-linker can destabilize the antibody and promote aggregation.[4][9]
-
Conjugation Chemistry: The chemical process of attaching the linker and payload can itself induce structural changes in the antibody, potentially leading to instability and aggregation.[10][11] Thiol-maleimide chemistry, for instance, can alter the surface hydrophobicity around the conjugation site.[5]
-
Physical Stress: Manufacturing processes involving high shear forces, such as mixing and filtration, can cause protein denaturation and subsequent aggregation.[6] Repeated freeze-thaw cycles and exposure to light can also contribute to aggregate formation.[12]
While PEG linkers are designed to be hydrophilic and mitigate aggregation, their effectiveness can be influenced by their length, structure, and the overall ADC design.[][]
Q2: How do PEG linkers help in preventing ADC aggregation?
A2: PEG linkers are a valuable tool in ADC development to enhance solubility and stability.[8][] Their primary mechanisms of action in preventing aggregation are:
-
Increased Hydrophilicity: The repeating ethylene (B1197577) oxide units in the PEG chain are highly hydrophilic.[15] They create a hydration shell around the hydrophobic payload, effectively shielding it from the aqueous environment and reducing the propensity for intermolecular hydrophobic interactions that lead to aggregation.[8][16]
-
Steric Hindrance: The flexible PEG chain provides a physical barrier, or steric hindrance, that prevents close contact between ADC molecules.[15] This is particularly important at higher DARs where multiple hydrophobic payloads are in close proximity.
-
Improved Pharmacokinetics: By reducing aggregation and non-specific interactions, PEG linkers can prolong the circulation half-life of the ADC, allowing for better tumor accumulation.[8][17]
The choice of a monodisperse PEG linker, which has a single, defined molecular weight, is crucial for producing a homogeneous ADC product with consistent properties, as opposed to polydisperse PEGs which are mixtures of different chain lengths.[8]
Q3: What is the impact of PEG linker length on ADC aggregation and overall performance?
A3: The length of the PEG linker is a critical design parameter that requires careful optimization for each specific ADC.[18] There is a trade-off between enhancing hydrophilicity and potentially impacting other properties:
-
Shorter PEG Linkers (e.g., PEG4): These can provide a good balance of improved stability and maintenance of a smaller molecular size, which may facilitate efficient tumor penetration.[15]
-
Longer PEG Linkers (e.g., PEG12, PEG24): Longer chains generally offer better hydrophilicity and can be more effective at shielding highly hydrophobic payloads, leading to improved pharmacokinetic profiles.[18][19] However, excessively long linkers might lead to increased exposure of the hydrophobic payload at the end of the linker, potentially increasing hydrophobicity and clearance.[19] There can also be a trade-off with in vitro potency.[17][18]
The optimal PEG linker length is context-dependent and should be empirically determined for each antibody-payload combination.[17][18]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving ADC aggregation issues during your experiments.
Problem: High levels of aggregation detected by Size Exclusion Chromatography (SEC).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Payload/Linker Hydrophobicity | 1. Select a more hydrophilic linker: If possible, choose a linker with a longer PEG chain or a branched PEG structure.[6][20] 2. Modify the payload: If feasible, introduce hydrophilic moieties to the payload structure to reduce its overall hydrophobicity.[] 3. Optimize DAR: Aim for the lowest DAR that still provides the desired efficacy. A DAR of 2-4 is often a good balance between potency and stability.[7] |
| Suboptimal Conjugation Conditions | 1. Immobilize the antibody: Perform the conjugation reaction with the antibody immobilized on a solid support (e.g., affinity resin) to prevent intermolecular interactions during the process.[4] 2. Optimize reaction buffer: Screen different pH values and salt concentrations to find conditions that maintain antibody stability during conjugation.[4] 3. Minimize organic solvent: Use the lowest possible concentration of co-solvents required to dissolve the payload-linker.[4] |
| Inappropriate Formulation Buffer | 1. Buffer composition screening: Test various buffer systems (e.g., histidine, arginine) known to stabilize antibodies.[21] 2. Add excipients: Incorporate stabilizers such as sugars (sucrose, trehalose) or surfactants (polysorbate 20/80) to prevent aggregation during storage and handling.[][21] 3. pH optimization: Determine the optimal pH for long-term stability of the final ADC product.[] |
| Physical Stress | 1. Gentle handling: Minimize shear stress during manufacturing steps like mixing and filtration.[6] 2. Control freeze-thaw cycles: Aliquot ADC samples to avoid repeated freezing and thawing.[12] 3. Protect from light: Store ADC solutions in light-protected containers.[9] |
Quantitative Data Summary
The following table summarizes the general trends observed with the incorporation of PEG linkers of varying lengths on key ADC performance parameters. It is important to note that these are general trends, and the optimal linker length is highly dependent on the specific antibody, payload, and conjugation chemistry.[15]
| PEG Linker Length | Impact on Hydrophilicity | Effect on Aggregation | Influence on Plasma Half-Life | Considerations |
| Short (e.g., PEG4) | Moderate Increase | Significant Reduction | Moderate Increase | Balances improved stability with efficient tumor penetration.[15] |
| Medium (e.g., PEG8, PEG12) | High Increase | Strong Reduction | Substantial Increase | Often provides a good compromise for many ADCs.[18][22] |
| Long (e.g., PEG24) | Very High Increase | Very Strong Reduction | Significant Increase | May lead to decreased in vitro potency or altered biodistribution.[18][19] |
Key Experimental Protocols
Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Methodology:
-
System Preparation: Equilibrate a high-performance liquid chromatography (HPLC) system with a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase. A non-conjugated antibody sample should be used as a control.[10]
-
Injection and Separation: Inject 10-20 µL of the sample onto the column. The separation is based on the hydrodynamic volume of the molecules, with larger aggregates eluting first, followed by the monomer, and then smaller fragments.[23]
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the aggregate, monomer, and fragment. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Sizing
Objective: To determine the size distribution and polydispersity of ADC molecules in solution.
Methodology:
-
Sample Preparation: Filter the ADC sample (typically 0.1-1.0 mg/mL) through a low-protein-binding 0.22 µm filter to remove dust and large particulates.
-
Instrument Setup: Place the filtered sample in a clean cuvette and insert it into the DLS instrument. Set the temperature to 25°C.
-
Data Acquisition: The instrument illuminates the sample with a laser and measures the intensity fluctuations of the scattered light over time. These fluctuations are related to the Brownian motion of the particles.
-
Data Analysis: The autocorrelation function of the intensity fluctuations is used to calculate the translational diffusion coefficient, which is then used to determine the hydrodynamic radius of the particles via the Stokes-Einstein equation. The size distribution and polydispersity index (PDI) are reported. An increase in the average hydrodynamic radius or PDI over time can indicate aggregation.[6]
Visualizing the Concepts
The following diagrams illustrate the mechanisms of ADC aggregation and the role of PEG linkers.
References
- 1. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 8. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 9. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. Alteration of Physicochemical Properties for Antibody-Drug Conjugates and Their Impact on Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 15. benchchem.com [benchchem.com]
- 16. purepeg.com [purepeg.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. adcreview.com [adcreview.com]
- 21. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 22. books.rsc.org [books.rsc.org]
- 23. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Byproduct Formation During Boc Deprotection of PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guides
This section addresses specific issues that may arise during the Boc deprotection of PEG linkers, offering potential causes and solutions.
Issue 1: Incomplete or Slow Deprotection
Question: I am observing incomplete removal of the Boc group from my PEG linker, even after extended reaction times. What could be the cause, and how can I resolve it?
Potential Causes:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.
-
Solvent Issues: The choice of solvent is crucial for ensuring that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (B109758) (DCM) is a common solvent for TFA-mediated deprotection.[1]
Solutions:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%).[1]
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC, LC-MS, or NMR and extend the reaction time as needed.[1]
-
Consider a Stronger Acid System: For stubborn deprotections, a stronger acid system such as 4M HCl in 1,4-dioxane (B91453) can be used.[1]
-
Optimize Solvent: Ensure the chosen solvent provides good solubility for your specific PEGylated compound.
Issue 2: Observation of Side Products After Deprotection
Question: After deprotection, I am observing unexpected side products in my reaction mixture. What is the likely cause, and how can I prevent this?
Primary Cause: Alkylation by the tert-Butyl Cation
The most common cause of side product formation is the reaction of the highly reactive tert-butyl cation, an intermediate formed during the cleavage of the Boc group, with nucleophilic sites on the PEG linker or the attached molecule.[2][3] This can lead to undesired tert-butylation.
Solutions:
-
Use of Scavengers: Scavengers are compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[4] Common scavengers include:
-
Triisopropylsilane (B1312306) (TIS): A very effective carbocation scavenger.[1]
-
Water: Can also act as a scavenger.
-
Thioanisole: Often used to protect methionine residues from S-alkylation.[4]
-
1,2-Ethanedithiol (EDT): Used to protect cysteine residues.[4]
-
Phenol: Another common carbocation scavenger.[1]
-
A common scavenger cocktail is a mixture of TFA/TIS/Water (95:2.5:2.5 v/v/v).[4]
-
Milder Deprotection Conditions: If your molecule is particularly sensitive to strong acids, consider alternative, milder deprotection methods. However, these may require longer reaction times or elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Boc deprotection?
A1: The Boc deprotection mechanism proceeds via acidolysis. The key steps are:
-
Protonation of the carbonyl oxygen of the Boc group by an acid (e.g., TFA or HCl).
-
Loss of the stable tert-butyl cation, resulting in the formation of a carbamic acid intermediate.
-
Decarboxylation of the carbamic acid to release carbon dioxide and the free amine.
-
The resulting amine is typically protonated by the excess acid to form an ammonium (B1175870) salt (e.g., a TFA salt).[5]
Q2: How do I choose the right scavenger for my reaction?
A2: The choice of scavenger depends on the specific nucleophilic groups present in your molecule. For general purposes, TIS is a robust scavenger. If your molecule contains sensitive amino acid residues like tryptophan, methionine, or cysteine, specific scavengers are recommended (see table below).[4]
Q3: Can I remove the TFA salt after deprotection?
A3: Yes. Residual TFA can be removed by co-evaporation with a solvent like toluene (B28343) under reduced pressure.[1] To obtain the free amine, the TFA salt can be neutralized by washing with a mild aqueous base, such as a saturated sodium bicarbonate solution.[1]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be monitored by various analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor the consumption of the starting material and the formation of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the removal of the Boc group protons.
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temperature | 1-2 hours |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temperature | 1-4 hours |
| Trifluoroacetic Acid (TFA) | 95% (v/v) | Water/Scavenger Mix | Room Temperature | 1-2 hours |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | General Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.[1]
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized.
Protocol 2: Neutralization of the TFA Salt
-
Dissolve the crude TFA salt residue in a suitable organic solvent (e.g., DCM).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[1]
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
Visualizations
Caption: Mechanism of Boc deprotection and byproduct formation.
Caption: Troubleshooting workflow for Boc deprotection.
References
Validation & Comparative
A Comparative Guide to Validating Site-Specific Conjugation of t-Boc-Aminooxy-PEG7-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of t-Boc-Aminooxy-PEG7-amine for site-specific conjugation with other common bioconjugation techniques. We present supporting experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific application in drug development and bioconjugation.
Introduction to Site-Specific Conjugation
Site-specific conjugation is a critical process in the development of biotherapeutics, such as antibody-drug conjugates (ADCs), where precise control over the location and stoichiometry of payload attachment is paramount. The use of this compound facilitates a highly selective and stable conjugation through oxime ligation. This method involves the reaction of the aminooxy group with an aldehyde or ketone moiety on a biomolecule, forming a stable oxime bond. The t-Boc protecting group on the aminooxy functionality allows for controlled deprotection under mild acidic conditions prior to conjugation, preventing unwanted side reactions. The PEG7 linker enhances solubility and provides spatial separation between the conjugated molecules.
Performance Comparison of Conjugation Chemistries
The selection of a conjugation strategy depends on several factors, including the nature of the biomolecule, the desired stability of the linkage, and the reaction conditions. Below is a comparison of key performance indicators for different site-specific conjugation methods.
| Conjugation Chemistry | Target Residue/Moiety | Linkage Formed | Stability | Key Advantages | Key Disadvantages |
| Oxime Ligation | Aldehyde/Ketone | Oxime | High | High specificity, stable bond | Requires introduction of a carbonyl group |
| Maleimide Chemistry | Thiol (Cysteine) | Thioether | Moderate | Highly selective for cysteines | Potential for retro-Michael addition (instability) |
| NHS Ester Chemistry | Amine (Lysine) | Amide | High | Readily available reactive sites | Can lead to a heterogeneous product mixture |
| Click Chemistry (SPAAC) | Azide/Alkyne | Triazole | Very High | Bioorthogonal, high efficiency | Requires incorporation of non-natural functional groups |
Experimental Validation of this compound Conjugation
Validation of site-specific conjugation is essential to ensure the homogeneity, purity, and stability of the resulting bioconjugate. The following sections detail the experimental protocols used to validate the conjugation of a model protein with this compound.
Experimental Workflow
The overall workflow for the validation process is depicted below.
Detailed Experimental Protocols
1. Introduction of an Aldehyde/Ketone Handle:
Site-specific introduction of a carbonyl group can be achieved through various enzymatic or chemical methods. For example, using a formylglycine-generating enzyme (FGE) to convert a specific cysteine residue within a Cys-X-Pro-X-Arg consensus sequence to formylglycine, which contains an aldehyde group.
2. Deprotection of this compound:
-
Dissolve this compound in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by thin-layer chromatography (TLC) or mass spectrometry.
-
Remove the solvent and TFA under vacuum to yield the deprotected aminooxy-PEG7-amine.
3. Oxime Ligation Reaction:
-
Dissolve the aldehyde-containing protein in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Add a 10- to 50-fold molar excess of the deprotected aminooxy-PEG7-amine.
-
The reaction can be accelerated by the addition of a nucleophilic catalyst, such as aniline, at a concentration of 10-100 mM.[1][2]
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours.
-
Monitor the reaction progress by LC/MS.
4. Purification of the Conjugate:
-
Purify the resulting conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove excess PEG reagent and unreacted protein.
5. Characterization of the Conjugate:
-
Mass Spectrometry (MS): Use electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) to confirm the molecular weight of the conjugate, thereby verifying the successful attachment of the PEG linker.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC (RP-HPLC) or hydrophobic interaction chromatography (HIC) to assess the purity and homogeneity of the conjugate.
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unconjugated protein.
-
Functional Assay: Perform a relevant biological assay to ensure that the conjugation process has not compromised the function of the protein.
Comparative Analysis of Conjugation Strategies
The choice of conjugation chemistry has significant implications for the properties of the final bioconjugate. The following diagram illustrates the decision-making process for selecting an appropriate method.
Conclusion
Validating the site-specific conjugation of this compound through rigorous experimental analysis is crucial for the development of well-defined and effective bioconjugates. The oxime ligation strategy offers high specificity and stability, making it an excellent choice for applications requiring precise control over conjugation. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently select and validate the most appropriate conjugation method for their specific needs. The use of analytical techniques such as mass spectrometry and HPLC is indispensable for the thorough characterization and quality control of the final product.[3][4][5][6][7]
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
A Head-to-Head Comparison of t-Boc-Aminooxy-PEG7-amine and Other PEG Linkers for Bioconjugation
In the landscape of advanced drug development and bioconjugation, the choice of a chemical linker is a critical parameter that dictates the stability, efficacy, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs). Polyethylene (B3416737) glycol (PEG) linkers are widely favored for their ability to enhance solubility, reduce immunogenicity, and improve the in vivo half-life of bioconjugates.[1][2] Among the diverse array of available PEG linkers, t-Boc-Aminooxy-PEG7-amine stands out as a versatile heterobifunctional tool. This guide provides an objective comparison of this compound with other commonly used PEG linkers, supported by experimental data and detailed protocols to inform the selection of the optimal linker for specific research and development applications.
Unveiling this compound: A Dual-Functionality Linker
This compound is a discrete PEG (dPEG®) linker characterized by two distinct reactive functionalities at either end of a seven-unit polyethylene glycol chain.[3]
-
Boc-Protected Aminooxy Group: This functionality allows for the formation of a stable oxime bond with a carbonyl group (aldehyde or ketone).[3][4] The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the aminooxy moiety until it is intentionally removed under mild acidic conditions, enabling controlled, sequential conjugation.[3]
-
Primary Amine Group: The terminal primary amine is readily available for reaction with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form a highly stable amide bond.[3][5]
This dual functionality makes this compound an ideal candidate for constructing complex bioconjugates where precise control over the conjugation chemistry is paramount. The hydrophilic PEG7 spacer enhances the water solubility of the linker and the resulting conjugate.[6][7]
Comparative Analysis of Linker Chemistries
The performance of a PEG linker is intrinsically tied to the chemical nature of its reactive groups and the resulting covalent bond. Here, we compare the oxime linkage formed by this compound with other prevalent linkages in bioconjugation.
Linker Stability: A Critical Determinant of In Vivo Performance
The stability of the bond connecting the linker to the biomolecule and the payload is crucial for ensuring that the bioconjugate remains intact in circulation until it reaches its target. Premature cleavage can lead to off-target toxicity and reduced efficacy.
| Covalent Bond | Formation Reaction | Stability Characteristics |
| Oxime | Aminooxy + Aldehyde/Ketone | Highly stable across a broad pH range (pH 2-9).[8] More stable to hydrolysis than imines and hydrazones.[9][10] |
| Amide | Amine + Activated Ester (e.g., NHS ester) | Very stable under physiological conditions.[1][11] |
| Hydrazone | Hydrazide + Aldehyde/Ketone | Reversible under acidic conditions, which can be exploited for controlled release in the endosomal/lysosomal compartments.[12] Less stable than oxime bonds.[9] |
| Maleimide-Thiol | Maleimide (B117702) + Thiol (e.g., from Cysteine) | Forms a stable thioether bond. However, the maleimide ring can be susceptible to hydrolysis and retro-Michael addition, potentially leading to deconjugation. |
Data synthesized from multiple sources.[1][8][9][10][11][12]
The superior stability of the oxime bond formed by the aminooxy group of this compound makes it a compelling choice for applications requiring a robust and permanent linkage.[8][9]
Impact of PEG Chain Length on Bioconjugate Properties
The length of the PEG chain significantly influences the physicochemical and biological properties of the resulting bioconjugate. While this compound has a fixed length, it is important to consider the general trends observed with varying PEG lengths when selecting a linker for a specific application.
| Property | Effect of Increasing PEG Length | Rationale |
| Solubility | Generally increases.[2] | The hydrophilic nature of the PEG chain improves the solubility of hydrophobic payloads.[2] |
| Pharmacokinetics (Half-life) | Generally increases.[13] | The increased hydrodynamic radius of the conjugate reduces renal clearance.[3] |
| In Vitro Cytotoxicity | May decrease.[13] | Longer PEG chains can introduce steric hindrance, potentially impeding the interaction of the payload with its target.[14] |
| Immunogenicity | Generally decreases.[2] | The PEG chain can mask immunogenic epitopes on the biomolecule.[2] |
| Off-Target Toxicity | May decrease.[13] | Improved pharmacokinetics and reduced non-specific uptake can lead to a wider therapeutic window.[3] |
Data synthesized from multiple sources.[2][3][13][14]
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key conjugation and analysis techniques.
Protocol 1: Two-Step Conjugation using this compound
This protocol describes a typical workflow for conjugating a payload with a carbonyl group and a biomolecule with an activated carboxylic acid to this compound.
Materials:
-
This compound
-
Payload containing an aldehyde or ketone group
-
Biomolecule (e.g., antibody, protein) with an activated carboxylic acid (e.g., NHS ester)
-
Reaction Buffers:
-
Slightly acidic buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5) for oxime ligation
-
Slightly basic buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.0) for amidation
-
-
Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)
-
Quenching Reagent (e.g., hydroxylamine (B1172632) for oxime, Tris buffer for NHS ester)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Deprotection of the Aminooxy Group:
-
Dissolve this compound in DCM.
-
Add TFA solution and stir at room temperature for 1-2 hours.
-
Evaporate the solvent and TFA under reduced pressure.
-
-
Oxime Ligation with Payload:
-
Dissolve the deprotected linker and the carbonyl-containing payload in the acidic reaction buffer.
-
Incubate the reaction mixture at room temperature for 2-4 hours. Aniline or its derivatives can be used as a catalyst to accelerate the reaction.[10]
-
Monitor the reaction progress by LC-MS.
-
Purify the linker-payload conjugate.
-
-
Amidation with Biomolecule:
-
Dissolve the purified linker-payload conjugate in the basic reaction buffer.
-
Add the biomolecule with the activated carboxylic acid.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris).
-
-
Purification of the Final Bioconjugate:
-
Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography to remove unreacted components.
-
Protocol 2: Characterization of the Bioconjugate
A. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. The number of conjugated drug-linker moieties increases the hydrophobicity of the antibody, allowing for the separation and quantification of different DAR species.
B. In Vitro Cytotoxicity Assay:
-
Plate target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and control antibodies.
-
Incubate for a period appropriate for the cell line and payload (e.g., 72-96 hours).
-
Assess cell viability using a suitable method (e.g., MTS, CellTiter-Glo).
-
Calculate the IC50 value (the concentration of ADC that inhibits 50% of cell growth) from the dose-response curve.
Visualizing the Conjugation Process
The following diagrams illustrate the key chemical reactions and workflows discussed in this guide.
Conclusion
This compound offers a unique combination of features that make it a valuable tool for the construction of well-defined bioconjugates. Its heterobifunctional nature allows for controlled, sequential conjugation through two distinct and highly stable chemical linkages: an oxime bond and an amide bond. The discrete PEG7 spacer provides a balance of hydrophilicity and length, contributing to improved biophysical properties of the final conjugate.
The choice of linker should always be guided by the specific requirements of the application. For constructs demanding exceptional stability, the oxime linkage formed by the aminooxy group is superior to more labile options like hydrazones. When comparing different PEG linker lengths, researchers must consider the trade-offs between improved pharmacokinetics with longer PEGs and potentially reduced in vitro potency. By carefully considering the chemical properties of the linker and systematically evaluating the performance of the resulting bioconjugate using the protocols outlined in this guide, researchers can rationally design and synthesize more effective and safer biologics.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of t-Boc-Aminooxy-PEG7-amine and Maleimide Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. An ideal linker must remain stable in systemic circulation and selectively release its potent cytotoxic payload within the target cancer cell. This guide provides an objective, data-driven comparison between a next-generation aminooxy-based linker, t-Boc-Aminooxy-PEG7-amine, which participates in oxime ligation, and the conventional maleimide-based linkers that react with thiols.
The fundamental difference between these two linker technologies lies in their conjugation chemistry, which in turn dictates the stability, homogeneity, and overall performance of the resulting ADC. Maleimide (B117702) linkers, while widely used, are known to form bonds with suboptimal stability, whereas oxime-based linkers form highly stable covalent bonds, offering a significant advantage in therapeutic development.[1][2]
Comparative Performance of Linker Technologies
The stability of the bond connecting the linker to the antibody is paramount. The thiosuccinimide bond formed via maleimide-thiol conjugation is susceptible to a retro-Michael reaction, especially in the presence of plasma thiols like albumin and glutathione.[1][3] This can lead to premature release of the drug payload, causing off-target toxicity and reducing the therapeutic window.[1][4] In contrast, the oxime bond formed from the reaction of an aminooxy group (as in this compound) with an aldehyde or ketone on the antibody is significantly more stable under physiological conditions and resistant to thiol exchange.[1][2][5]
The inclusion of a Polyethylene Glycol (PEG) spacer, such as the PEG7 chain in this compound, further enhances the ADC's properties by improving hydrophilicity, which can lead to better pharmacokinetics and a more favorable toxicity profile.[6]
Data Presentation: Stability and Efficacy
The following tables summarize comparative data on the stability and efficacy of ADCs constructed with oxime versus maleimide linkers. The data indicates that oxime-linked ADCs maintain their integrity in plasma, leading to comparable or superior in vivo efficacy, often with an improved safety profile.
Table 1: Comparative In Vitro and In Vivo Stability
| Feature | Oxime Linker (Aminooxy-based) | Maleimide Linker (Thiol-based) | Key Findings & References |
| Linkage Chemistry | Oxime bond formation with an aldehyde/ketone | Michael addition of a thiol to a maleimide | Oxime ligation is a bioorthogonal reaction, ensuring high specificity.[7] Maleimide chemistry is highly selective for thiols at pH 6.5-7.5.[8] |
| Bond Stability | Highly stable under physiological conditions | Prone to retro-Michael reaction in plasma | The oxime bond is known to be highly stable, preventing premature drug release.[2] The thiosuccinimide linkage can undergo exchange with plasma thiols like albumin, leading to payload loss.[3][4] |
| Plasma Stability | No loss of activity after 3 days in mouse serum at 37°C | Substantial transfer of payload to HSA | Site-specific oxime-linked ADCs are stable in serum, in contrast to the site-dependent stability of maleimide-thiol conjugates.[2][3] |
| Homogeneity (DAR) | Homogeneous (e.g., DAR=2) via site-specific conjugation | Heterogeneous (e.g., DAR=0-8) from interchain cysteine conjugation | Site-specific methods like incorporating unnatural amino acids for oxime ligation yield well-defined ADCs.[2][7] |
Table 2: Comparative In Vitro and In Vivo Efficacy
| ADC Target & Payload | Linker Type | Cell Line | In Vitro IC50 | In Vivo Efficacy (Tumor Model) | Reference |
| Anti-Her2-Auristatin F | Oxime (site-specific) | MDA-MB-435/Her2+ | 100-400 pM | Complete tumor regression at a single 5 mg/kg dose | [2] |
| Anti-Her2-Payload A | Oxime (site-specific) | HCC-1954 (Breast) | Not specified | Statistically significant tumor regression at 3.3 mg/kg | [3] |
| Anti-Her2-Payload B | Maleimide (Cysteine) | HCC-1954 (Breast) | Not specified | Statistically significant tumor regression at 3.3 mg/kg | [3] |
| Anti-Her2-Payload A | Oxime (site-specific) | NCI-N87 (Gastric) | Not specified | Dose-dependent efficacy (1, 3, 5 mg/kg) | [3] |
| Anti-Her2-Payload B | Maleimide (Cysteine) | NCI-N87 (Gastric) | Not specified | Dose-dependent efficacy (1, 3, 5 mg/kg) | [3] |
| Anti-CD79b-MMAE | N-terminal Oxime | Granta-519 | ~0.1 nM | 92% tumor growth inhibition (1 mg/kg) | [9][10] |
| Anti-CD79b-MMAE | Maleimide (Thiol) | Granta-519 | ~0.1 nM | 40% larger tumor size vs. N-terminal ADC at day 21 (1 mg/kg) | [9][10] |
Note: While the in vivo efficacy of the anti-Her2 ADCs was comparable in one study, the oxime-linked ADC demonstrated superior stability and a better toxicology profile. The anti-CD79b study showed superior efficacy for the N-terminal conjugated ADC over the thiol-conjugated one.[3][9]
Experimental Protocols & Methodologies
Accurate comparison of ADC performance relies on standardized and detailed experimental protocols. Below are methodologies for ADC conjugation, Drug-to-Antibody Ratio (DAR) determination, and plasma stability assessment.
Protocol 1: Site-Specific ADC Conjugation via Oxime Ligation
This protocol is adapted for antibodies where a ketone-bearing unnatural amino acid, such as p-acetylphenylalanine (pAcPhe), has been incorporated.
-
Antibody Preparation: The antibody containing pAcPhe is buffer-exchanged into an acetate (B1210297) buffer (e.g., 100 mM, pH 4.5).[7]
-
Linker-Payload Preparation: The t-Boc protecting group on this compound is removed under mild acidic conditions. The resulting aminooxy-PEG7-amine is then conjugated to the desired cytotoxic payload. The final aminooxy-functionalized linker-payload is dissolved in an appropriate solvent.
-
Conjugation Reaction: The aminooxy-functionalized linker-payload is added to the antibody solution in a molar excess (e.g., 20- to 30-fold excess).[7]
-
Incubation: The reaction mixture is incubated at 37°C for 1 to 4 days to allow for oxime bond formation.[7]
-
Purification: Excess, unreacted linker-payload is removed by buffer exchange using a size-exclusion concentrator (e.g., 30,000 MWCO for IgG).[7] The final ADC is formulated in a suitable buffer like PBS.
Protocol 2: ADC Conjugation via Maleimide Chemistry
This protocol is for conjugation to native cysteine residues after disulfide bond reduction.
-
Antibody Reduction: The antibody's interchain disulfide bonds are reduced to free thiols using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). The reaction is typically performed in a phosphate (B84403) buffer at pH 7.0-7.5 for 1-2 hours at room temperature.[4]
-
Removal of Reducing Agent: Excess reducing agent is removed, often by buffer exchange using a desalting column.
-
Conjugation Reaction: The maleimide-functionalized linker-payload (dissolved in a solvent like DMSO) is added to the reduced antibody solution. The reaction is incubated for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]
-
Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: The ADC is purified from excess reagents and aggregated species using methods like size-exclusion chromatography (SEC) or protein A chromatography.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.
-
Sample Preparation: The ADC sample is diluted in a high-salt mobile phase A (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Chromatography: The sample is injected onto an HIC column (e.g., Butyl-NPR). A gradient is run from high salt (Mobile Phase A) to low salt (Mobile Phase B, e.g., 25 mM sodium phosphate, pH 7.0) to elute the different drug-loaded species.[11][12]
-
Data Analysis: The peaks corresponding to different drug loads (DAR 0, 2, 4, 6, 8) are integrated. The area percentage of each peak is used to calculate the weighted average DAR.[11][13]
Protocol 4: Assessment of ADC Stability in Plasma
This protocol provides a workflow for assessing the deconjugation of an ADC after incubation in plasma using LC-MS.
-
Incubation: The ADC is spiked into plasma (e.g., human, mouse) at a specific concentration (e.g., 100 µg/mL) and incubated at 37°C.[12]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 144 hours).[12][14]
-
Immunoaffinity Capture: The ADC and any antibody-related species are captured from the plasma aliquots using Protein A/G magnetic beads.[12][15]
-
Analysis: The captured material is eluted and analyzed by LC-MS. The change in the average DAR over time is determined to assess the rate of drug deconjugation.[16][17] Additionally, the plasma supernatant can be analyzed to quantify the free payload or payload that has transferred to other plasma proteins like albumin.[15]
Visualizing the Workflows
The following diagrams illustrate the conjugation workflows for both aminooxy and maleimide linkers.
Conclusion: Choosing the Optimal Linker
The experimental evidence strongly suggests that while maleimide chemistry is a well-established and efficient method for ADC production, the resulting conjugates suffer from inherent instability in vivo due to the reversible nature of the thiosuccinimide bond. This can compromise both the safety and efficacy of the therapeutic.
Aminooxy-based linkers, such as this compound, form highly stable oxime bonds, mitigating the issue of premature drug release. When combined with site-specific conjugation technologies, this approach yields homogeneous ADCs with defined DARs, superior stability, and improved pharmacokinetic profiles.[2][3] For the development of next-generation ADCs with a wider therapeutic window, the superior stability and homogeneity offered by aminooxy-PEG linkers present a compelling advantage over traditional maleimide-based strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. In Vitro and In Vivo Evaluation of Cysteine and Site Specific Conjugated Herceptin Antibody-Drug Conjugates | PLOS One [journals.plos.org]
- 4. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. ymc.eu [ymc.eu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in PROTAC Development
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a component once seen as a mere spacer but now recognized as a critical determinant of efficacy, selectivity, and pharmacokinetic properties. The choice between a cleavable and a non-cleavable linker is a pivotal decision in the design process, with profound implications for the therapeutic potential of the resulting molecule.
This guide provides an objective comparison of cleavable and non-cleavable linkers for PROTAC development, supported by experimental data and detailed methodologies to inform rational design and optimization strategies.
The Central Role of the Linker in PROTAC-Mediated Degradation
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker's primary role is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2] This proximity is essential for the efficient transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[3] The length, composition, and rigidity of the linker all play a crucial role in the stability and geometry of this ternary complex, ultimately dictating the efficiency of protein degradation.[1][2]
Non-Cleavable Linkers: The Workhorse of PROTAC Development
Non-cleavable linkers are characterized by their high stability in circulation and within the cell.[4] These linkers, typically composed of alkyl chains, polyethylene (B3416737) glycol (PEG) units, or rigid cyclic structures, are designed to remain intact throughout the PROTAC's mechanism of action.[2] The degradation of the target protein is solely dependent on the formation of the ternary complex and the subsequent ubiquitination process.
Advantages of Non-Cleavable Linkers:
-
High Stability: Their robust chemical nature ensures that the PROTAC molecule remains intact until it reaches its target, minimizing the risk of premature degradation and off-target effects.[4]
-
Predictable Pharmacokinetics: The stability of non-cleavable linkers generally leads to more predictable pharmacokinetic profiles.[5]
-
Mature Technology: A wealth of research has focused on optimizing the length and composition of non-cleavable linkers, providing a strong foundation for rational design.[6]
Disadvantages of Non-Cleavable Linkers:
-
Potential for On-Target, Off-Tissue Toxicity: Because the PROTAC is always "on," it can degrade the target protein in healthy tissues where the protein may have essential functions, leading to on-target toxicity.[7]
-
Limited Tissue Specificity: The activity of a PROTAC with a non-cleavable linker is primarily dictated by the expression levels of the target protein and the E3 ligase, offering limited scope for tissue-specific protein degradation.
Cleavable Linkers: Engineering "Smart" PROTACs for Targeted Action
Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers within the target microenvironment or inside the cell.[8] This conditional activation mechanism offers an additional layer of control over PROTAC activity, paving the way for more precise and targeted therapies. The concept of cleavable linkers has been extensively explored in the field of antibody-drug conjugates (ADCs) and is now being increasingly applied to PROTACs.[4][9]
Mechanisms of Cleavage:
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for specific enzymes, such as proteases (e.g., cathepsins) that are often overexpressed in tumor cells.[9]
-
pH-Sensitive Linkers: Utilizing the acidic environment of tumors or intracellular compartments like lysosomes, these linkers contain acid-labile groups (e.g., hydrazones) that are cleaved at low pH.[9]
-
Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are cleaved in the presence of high intracellular concentrations of glutathione, a reducing agent abundant in the cytoplasm.[9]
-
Hypoxia-Activated Linkers: Designed to be cleaved under the low-oxygen conditions characteristic of solid tumors.[7]
-
Photocleavable Linkers: These "caged" linkers can be cleaved by light of a specific wavelength, offering spatiotemporal control over PROTAC activity.[10]
Advantages of Cleavable Linkers:
-
Enhanced Target Specificity: By responding to specific triggers in the target environment, cleavable linkers can restrict PROTAC activity to diseased tissues, potentially reducing on-target, off-tissue toxicity.[7][11]
-
Reduced Systemic Exposure: The inactive "pro-PROTAC" form minimizes the degradation of the target protein in healthy tissues during circulation.
-
Potential for a "Bystander Effect": In the context of cancer, once the active PROTAC is released within a target cell, it could potentially diffuse to neighboring cancer cells that may not have been initially targeted, enhancing the therapeutic effect. This concept is well-established for ADCs.[8][9]
Disadvantages of Cleavable Linkers:
-
Complexity in Design: The design of cleavable linkers is more complex, requiring a delicate balance between stability in circulation and efficient cleavage at the target site.
-
Potential for Premature Cleavage: Inefficient linker design can lead to premature cleavage in the bloodstream, releasing the active PROTAC systemically and causing off-target toxicity.[4]
-
Generation of Metabolites: The cleavage of the linker results in the formation of linker-warhead and linker-E3 ligase ligand fragments, the potential toxicity of which needs to be assessed.[12]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated based on two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the percentage of protein degradation at saturating PROTAC concentrations.[2]
While direct head-to-head comparative data for cleavable versus non-cleavable PROTACs targeting the same protein is still emerging, the following tables summarize the general characteristics and available quantitative data for different linker types.
Table 1: General Comparison of Cleavable and Non-Cleavable Linkers
| Feature | Non-Cleavable Linkers | Cleavable Linkers |
| Mechanism of Action | Relies solely on ternary complex formation | Conditional activation upon cleavage |
| Stability | High systemic stability | Designed to be cleaved by specific triggers |
| Selectivity | Dependent on POI and E3 ligase expression | Can be enhanced by targeting tumor microenvironment |
| Toxicity Profile | Potential for on-target, off-tissue toxicity | Potential to reduce systemic toxicity |
| Bystander Effect | Not applicable | Potentially applicable |
| Design Complexity | Relatively simpler | More complex |
| Pharmacokinetics | Generally more predictable | Can be more complex due to cleavage |
Table 2: Representative Experimental Data for PROTACs with Non-Cleavable Linkers
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | CRBN | PEG/Alkyl | 12 | >1000 | <20 | [2] |
| TBK1 | CRBN | PEG/Alkyl | 16 | 10 | >90 | [2] |
| TBK1 | CRBN | PEG/Alkyl | 21 | 3 | >95 | [2] |
| p38α | CRBN | PEG | 15-17 | Optimal Degradation | N/A | [13] |
| ERα | VHL | Alkyl | 16 | Optimal Degradation | N/A | [13] |
Note: The data for non-cleavable linkers highlights the critical importance of linker length optimization for achieving potent degradation.
Table 3: Conceptual Performance of PROTACs with Cleavable Linkers
| Linker Type | Trigger | Potential Advantage | Key Consideration |
| Enzyme-cleavable | Tumor-specific proteases | High tumor selectivity | Enzyme expression levels in target tissue |
| pH-sensitive | Acidic tumor microenvironment | Broad applicability for solid tumors | Stability at physiological pH |
| GSH-sensitive | High intracellular GSH | Intracellular activation | Differential GSH levels between cells |
| Hypoxia-activated | Low oxygen levels | Specificity for solid tumors | Efficiency of reduction in vivo |
| Photocleavable | External light source | Spatiotemporal control | Light penetration in tissues |
Experimental Protocols for Evaluating Linker Performance
To rigorously compare the performance of PROTACs with cleavable and non-cleavable linkers, a series of well-defined experiments are essential.
Western Blotting for Protein Degradation
This is the gold-standard assay to quantify the reduction of a target protein following PROTAC treatment.
-
Objective: To visually and quantitatively assess the level of the target protein.
-
Methodology:
-
Cell Culture and Treatment: Plate cells expressing the target protein and treat with a dose-response of the PROTACs (with cleavable and non-cleavable linkers) for a defined period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin). Then, incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control. Calculate DC50 and Dmax values.
-
Cell Viability Assays (e.g., MTS/MTT)
These assays assess the cytotoxic effect of the PROTACs on cancer cells.
-
Objective: To determine the impact of protein degradation on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTACs.
-
Incubation: Incubate the cells for a prolonged period (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).[14]
-
Ternary Complex Formation Assays
These assays confirm the PROTAC's ability to bring the target protein and the E3 ligase together.
-
Objective: To assess the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Methodology (Co-immunoprecipitation):
-
Cell Treatment: Treat cells with the PROTACs for a short duration.
-
Cell Lysis: Lyse the cells under non-denaturing conditions.
-
Immunoprecipitation: Use an antibody against either the target protein or the E3 ligase to pull down the protein and its binding partners.
-
Western Blotting: Analyze the immunoprecipitated proteins by Western blotting to detect the presence of all three components of the ternary complex.
-
Linker Cleavage Assays (for cleavable linkers)
-
Objective: To confirm that the cleavable linker is cleaved under the intended conditions.
-
Methodology (LC-MS/MS):
-
Incubation: Incubate the cleavable PROTAC in a relevant biological matrix (e.g., tumor cell lysate, acidic buffer, or in the presence of a specific enzyme).
-
Sample Preparation: Extract the PROTAC and its metabolites.
-
LC-MS/MS Analysis: Analyze the samples to detect the parent PROTAC and the cleaved fragments.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway: PROTAC-Mediated Protein Degradation
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. purepeg.com [purepeg.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Battle for Precision: Oxime Ligation vs. Click Chemistry in Protein Labeling
For researchers, scientists, and drug development professionals navigating the intricate world of protein modification, the choice of ligation chemistry is a critical decision that dictates the success of downstream applications. This guide provides an in-depth, objective comparison of two powerhouse bioorthogonal chemistries: oxime ligation and click chemistry. We present a comprehensive analysis of their performance, supported by quantitative data and detailed experimental protocols, to empower you in selecting the optimal strategy for your research needs.
At the forefront of bioconjugation, both oxime ligation and click chemistry offer the ability to form stable covalent bonds with high specificity in complex biological environments.[1][2] Their bioorthogonal nature—reacting only with their designated functional partners without interfering with native biological processes—makes them invaluable tools for a myriad of applications, from fluorescent imaging and drug delivery to the creation of antibody-drug conjugates (ADCs).[1][3]
At a Glance: Key Performance Metrics
The decision between oxime ligation and the various forms of click chemistry hinges on several key performance indicators. While both are highly selective, their reaction kinetics, the stability of the resulting bond, and the required reaction conditions can vary significantly.
| Parameter | Oxime Ligation | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) |
| Second-Order Rate Constant | 10¹ - 10³ M⁻¹s⁻¹ (with aniline (B41778) catalysis)[4][5] | ~10² - 10³ M⁻¹s⁻¹[6] | ~10⁻¹ - 1 M⁻¹s⁻¹[6] |
| Reaction Partners | Aldehyde/Ketone + Aminooxy | Terminal Alkyne + Azide (B81097) | Strained Cyclooctyne (B158145) + Azide |
| Catalyst Required | Aniline-based (optional, but significantly enhances rate)[4] | Copper(I) | None |
| Biocompatibility | Generally high; catalyst can have some toxicity. | Catalyst toxicity is a concern for live-cell applications.[6] | Excellent for in vivo applications.[6] |
| Linkage Formed | Oxime | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole |
| Linkage Stability | More stable than hydrazones, but can be susceptible to hydrolysis under acidic conditions.[7][8] | Exceptionally stable to hydrolysis, oxidation, and reduction.[7][9] | Exceptionally stable to hydrolysis, oxidation, and reduction.[7][9] |
| pH Range | Mildly acidic to neutral (optimal with catalyst at neutral pH).[4][10] | Wide pH range (4-11).[11][12] | Physiological pH. |
Reaction Mechanisms and Workflows
To visualize the chemical transformations and the general experimental process, the following diagrams illustrate the core principles of each ligation strategy.
In-Depth Comparison
Reaction Kinetics: The rate of the ligation reaction is paramount, especially when working with low protein concentrations or in dynamic biological systems.[4] Aniline-catalyzed oxime ligations can achieve rates comparable to the copper-catalyzed click chemistry (CuAAC), with second-order rate constants in the range of 10¹ to 10³ M⁻¹s⁻¹.[4][5] CuAAC is renowned for its speed and efficiency, often reaching near-quantitative yields.[6] In contrast, the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC) is generally slower, with rate constants typically between 10⁻¹ and 1 M⁻¹s⁻¹.[6] However, newer generations of strained cyclooctynes have been developed with significantly enhanced kinetics.
Specificity and Bioorthogonality: Both oxime ligation and click chemistry exhibit exceptional specificity. The reacting functional groups—aldehydes/ketones and aminooxys for oxime ligation, and azides and alkynes for click chemistry—are abiotic, meaning they are absent from most biological systems and thus do not cross-react with native functional groups.[11][13] This ensures that the labeling is highly specific to the intended target.
Biocompatibility and In Vivo Applications: For live-cell imaging and in vivo studies, biocompatibility is non-negotiable. The primary concern with CuAAC is the cytotoxicity of the copper(I) catalyst, which can limit its application in living systems.[6] This has driven the development of copper-chelating ligands to minimize toxicity. SPAAC, being catalyst-free, is the gold standard for biocompatibility and is widely used for in vivo labeling.[6][14] Oxime ligation is also highly biocompatible; however, the aniline catalysts used to accelerate the reaction can exhibit some toxicity, although they are typically used at low concentrations.[4]
Linkage Stability: The stability of the newly formed covalent bond is crucial for the integrity of the protein conjugate. The triazole ring formed by both CuAAC and SPAAC is exceptionally stable and resistant to hydrolysis, oxidation, and reduction under a wide range of physiological conditions.[7][9] The oxime linkage is also robust, particularly when compared to hydrazone linkages.[8] However, it can be susceptible to hydrolysis under acidic conditions, which could be a consideration for applications involving endosomal trafficking or acidic cellular compartments.[7]
Experimental Protocols
The following are generalized protocols for protein labeling using oxime ligation and click chemistry. It is essential to optimize concentrations, reaction times, and buffer conditions for each specific protein and probe.
Protocol 1: Oxime Ligation of a Protein
This protocol describes the labeling of a protein containing an aldehyde or ketone group with an aminooxy-functionalized probe, using aniline as a catalyst.
Materials:
-
Protein solution containing the aldehyde or ketone functionality (e.g., 10-100 µM in phosphate (B84403) buffer).
-
Aminooxy-functionalized probe (e.g., fluorescent dye, biotin) stock solution in DMSO or aqueous buffer.
-
Aniline stock solution (e.g., 1 M in DMSO).
-
Phosphate buffer (e.g., 100-300 mM sodium phosphate, pH 7.0).
Procedure:
-
To the protein solution in phosphate buffer, add the aminooxy-functionalized probe to a final concentration of 1-5 equivalents relative to the protein.
-
Add aniline catalyst to a final concentration of 10-100 mM.[4]
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the reactants and their concentrations.
-
Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE (observing a mobility shift), mass spectrometry, or fluorescence imaging.
-
Once the reaction is complete, remove the excess probe and catalyst using size-exclusion chromatography, dialysis, or spin filtration.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of a Protein
This protocol outlines the labeling of a protein containing a terminal alkyne with an azide-functionalized probe.
Materials:
-
Protein solution containing a terminal alkyne (e.g., 10-50 µM in a suitable buffer like PBS or Tris).
-
Azide-functionalized probe stock solution in DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).
-
A reducing agent, such as sodium ascorbate (B8700270) or THPTA, stock solution (e.g., 100 mM in water).
-
A copper-chelating ligand, such as TBTA or BTTAA, stock solution (e.g., 10 mM in DMSO).
Procedure:
-
To the protein solution, add the azide-functionalized probe to a final concentration of 1-10 equivalents.
-
In a separate tube, pre-mix the copper(II) sulfate and the chelating ligand.
-
Add the reducing agent to the protein-probe mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Immediately add the copper/ligand complex to the reaction mixture. Final concentrations are typically in the range of 50-200 µM for copper and the reducing agent, and a slight excess of the ligand.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Quench the reaction by adding a chelating agent like EDTA.
-
Analyze the labeling efficiency and purify the conjugate as described in the oxime ligation protocol.
Protocol 3: Strain-Promoted Click Chemistry (SPAAC) Labeling of a Protein
This protocol details the catalyst-free labeling of an azide-modified protein with a strained cyclooctyne probe.
Materials:
-
Protein solution containing an azide group (e.g., 1-20 µM in a biocompatible buffer like PBS).
-
Strained cyclooctyne-functionalized probe (e.g., DBCO, BCN) stock solution in DMSO.
Procedure:
-
To the azide-modified protein solution, add the strained cyclooctyne probe. The final concentration of the probe is typically 2-20 equivalents relative to the protein.
-
Incubate the reaction at a temperature compatible with the protein's stability, usually between 4°C and 37°C.
-
Reaction times can vary from 30 minutes to several hours, depending on the specific cyclooctyne used and the reactant concentrations.
-
Monitor the reaction and purify the final conjugate using standard biochemical techniques as previously mentioned.
Conclusion
Both oxime ligation and click chemistry are powerful and versatile tools for protein labeling, each with its own set of advantages and disadvantages. The choice between them is highly dependent on the specific application. For in vitro applications where speed is paramount and potential catalyst toxicity is not a concern, CuAAC remains an excellent choice. For live-cell and in vivo studies, the biocompatibility of SPAAC is unparalleled. Oxime ligation, particularly with aniline catalysis, offers a compelling alternative with rapid kinetics and good biocompatibility, providing a valuable option in the protein chemist's toolkit. By carefully considering the quantitative data and experimental parameters presented in this guide, researchers can make an informed decision to best suit their experimental goals.
References
- 1. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxime Ligation: A Chemoselective Click‐Type Reaction for Accessing Multifunctional Biomolecular Constructs [ouci.dntb.gov.ua]
- 3. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
The Balancing Act: How PEG Linker Length Dictates Antibody-Drug Conjugate Efficacy and Stability
A comprehensive analysis for researchers and drug developers on the critical role of Polyethylene Glycol (PEG) linker length in optimizing the therapeutic window of Antibody-Drug Conjugates (ADCs). This guide synthesizes preclinical data to illuminate the trade-offs between pharmacokinetic enhancement and cytotoxic potency.
In the intricate design of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a pivotal determinant of therapeutic success. Among the various linker technologies, PEGylation has emerged as a key strategy to modulate the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a critical parameter that can be fine-tuned to enhance stability, improve pharmacokinetics, and ultimately widen the therapeutic window. This guide provides a comparative analysis of how different PEG linker lengths impact ADC performance, supported by experimental data and detailed methodologies.
The inclusion of hydrophilic PEG linkers can mitigate the aggregation propensity of ADCs, particularly those with hydrophobic payloads and high drug-to-antibody ratios (DARs).[1][2] Furthermore, PEGylation increases the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life, which can result in greater accumulation of the ADC in tumor tissue.[1][2] However, the choice of PEG linker length represents a delicate balance, as longer chains that improve pharmacokinetics may sometimes lead to a decrease in in vitro cytotoxicity.[1][3]
Comparative Analysis of PEG Linker Length on ADC Performance
The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of key performance metrics across different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.[1]
Impact on In Vitro Cytotoxicity
The effect of PEG linker length on the in vitro potency of an ADC can be context-dependent. Some studies report no significant change in cytotoxicity with varying PEG lengths, while others show a reduction in potency with longer PEG chains.[3] This highlights the importance of empirical testing for each specific ADC.
| Linker | Cell Line | IC50 (ng/mL) | Reference |
| No PEG | Karpas-299 | ~10 | [3] |
| PEG2 | Karpas-299 | ~10 | [3] |
| PEG4 | Karpas-299 | ~10 | [3] |
| PEG8 | Karpas-299 | ~10 | [3] |
| PEG12 | Karpas-299 | ~10 | [3] |
| PEG24 | Karpas-299 | ~10 | [3] |
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC. Data indicates that for this specific ADC, PEG linker length did not significantly affect in vitro potency.[3]
| Conjugate | Fold Reduction in Cytotoxicity (vs. No PEG) | Reference |
| 4 kDa PEG | 4.5-fold | [3][4] |
| 10 kDa PEG | 22-fold | [3][4] |
Table 2: Reduction in In Vitro Cytotoxicity with Long PEG Chains in Affibody-Drug Conjugates. This data suggests that for smaller targeting moieties, longer PEG chains can negatively impact in vitro potency.[3][4]
Impact on Pharmacokinetics
A consistent trend observed across multiple studies is the improvement of ADC pharmacokinetics with increasing PEG linker length. Longer PEG chains generally lead to slower clearance and longer plasma half-lives.[5][6] However, a threshold effect has been reported, where beyond a certain length (e.g., PEG8), further increases in PEG length do not provide a significant additional advantage in clearance rates.[1][7]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Plasma Half-life (t1/2) | Reference |
| No PEG | High | - | [1] |
| PEG2 | High | - | [6] |
| PEG4 | Moderate | - | [6] |
| PEG8 | Low | Longer | [1][6][7] |
| PEG12 | Low | Longer | [1][6][7] |
| PEG24 | Low | Longer | [1][6][7] |
Table 3: General Trend of PEG Linker Length on ADC Pharmacokinetic Parameters. Increasing PEG length generally leads to improved pharmacokinetic profiles.
Impact on In Vivo Efficacy
The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to improved in vivo antitumor efficacy.[3] The extended circulation time allows for greater accumulation of the ADC at the tumor site, leading to more significant tumor growth inhibition.[6]
| Linker | Tumor Model | Dose | Tumor Growth Inhibition (TGI) | Reference |
| Non-PEGylated | L540cy Xenograft | - | 11% reduction in tumor weight | [6] |
| PEG2 | L540cy Xenograft | - | 35-45% reduction in tumor weight | [6] |
| PEG4 | L540cy Xenograft | - | 35-45% reduction in tumor weight | [6] |
| PEG8 | L540cy Xenograft | - | 75-85% reduction in tumor weight | [6] |
| PEG12 | L540cy Xenograft | - | 75-85% reduction in tumor weight | [6] |
| PEG24 | L540cy Xenograft | - | 75-85% reduction in tumor weight | [6] |
| PEG24 | BxPC3 Xenograft | 3 mg/kg | Significant tumor suppression | [1] |
Table 4: Impact of PEG Linker Length on In Vivo Efficacy. Longer PEG linkers demonstrate a marked improvement in tumor growth inhibition in preclinical models.
Visualizing the Impact of PEG Linker Length
The following diagrams illustrate the conceptual relationship between PEG linker length and key ADC properties, as well as a typical experimental workflow for ADC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Aminooxy-PEG Derivatives for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable covalent attachment of polyethylene (B3416737) glycol (PEG) to biomolecules is a critical step in enhancing therapeutic efficacy and optimizing drug delivery systems. Aminooxy-PEG derivatives, which react with aldehydes and ketones to form stable oxime linkages, offer a highly chemoselective and robust method for bioconjugation. This guide provides an objective comparison of different aminooxy-PEG derivatives, supported by available experimental data, to inform the selection of the most suitable reagent for specific research needs.
The conjugation of PEG to proteins, peptides, and other biomolecules, a process known as PEGylation, can significantly improve their pharmacokinetic and pharmacodynamic properties. Benefits include increased solubility, extended circulation half-life, reduced immunogenicity, and enhanced stability. The formation of an oxime bond through the reaction of an aminooxy group with a carbonyl group (aldehyde or ketone) is a favored bioconjugation strategy due to its high specificity and the stability of the resulting linkage under physiological conditions.[1][2]
Comparing Aminooxy-PEG Derivatives: Structure and Reactivity
Aminooxy-PEG derivatives can be broadly categorized into two main types: monofunctional and heterobifunctional. The choice between these depends on the specific application, the nature of the biomolecule, and the desired final conjugate structure. A wide array of these derivatives are commercially available, featuring various PEG lengths and additional functional groups.[3][4]
Monofunctional Aminooxy-PEGs (e.g., mPEG-Aminooxy): These derivatives have an aminooxy group at one end of the PEG chain and an inert group, typically a methoxy (B1213986) group (mPEG), at the other. They are primarily used to attach a PEG chain to a biomolecule that has been modified to contain an aldehyde or ketone group. This is a straightforward approach for general PEGylation to enhance the solubility and stability of the biomolecule.
Heterobifunctional Aminooxy-PEGs: These linkers possess an aminooxy group at one end and a different reactive group at the other, such as an N-hydroxysuccinimide (NHS) ester, a maleimide, or an azide.[5][6] This dual functionality allows for the sequential conjugation of two different molecules, making them invaluable for creating more complex bioconjugates like antibody-drug conjugates (ADCs).[7]
-
Aminooxy-PEG-NHS esters are used to first react the NHS ester with a primary amine (e.g., lysine (B10760008) residue on a protein) to form a stable amide bond, followed by the reaction of the aminooxy group with a carbonyl-containing molecule.
-
Aminooxy-PEG-Maleimide derivatives allow for the specific conjugation to thiol groups (e.g., cysteine residues on a protein) via a Michael addition reaction, with the aminooxy group available for subsequent oxime ligation.
-
Aminooxy-PEG-Azide linkers are employed in "click chemistry" reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), providing a highly efficient and bioorthogonal conjugation strategy.
Performance Characteristics: Reaction Kinetics and Stability
The performance of aminooxy-PEG derivatives in bioconjugation is primarily assessed by the kinetics of the oxime ligation reaction and the stability of the resulting oxime bond.
Reaction Kinetics and Catalysis
The formation of an oxime bond can be slow at neutral pH.[8] However, the reaction rate can be significantly accelerated by the use of nucleophilic catalysts, with aniline (B41778) and its derivatives being the most common. The optimal pH for uncatalyzed oxime ligation is slightly acidic (around pH 6.0), while catalyzed reactions are efficient at a more physiologically relevant pH of 6.5-7.5.[9][10]
| Catalyst | Concentration | Relative Rate Enhancement (Compared to Uncatalyzed or Aniline) | Reference |
| Aniline | 100 mM | Up to 40-fold increase compared to uncatalyzed reaction at neutral pH. | [9] |
| m-Phenylenediamine (mPDA) | 100 mM | ~2.5 times more efficient than aniline at the same concentration. | [5] |
| m-Phenylenediamine (mPDA) | 750 mM | Up to 15 times more efficient than aniline. | [5] |
| p-Phenylenediamine | 2 mM | 19-fold faster than the equivalent aniline-catalyzed reaction at pH 7. | [1] |
| p-Phenylenediamine | 2 mM | 120-fold faster rate of protein PEGylation compared to an uncatalyzed reaction at pH 7. | [1] |
Stability of the Oxime Linkage
A key advantage of oxime ligation is the exceptional stability of the resulting C=N-O bond, especially when compared to other imine-based linkages like hydrazones. This hydrolytic stability is crucial for maintaining the integrity of the bioconjugate in vivo.
| Linkage Type | Relative Hydrolytic Stability (at pD 7.0) | Reference |
| Oxime | Highly Stable | |
| Methylhydrazone | ~600-fold lower stability than oxime | |
| Acetylhydrazone | ~300-fold lower stability than oxime | |
| Semicarbazone | ~160-fold lower stability than oxime |
The Influence of PEG Chain Length
The length of the PEG chain in an aminooxy-PEG derivative can significantly impact the properties of the final bioconjugate. While direct comparative data on how PEG length affects the kinetics of the aminooxy reaction itself is scarce, the general effects of PEG chain length on bioconjugates are well-documented.
| Property | Effect of Increasing PEG Length | Considerations | Reference |
| Solubility | Generally increases the solubility of the bioconjugate. | Important for hydrophobic drugs or proteins prone to aggregation. | [9] |
| Pharmacokinetics | Can increase circulation half-life by reducing renal clearance. | Longer PEG chains can sometimes decrease cellular uptake. | [9] |
| Immunogenicity | Can decrease the immunogenicity of the conjugated biomolecule. | The PEG itself can, in some cases, elicit an immune response. | [9] |
| Binding Affinity | May decrease binding affinity due to steric hindrance. | The optimal PEG length often needs to be determined empirically for each specific target. | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the use of aminooxy-PEG derivatives in bioconjugation.
General Protocol for Protein Conjugation using Aminooxy-PEG
This protocol describes a general method for conjugating an aminooxy-PEG derivative to a protein that has been modified to contain an aldehyde or ketone group.
Materials:
-
Aldehyde- or ketone-modified protein
-
Aminooxy-PEG derivative
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Aniline solution (optional, as catalyst): 1 M in DMSO
-
Quenching solution (optional): 1 M hydroxylamine (B1172632) in PBS
-
Purification system: Size-exclusion chromatography (SEC) or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the aldehyde- or ketone-modified protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Aminooxy-PEG Preparation: Dissolve the aminooxy-PEG derivative in the conjugation buffer or a small amount of a compatible organic solvent like DMSO to create a stock solution (e.g., 10-100 mM).
-
Conjugation Reaction: Add a 10-50 fold molar excess of the aminooxy-PEG solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Catalysis (Optional): If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle stirring. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Quenching (Optional): To consume any unreacted aminooxy-PEG, a small molecule containing an aldehyde or ketone can be added. To quench unreacted aldehydes on the protein, hydroxylamine can be added. Incubate for an additional 30-60 minutes.
-
Purification: Remove the unreacted aminooxy-PEG and other small molecules by SEC or dialysis against an appropriate buffer.
-
Analysis and Storage: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation. Store the conjugate under conditions appropriate for the protein.
Protocol for Generating an Aldehyde on a Glycoprotein (B1211001) for Aminooxy-PEG Conjugation
This protocol outlines the oxidation of sialic acid residues on a glycoprotein to generate aldehyde groups for subsequent conjugation.[10]
Materials:
-
Glycoprotein
-
Sodium meta-periodate (NaIO₄) solution: 100 mM in water, freshly prepared
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Ethylene (B1197577) glycol
-
Dialysis or desalting column
Procedure:
-
Buffer Exchange: Exchange the glycoprotein into the Reaction Buffer.
-
Oxidation: Add 1/10th volume of the 100 mM sodium meta-periodate solution to the glycoprotein solution (final concentration of 10 mM NaIO₄). Incubate on ice for 30 minutes in the dark.
-
Quenching: Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 5 minutes on ice.
-
Purification: Immediately remove excess periodate (B1199274) and byproducts by dialysis or using a desalting column equilibrated with the desired conjugation buffer (e.g., PBS, pH 6.5-7.5).
-
The resulting aldehyde-modified glycoprotein is now ready for conjugation with an aminooxy-PEG derivative as described in the general protocol above.
Visualizing Workflows and Pathways
Experimental Workflow for Aminooxy-PEG Bioconjugation
Caption: A typical experimental workflow for the bioconjugation of an aminooxy-PEG derivative.
Logical Flow for Selecting an Aminooxy-PEG Derivative
Caption: Decision tree for selecting an appropriate aminooxy-PEG derivative based on the conjugation strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Confirming Successful Bioconjugation: A Comparative Analysis of Key Analytical Techniques
For researchers, scientists, and drug development professionals, the successful covalent linkage of molecules to biologics is a critical step in the creation of novel therapeutics, diagnostics, and research tools. Rigorous analytical characterization is paramount to ensure the desired product is formed, and to quantify its purity and homogeneity. This guide provides an objective comparison of key analytical techniques used to confirm successful conjugation, supported by experimental data and detailed protocols.
The characterization of bioconjugates, particularly complex molecules like antibody-drug conjugates (ADCs), requires a multi-faceted analytical approach.[1][2] No single technique can provide a complete picture of the conjugate's structure and purity. Therefore, a combination of methods is often employed to assess critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), conjugation site, and the presence of unconjugated starting materials or aggregates.[1][3]
Comparative Overview of Analytical Techniques
The choice of analytical technique depends on the specific information required, the properties of the biomolecule and the conjugated moiety, and the stage of development. The following table summarizes the key characteristics of commonly used methods for confirming successful conjugation.
| Technique | Principle | Information Provided | Throughput | Cost | Key Advantages | Limitations |
| SDS-PAGE | Separation by molecular weight | Confirmation of conjugation, estimation of purity and molecular weight | High | Low | Simple, rapid, and widely accessible for initial screening.[4] | Low resolution, provides only an estimate of molecular weight, non-quantitative. |
| UV-Vis Spectroscopy | Measures absorbance of light | Quantification of protein and conjugate concentration, estimation of conjugation ratio. | High | Low | Quick and simple for determining concentration and degree of labeling if the conjugated molecule has a distinct absorbance.[5] | Indirect method, susceptible to interference from other absorbing species. |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic volume | Detection of aggregates, fragments, and unconjugated species.[6] | Medium | Medium | Excellent for analyzing size variants and ensuring product homogeneity under native conditions.[7] | Does not provide information on the location of conjugation or precise drug load. |
| Hydrophobic Interaction Chromatography (HIC) | Separation by hydrophobicity | Determination of drug-to-antibody ratio (DAR) and distribution of drug-loaded species.[8][9] | Medium | Medium | High-resolution separation of species with different drug loads under non-denaturing conditions.[9][10] | Can be sensitive to buffer conditions; may not be suitable for all conjugates. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio | Precise mass determination of intact conjugate, subunits, and peptides; identification of conjugation sites; quantification of DAR.[11][12] | Low to Medium | High | Provides detailed structural information and accurate mass measurements.[12] | Can be complex, requires specialized equipment and expertise. |
| ELISA | Antigen-antibody interaction | Quantification of conjugated molecules, assessment of binding activity. | High | Medium | Highly sensitive and specific for quantifying functional conjugates.[13][14] | Indirect method, requires specific antibodies and can be complex to develop. |
In-Depth Analysis and Experimental Protocols
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique for the initial confirmation of a successful conjugation reaction.[4] By separating molecules based on their molecular weight, the appearance of a new band with a higher molecular weight than the starting biomolecule provides primary evidence of conjugation.[4]
-
Sample Preparation: Mix the protein conjugate with a sample buffer containing SDS and a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol). Heat the sample at 95-100°C for 5 minutes to denature and reduce the protein.[15]
-
Gel Electrophoresis: Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel. Apply an electric field to separate the proteins. The percentage of acrylamide (B121943) in the gel should be chosen based on the size of the proteins being analyzed.[16]
-
Staining: After electrophoresis, stain the gel with a protein stain such as Coomassie Brilliant Blue or a silver stain to visualize the protein bands.[15]
-
Analysis: Compare the band pattern of the conjugate to the unconjugated starting materials. A successful conjugation will result in a band shift to a higher molecular weight.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward method for quantifying the concentration of proteins and can be adapted to estimate the degree of conjugation if the attached molecule has a unique absorbance spectrum.[5] For example, many cytotoxic drugs used in ADCs absorb light at wavelengths distinct from the antibody's absorbance at 280 nm.
-
Blank Measurement: Use the conjugation buffer as a blank to zero the spectrophotometer.
-
Spectrum Acquisition: Measure the absorbance of the purified conjugate solution from 220 nm to 340 nm.[17]
-
Data Analysis:
-
Measure the absorbance at 280 nm (A280) for the protein and at the specific wavelength for the conjugated molecule (Aλ).
-
Correct the A280 reading for the contribution of the conjugated molecule's absorbance at 280 nm.
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl) with the corrected A280 and the protein's extinction coefficient.
-
Calculate the concentration of the conjugated molecule using its Aλ and extinction coefficient.
-
The molar ratio of the drug to the protein gives the average DAR.[18]
-
Size Exclusion Chromatography (SEC)
SEC is a powerful tool for assessing the homogeneity of a bioconjugate preparation.[6] It separates molecules based on their size in solution, effectively identifying high molecular weight aggregates and low molecular weight fragments or unconjugated small molecules.[7]
-
System Equilibration: Equilibrate the SEC column with a suitable mobile phase, typically a physiological pH buffer.[7]
-
Sample Injection: Inject the purified conjugate sample onto the column.
-
Elution and Detection: Elute the sample isocratically and monitor the eluent using a UV detector, typically at 280 nm.
-
Data Analysis: Analyze the resulting chromatogram. The main peak corresponds to the monomeric conjugate. Peaks eluting earlier represent aggregates, while later eluting peaks indicate fragments or unconjugated components.
Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for determining the drug-to-antibody ratio (DAR) of ADCs.[8] This technique separates molecules based on their hydrophobicity. Since the conjugation of hydrophobic drugs increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of attached drug molecules.[19]
-
Mobile Phase Preparation: Prepare a high-salt binding buffer (e.g., with ammonium (B1175870) sulfate) and a low-salt elution buffer.[9]
-
System Equilibration: Equilibrate the HIC column with the binding buffer.
-
Sample Injection: Inject the conjugate sample onto the column.
-
Gradient Elution: Apply a gradient of decreasing salt concentration to elute the bound molecules. Species with higher drug loads (more hydrophobic) will elute later.[19]
-
Data Analysis: Integrate the peak areas of the different drug-loaded species in the chromatogram. The weighted average of the drug load across all species provides the average DAR.[19]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the in-depth characterization of bioconjugates, providing precise mass information that can confirm conjugation, determine the DAR, and identify the sites of conjugation.[12]
-
Sample Preparation: The sample may require desalting or buffer exchange into a volatile mobile phase compatible with electrospray ionization.
-
LC Separation: Separate the conjugate from impurities using a reversed-phase or size-exclusion column coupled to the mass spectrometer.
-
Mass Analysis: Introduce the eluent into the mass spectrometer to obtain the mass-to-charge ratio of the intact conjugate.
-
Data Deconvolution: Deconvolute the resulting mass spectrum to determine the molecular weight of the different species present in the sample. This allows for the calculation of the DAR and the identification of different drug-loaded forms.[11]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific method that can be used to quantify the amount of functional conjugate, particularly in complex biological matrices.[20] By using antibodies that recognize either the biomolecule or the conjugated moiety, different ELISA formats can be designed to confirm conjugation and assess the biological activity of the conjugate.
-
Coating: Immobilize a capture antibody specific for the biomolecule onto the wells of a microplate.
-
Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.
-
Sample Incubation: Add the conjugate sample to the wells and incubate to allow binding to the capture antibody.
-
Detection: Add a detection antibody that is specific for the conjugated molecule and is linked to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: Add a substrate that is converted by the enzyme into a detectable signal (e.g., a color change).[14]
-
Measurement and Analysis: Measure the signal intensity, which is proportional to the amount of conjugate present in the sample.
Conclusion
Confirming the successful synthesis of a bioconjugate is a multi-step process that requires a suite of orthogonal analytical techniques. While methods like SDS-PAGE and UV-Vis spectroscopy offer rapid initial confirmation, a comprehensive characterization relies on high-resolution techniques such as HIC and mass spectrometry to determine critical quality attributes like the drug-to-antibody ratio and conjugation site homogeneity. The selection of the appropriate analytical workflow should be guided by the specific characteristics of the bioconjugate and the desired level of characterization required for its intended application in research, diagnostics, or therapeutic development.
References
- 1. adcreview.com [adcreview.com]
- 2. enovatia.com [enovatia.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 6. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Increased ELISA sensitivity using a modified method for conjugating horseradish peroxidase to monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. future-diagnostics.com [future-diagnostics.com]
- 15. SDS-PAGE Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. SDS-PAGE Protocol | Rockland [rockland.com]
- 17. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices [mdpi.com]
Navigating the Maze: A Comparative Guide to Mass Spectrometry Fragmentation Analysis of t-Boc-Aminooxy-PEG7-amine Conjugates
For researchers, scientists, and drug development professionals, understanding the structural integrity and fragmentation behavior of bioconjugate linkers is paramount. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of t-Boc-Aminooxy-PEG7-amine, a heterobifunctional linker crucial in the development of antibody-drug conjugates (ADCs) and other targeted therapies. We present anticipated fragmentation patterns, detailed experimental protocols, and a comparative analysis of different fragmentation methods to aid in the structural elucidation of these complex molecules.
The this compound linker combines three key functionalities: a t-Boc protected aminooxy group for conjugation to carbonyls, a seven-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility and pharmacokinetic properties, and a terminal primary amine for linkage to a payload or another biomolecule. Mass spectrometry (MS) is an indispensable tool for confirming the structure of this linker and its conjugates. This guide will focus on the expected fragmentation patterns under collision-induced dissociation (CID), a common tandem mass spectrometry (MS/MS) technique.
Predicted Fragmentation Pathways
The fragmentation of this compound in a mass spectrometer is expected to occur at its most labile sites: the t-Boc protecting group, the PEG chain, and the bonds adjacent to the heteroatoms (oxygen and nitrogen).
t-Boc Group Fragmentation
The tert-butyloxycarbonyl (t-Boc) group is notoriously unstable under typical MS conditions and serves as a primary and predictable site of fragmentation. The predominant mechanism is a McLafferty-type rearrangement, leading to the neutral loss of isobutene (C₄H₈; 56 Da). This is often followed by the loss of carbon dioxide (CO₂; 44 Da) from the resulting carbamic acid intermediate. Under electron ionization (EI), a characteristic tert-butyl cation at m/z 57 is also commonly observed.
PEG Chain Fragmentation
The polyethylene glycol (PEG) chain undergoes characteristic fragmentation through cleavage of the C-O or C-C bonds of the ethylene (B1197577) oxide units. This results in a series of fragment ions separated by 44 Da, corresponding to the mass of an ethylene glycol monomer (C₂H₄O). In-source fragmentation can be employed to intentionally induce these smaller PEG fragment attachments to the core molecule, which can then be further analyzed by MS/MS to confirm the PEGylated nature of the compound.
Aminooxy and Amine Fragmentation
Cleavage of the N-O bond in the aminooxy group is a potential fragmentation pathway. For the terminal primary amine, alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the carbon-nitrogen bond, is a common fragmentation route for aliphatic amines.
Visualizing the Fragmentation Workflow
The logical flow of a mass spectrometry experiment to analyze this compound conjugates can be visualized as follows:
Caption: Workflow for the mass spectrometric analysis of this compound conjugates.
Comparative Data on Fragmentation Methods
While Collision-Induced Dissociation (CID) is widely used, other fragmentation techniques such as Higher-energy Collisional Dissociation (HCD) can provide complementary information.
| Fragmentation Method | Key Characteristics | Advantages for this compound Analysis | Disadvantages |
| Collision-Induced Dissociation (CID) | Resonance-excitation in an ion trap. | Good for generating characteristic losses of the labile t-Boc group. Well-established and widely available. | May have a low-mass cutoff, potentially losing smaller fragment ions. Can be less efficient for fragmenting the stable PEG backbone. |
| Higher-energy Collisional Dissociation (HCD) | Beam-type fragmentation in a collision cell. | Produces a richer fragmentation spectrum with better detection of low-mass ions.[1][2][3] More effective at fragmenting the entire molecule, including the PEG chain. | Can sometimes lead to excessive fragmentation, making it harder to identify the primary fragmentation pathways. |
Experimental Protocols
Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound conjugate in a suitable solvent such as acetonitrile (B52724) (ACN) or methanol.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with electrospray ionization, typically 50:50 (v/v) acetonitrile/water with 0.1% formic acid to promote protonation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A standard reverse-phase HPLC or UHPLC system.
-
Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the conjugate of interest. For example, start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a quadrupole-time-of-flight (Q-TOF) or Orbitrap instrument).
-
Ionization Mode: Positive ion mode.
-
MS1 Scan Range: m/z 100-2000.
-
MS/MS Method: Data-dependent acquisition (DDA) or targeted MS/MS of the expected precursor ion.
-
Collision Energy: A ramped collision energy (e.g., 10-40 eV) is recommended to generate a range of fragment ions.
Data Analysis
-
Identify the protonated molecule [M+H]⁺ in the MS1 spectrum.
-
Analyze the corresponding MS/MS spectrum for characteristic neutral losses and fragment ions.
-
Expected Key Fragments/Losses:
-
Neutral loss of 100.05 Da, corresponding to the loss of the entire t-Boc group (C₅H₈O₂).
-
Neutral loss of 56.06 Da, corresponding to the loss of isobutene (C₄H₈).
-
A series of ions separated by 44.03 Da, indicating the fragmentation of the PEG chain.
-
Fragment ions corresponding to the protonated amine after cleavage of the PEG chain.
-
By systematically applying these protocols and understanding the expected fragmentation patterns, researchers can confidently characterize this compound conjugates and ensure the quality and consistency of their advanced bioconjugate products.
References
- 1. CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo stability comparison of different ADC linkers
A Comparative Guide to the In Vivo Stability of ADC Linkers
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[1] This guide provides an objective comparison of the in vivo stability of different ADC linkers, supported by experimental data, to aid researchers in the rational design of next-generation ADCs.
Key Determinants of ADC Stability
The in vivo stability of an ADC is primarily governed by the chemical nature of its linker.[1] Linkers are broadly categorized into two main classes: cleavable and non-cleavable.[1][2][][]
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[1][5] Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[1][5]
-
pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[1]
-
Redox-sensitive: Responding to the higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[1]
-
-
Non-cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload. This mechanism generally leads to higher stability in circulation.[1][5]
Comparative In Vivo Stability Data
The following tables summarize quantitative data from various studies comparing the in vivo stability of different ADC linkers.
Table 1: Stability of Different Linker Chemistries
| Linker Type | Conjugation Chemistry | Key Stability Findings | Reference |
| Non-cleavable | Thioether (e.g., SMCC) | Generally high plasma stability, with payload release dependent on antibody degradation. | [1][5] |
| Cleavable | Maleimide | Prone to retro-Michael addition, leading to premature drug release. Ring-opening hydrolysis can improve stability. | [6][7] |
| Cleavable | N-Aryl Maleimide | Thio-succinimide ring undergoes faster hydrolysis, leading to a more stable, ring-opened structure that prevents retro-Michael addition. | [6] |
| Cleavable | Vinyl Sulfone | Forms a stable, irreversible thioether bond. | [6] |
| Cleavable | Thiol-yne (Click Chemistry) | Forms a highly stable and irreversible thioether linkage. | [6] |
Table 2: In Vivo Stability of Protease-Cleavable Dipeptide Linkers
| Dipeptide Linker | ADC | Animal Model | Key Stability Findings | Reference |
| Val-Cit (vc) | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days). | [8] |
| Val-Cit (vc) | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days). | [8] |
| Val-Ala (va) | F16-MMAE | Mouse | Exhibited better in vivo stability and anticancer activity compared to Val-Cit, Val-Lys, and Val-Arg analogues in the context of a non-internalizing antibody. | [9] |
| Val-Cit (vc) | anti-HER2-MMAF | Mouse | Lost >95% of the conjugated payload after 14-day incubation in mouse plasma. | [1] |
| Ser-Val-Cit (svc) | anti-HER2-MMAF | Mouse | Lost ~70% of the conjugated payload after 14-day incubation in mouse plasma. | [1] |
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of ADC stability in vivo is crucial. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
ELISA-Based Quantification of Intact ADC
This method is used to measure the concentration of the antibody-conjugated drug over time in plasma samples.[1]
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).[1]
-
Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.[1]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.[1]
-
Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and wash.[1]
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.[1]
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload. Incubate and wash.[1]
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a detectable signal.[1]
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample.[1]
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.[1]
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.[1]
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate the proteins, including the ADC and other plasma proteins.[1]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[1]
-
Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.[1]
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system. The free payload is separated from other small molecules in the sample based on its physicochemical properties as it passes through a chromatography column.[1]
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive quantification of the free payload.[1]
-
Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.[1]
Visualizing ADC Mechanisms and Workflows
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Workflow for assessing the in vivo stability of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 9. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 11. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of t-Boc-Aminooxy-PEG7-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of t-Boc-Aminooxy-PEG7-amine, ensuring adherence to safety protocols and environmental regulations.
While this compound and its analogues are generally not classified as hazardous materials, responsible chemical management dictates a cautious and informed approach to their disposal.[1] The following procedures are based on available safety data for structurally similar compounds and established best practices for laboratory chemical waste management.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the properties and handling requirements of this compound.
| Property | Data | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 2226611-29-4 | [2] |
| Molecular Formula | C21H44N2O10 | [2] |
| Molecular Weight | 484.58 g/mol | [2] |
| Appearance | Oil | [1] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [2] |
| Storage | Store at -20°C | [1][2] |
| Hazard Classification | Not classified as a hazard under GHS | [1] |
| Incompatible Materials | Oxidizing agents | [1] |
| Hazardous Combustion Products | No data available, but may include oxides of carbon and nitrogen. | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Don safety goggles or a face shield.[1]
-
A lab coat is mandatory.
2. Engineering Controls:
-
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
3. Waste Collection:
-
Collect waste this compound, including any contaminated consumables (e.g., pipette tips, wipes), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless compatibility has been confirmed.
4. Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[1]
-
Sweep up the absorbed material and place it in the designated hazardous waste container.[1]
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Do not allow the material to enter drains or water courses.[1]
5. Final Disposal:
-
The sealed waste container must be disposed of as special waste.[1]
-
Arrange for collection by a licensed and reputable chemical waste disposal company.[1]
-
Consult with your institution's Environmental Health and Safety (EHS) department and local waste disposal authorities to ensure compliance with all national and regional regulations.[1]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
